Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEPHDBPGSJKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676393 | |
| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914773-13-0 | |
| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate properties
An In-Depth Technical Guide to Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the most impactful of these are trifluoromethylated heterocycles. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and target binding affinity[1][2]. When combined with a heterocyclic scaffold like the 1,2,4-oxadiazole ring—a well-regarded bioisostere for esters and amides—the resulting molecule becomes a powerful building block for developing novel therapeutics[3][4].
This guide provides a comprehensive technical overview of This compound , a key intermediate that embodies this design philosophy. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its application as a precursor for advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is critical for its effective application in synthesis and downstream development. This compound is a compound that marries the stability of the trifluoromethyl group with the synthetic versatility of an ethyl ester attached to a 1,2,4-oxadiazole core.
Caption: 2D Structure of this compound.
Key Physicochemical Data
The properties summarized below are essential for planning reactions, purification, and formulation studies. Data is aggregated from computational predictions and available chemical databases.
| Property | Value | Source |
| CAS Number | 914773-13-0 | [5][6] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [5] |
| Molecular Weight | 210.11 g/mol | [5] |
| Monoisotopic Mass | 210.02522651 Da | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [5] |
| Predicted XLogP3 | 1.6 | [5] |
| Appearance | Typically a solid or oil (refer to supplier data) | N/A |
Synthesis and Mechanistic Considerations
The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with a carboxylic acid derivative[3][7]. This [4+1] atom approach is highly modular, allowing for diverse substitutions at the C3 and C5 positions.
For the synthesis of this compound, the strategy involves the reaction of an appropriate amidoxime precursor with a trifluoroacetylating agent, such as trifluoroacetic anhydride. A recent study on the synthesis of related PET imaging agents provides an excellent and directly applicable methodology[8].
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of analogous 5-(trifluoromethyl)-1,2,4-oxadiazoles[8].
Objective: To synthesize this compound from (Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate and trifluoroacetic anhydride.
Materials & Equipment:
-
(Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate (or equivalent amidoxime precursor)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amidoxime precursor (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Expert Insight: The use of anhydrous solvent is crucial to prevent the hydrolysis of trifluoroacetic anhydride, which would quench the reaction and reduce yield.
-
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the solution. This acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
-
Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirring solution.
-
Expert Insight: The dropwise addition at low temperature is a critical control point. It manages the exothermic nature of the acylation reaction and prevents the formation of unwanted side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Expert Insight: The bicarbonate wash neutralizes any remaining acid. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-Validating System: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as the final product.
-
Expected Spectroscopic Characterization
While specific experimental data for the title compound is not widely published, characterization would be consistent with analogous structures reported in the literature[8].
| Technique | Expected Features |
| ¹H NMR | A quartet around δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃ ). |
| ¹³C NMR | Signals corresponding to the ester carbonyl, the oxadiazole ring carbons, the ethyl group carbons, and a characteristic quartet for the CF₃ carbon (due to C-F coupling). |
| ¹⁹F NMR | A singlet around δ -65 ppm, which is characteristic of the CF₃ group in this chemical environment. |
| HRMS (ESI) | Calculation for C₆H₅F₃N₂O₃ [M+H]⁺ would be approximately 211.0325, providing confirmation of the elemental composition. |
Reactivity and Synthetic Utility
This compound is a versatile building block due to the presence of the reactive ethyl ester functionality.
Caption: Key reaction pathways for this compound.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid is a key intermediate for further functionalization, such as amide bond formation using standard peptide coupling reagents (EDC, HATU, etc.).
-
Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with coupling agents, can convert the ester into a diverse library of amides. This is one of the most powerful applications of this building block, allowing for the exploration of structure-activity relationships (SAR) by varying the amine component.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for synthetic diversification.
The 1,2,4-oxadiazole ring itself is generally stable to many reaction conditions but can be susceptible to ring-opening under harsh reductive or basic conditions. The trifluoromethyl group is highly stable and unreactive under most standard synthetic transformations.
Applications in Drug Discovery and Agrochemicals
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is an emerging privileged structure in medicinal and agrochemical research. Its incorporation is a deliberate strategy to enhance biological activity and improve drug-like properties.
-
Histone Deacetylase (HDAC) Inhibition: The TFMO core is a key pharmacophore in a new class of potent HDAC inhibitors[8][9]. For example, novel pyrimidin-4-ether derivatives containing this moiety have demonstrated excellent activity against plant rust diseases by inhibiting fungal HDACs. One compound showed significantly better efficacy than the commercial fungicide azoxystrobin[9].
-
PET Imaging Agents: The stability and unique properties of the TFMO group make it suitable for developing radiolabeled tracers for Positron Emission Tomography (PET). A late-stage radiofluorination method has been developed to create [¹⁸F]-TFMO-containing molecules for imaging targets like class-IIa HDACs in the central nervous system[8].
-
Antiparasitic Drug Discovery: In the search for new antiplasmodial agents to treat malaria, analogues incorporating a 3-trifluoromethyl-1,2,4-oxadiazole moiety have shown potent multi-stage activity and in vivo efficacy.
-
General Bioisosterism: As a metabolically stable bioisostere of an ester or amide, the 1,2,4-oxadiazole ring allows chemists to replace labile groups in a lead compound, often leading to improved pharmacokinetic profiles without sacrificing binding affinity[3][4]. The presence of the CF₃ group further enhances this effect, making the entire scaffold highly valuable for lead optimization campaigns[1][10].
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a direct route to compounds with enhanced pharmaceutical and agrochemical potential. Its synthesis is straightforward, based on well-established oxadiazole chemistry, and its reactive ester handle provides a gateway to a vast chemical space for SAR exploration. For research teams focused on developing next-generation therapeutics and crop protection agents, mastering the use of this scaffold is a valuable and enabling capability.
References
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Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (n.d.). ResearchGate. [Link]
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A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules. [Link]
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Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. (n.d.). Royal Society of Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences. [Link]
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Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. [Link]
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Kumar, A., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ARKIVOC. [Link]
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Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules. [Link]
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This compound (C6H5F3N2O3). (n.d.). PubChemLite. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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This compound. (n.d.). Chemical Suppliers. [Link]
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Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria Repository. [Link]
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Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. (n.d.). PubChem. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
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Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. (2022). Molbank. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. [Link]
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Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure–Activity Relationship. (2025). Journal of Agricultural and Food Chemistry. [Link]
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Danger this compound. (n.d.). Fisher Scientific. [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society. [Link]
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Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of CAS 914773-13-0
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the chemical entity registered under CAS number 914773-13-0. Identified as ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate , this molecule presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. This document outlines a systematic approach to confirm its molecular structure, beginning with a plausible synthetic route and culminating in a detailed analysis of expected spectroscopic signatures. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a robust, self-validating methodology for the unambiguous characterization of this compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of this compound
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for esters and amides. The incorporation of a trifluoromethyl group often enhances pharmacokinetic properties such as metabolic stability and membrane permeability. The ethyl ester functionality provides a handle for further chemical modification, making CAS 914773-13-0 a versatile building block in synthetic chemistry. A definitive structural confirmation is the foundational step for any subsequent research and development involving this molecule.
Molecular Identity and Physicochemical Properties
A foundational step in any structural elucidation is the compilation of its fundamental identifiers and predicted properties.
| Identifier | Value | Source |
| CAS Number | 914773-13-0 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [1] |
| Molecular Weight | 210.11 g/mol | [1] |
| InChI | InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3 | [1] |
| InChIKey | WNEPHDBPGSJKEN-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [1] |
Proposed Synthesis Protocol
The synthesis of 1,2,4-oxadiazoles commonly proceeds via the cyclization of an O-acylated amidoxime. A plausible and efficient synthetic route for this compound is outlined below. This proposed synthesis is based on well-established methodologies for the formation of the 1,2,4-oxadiazole ring system.[2][3]
Diagram of the Proposed Synthetic Workflow
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5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester
Introduction: The Strategic Importance of Fluorinated Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it an effective bioisostere for amide and ester functional groups, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] The introduction of a trifluoromethyl (CF₃) group further enhances the pharmacological potential of these molecules. The high electronegativity and lipophilicity of the CF₃ group can dramatically influence a compound's binding affinity, cell permeability, and resistance to metabolic degradation.[3]
This guide provides a comprehensive overview of the primary synthetic pathway for a key building block: 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester . This molecule serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents, combining the benefits of the oxadiazole core with the reactivity of an ethyl ester and the unique properties of a trifluoromethyl substituent. For researchers and drug development professionals, a robust and well-understood synthetic route to this intermediate is paramount for accelerating discovery programs.
Retrosynthetic Analysis: A Logical Deconstruction
A retrosynthetic approach to the target molecule reveals a clear and logical disconnection strategy. The core 1,2,4-oxadiazole ring is most commonly formed via the cyclocondensation of an O-acyl amidoxime. This leads to two primary synthons: a trifluoroacetamidoxime unit, which will form the C5-CF₃ portion of the ring, and an ethyl oxalyl moiety, which will provide the C3-ester portion.
Caption: Retrosynthetic pathway for the target molecule.
This analysis establishes our primary forward synthetic strategy: the preparation of trifluoroacetamidoxime followed by its reaction with a suitable ethyl oxalyl derivative to construct the final heterocyclic system.
Primary Synthetic Pathway: Amidoxime Acylation and Cyclodehydration
The most reliable and widely applicable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is a two-step sequence involving the O-acylation of an amidoxime followed by a cyclodehydration reaction.[4][5] This pathway offers high yields and tolerates a wide range of functional groups.
The overall transformation can be visualized as follows:
Caption: The two-stage synthesis workflow.
Step 1: Synthesis of Trifluoroacetamidoxime
The first crucial intermediate is trifluoroacetamidoxime. It is prepared via the nucleophilic addition of hydroxylamine to trifluoroacetonitrile. This reaction is analogous to the synthesis of trifluoroacetamidine from trifluoroacetonitrile and ammonia.[6]
Mechanism Insight: The carbon atom of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF₃ group. Hydroxylamine acts as a potent nucleophile, attacking this carbon to form a transient intermediate that rapidly tautomerizes to the stable amidoxime product.
Experimental Protocol: Synthesis of Trifluoroacetamidoxime
Safety Note: Trifluoroacetonitrile is a toxic gas. This procedure must be conducted in a well-ventilated fume hood by trained personnel.
-
Preparation: A solution of hydroxylamine is prepared by carefully adding a 50% aqueous solution of hydroxylamine (1.1 equivalents) to a suitable solvent like ethanol or isopropanol at 0 °C in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a dry-ice condenser.
-
Reaction: Trifluoroacetonitrile gas is bubbled through the cooled hydroxylamine solution at a slow, controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Monitoring: The reaction progress can be monitored by the cessation of gas uptake.
-
Workup: Upon completion, the solvent is carefully removed under reduced pressure. The resulting crude product is often a solid or a viscous oil.
-
Purification: The crude trifluoroacetamidoxime can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation to yield the pure product.
Step 2: Synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester
With the amidoxime in hand, the final step involves the construction of the oxadiazole ring. This is achieved by reacting trifluoroacetamidoxime with ethyl oxalyl chloride in the presence of a base.
Mechanism Insight: The reaction proceeds via two key stages:
-
O-Acylation: The more nucleophilic oxygen atom of the amidoxime attacks the highly electrophilic carbonyl carbon of the ethyl oxalyl chloride, displacing the chloride ion. This forms the critical O-acyl amidoxime intermediate.
-
Cyclodehydration: Under the influence of heat or a suitable base, the nitrogen atom of the imine moiety performs an intramolecular nucleophilic attack on the newly formed ester carbonyl. This is followed by the elimination of a molecule of water to yield the aromatic 1,2,4-oxadiazole ring.[7]
Caption: Mechanistic flow of the cyclodehydration step.
Experimental Protocol: Synthesis of the Target Molecule
-
Setup: To a solution of trifluoroacetamidoxime (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C. Ethyl oxalyl chloride is a corrosive lachrymator and should be handled with care in a fume hood.[8]
-
Reaction & Cyclization: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 40-80 °C, depending on the solvent) to drive the cyclodehydration step.[7] The optimal condition depends on the substrate's reactivity. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If pyridine was used as the solvent, it is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester .
Data Summary: Reagents and Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature | Typical Yield |
| 1 | Trifluoroacetonitrile | Hydroxylamine | Ethanol or Isopropanol | 0-10 °C | 60-80% |
| 2 | Trifluoroacetamidoxime | Ethyl Oxalyl Chloride | Pyridine, Triethylamine / DCM, THF | 0 °C to Reflux | 70-90% |
Alternative Synthetic Considerations
While the described pathway is the most direct, other methods for 1,2,4-oxadiazole synthesis exist and may be applicable:
-
One-Pot Procedures: Some protocols achieve the conversion of a nitrile directly to the 1,2,4-oxadiazole in a single pot by reacting it with hydroxylamine and an acylating agent, bypassing the isolation of the amidoxime intermediate.[9]
-
Oxidative Cyclization: Methods using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or electrochemical approaches can also be used to cyclize amidoxime derivatives.[10][11]
-
Coupling Reagents: Instead of an acid chloride, the corresponding carboxylic acid (ethyl 2-oxo-2-hydroxyacetate) can be coupled with the amidoxime using standard peptide coupling reagents (e.g., HATU, DIC/DMAP), although this adds cost and complexity.
Conclusion
The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester is a well-established process that relies on fundamental principles of heterocyclic chemistry. The key transformation is the robust and efficient cyclodehydration of an O-acyl amidoxime intermediate, formed from readily accessible starting materials. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and adherence to safety protocols are essential for the successful and scalable production of this valuable fluorinated building block, paving the way for its application in the synthesis of next-generation therapeutics.
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PrepChem.com . Synthesis of trifluoroacetamide. Available at: [Link]
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MDPI . (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
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PrepChem.com . Preparation of trifluoroacetamidine. Available at: [Link]
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Biological activity of trifluoromethylated 1,2,4-oxadiazoles
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated 1,2,4-Oxadiazoles
Authored by: A Senior Application Scientist
Abstract
The convergence of the 1,2,4-oxadiazole scaffold and trifluoromethyl (CF3) substitution has given rise to a class of molecules with profound implications for drug discovery and development. This technical guide provides a comprehensive exploration of the biological activities of trifluoromethylated 1,2,4-oxadiazoles, intended for researchers, scientists, and drug development professionals. We will delve into the unique physicochemical properties conferred by the trifluoromethyl group, the versatile biological applications of the 1,2,4-oxadiazole ring, and the synergistic effects that result from their combination. This guide will cover the synthetic strategies for accessing these compounds, their diverse biological targets, mechanisms of action, and key structure-activity relationships. Detailed experimental protocols and data presentation are included to provide a practical resource for the scientific community.
Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Functional Group
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is often employed as a bioisostere for amide and ester functionalities.[3][4] This bioisosteric replacement can enhance metabolic stability and modulate target selectivity, making it an attractive component in drug design.[1]
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy to enhance their pharmacological profiles.[5][6] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact a molecule's biological activity, pharmacokinetics, and bioavailability.[5][7] When combined, the trifluoromethylated 1,2,4-oxadiazole core represents a powerful platform for the development of novel therapeutics with diverse applications.
This guide will explore the synthesis, biological activities, and therapeutic potential of this important class of compounds, providing both foundational knowledge and practical insights for researchers in the field.
The Physicochemical Impact of Trifluoromethylation
The trifluoromethyl group exerts a profound influence on the physicochemical properties of the 1,2,4-oxadiazole scaffold, which in turn dictates its biological behavior.
Electronic Effects
The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][8] This property can significantly alter the electron distribution within the 1,2,4-oxadiazole ring, influencing its interactions with biological targets. The electron-withdrawing nature of the CF3 group can enhance the acidity of neighboring protons and influence the strength of hydrogen bonds, which are critical for drug-receptor binding.[5]
Lipophilicity and Metabolic Stability
Trifluoromethylation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[5][7] However, the effect on lipophilicity is nuanced and depends on the overall molecular context. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation.[8] This increased metabolic stability often leads to a longer in vivo half-life for trifluoromethylated compounds.[6]
Bioisosterism
The trifluoromethyl group is considered a bioisostere for several other functional groups, including the methyl, ethyl, isopropyl, and nitro groups.[8][9][10] This means it can replace these groups without significantly altering the molecule's overall size and shape, while still modulating its electronic and steric properties.[8][11] This bioisosteric replacement is a powerful tool for lead optimization in drug discovery.[12]
Synthetic Strategies for Trifluoromethylated 1,2,4-Oxadiazoles
The synthesis of trifluoromethylated 1,2,4-oxadiazoles typically involves the construction of the 1,2,4-oxadiazole ring with a trifluoromethyl-containing building block. The most common and versatile method is the [4+1] cycloaddition approach, which involves the reaction of an amidoxime with an activated carboxylic acid derivative.[13]
The Amidoxime Route: A Cornerstone of 1,2,4-Oxadiazole Synthesis
The reaction of an amidoxime with a trifluoroacetic acid derivative is a widely employed method for the synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles.[14] This reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[13][15]
A general workflow for this synthesis is depicted below:
Caption: General Synthetic Workflow for 5-Trifluoromethyl-1,2,4-Oxadiazoles.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles
This protocol is adapted from a procedure utilizing titanium dioxide nanoparticles as a catalyst for the one-pot synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles from aryl amidoximes and trifluoroacetimidoyl chlorides.[14][16]
Materials:
-
Aryl amidoxime
-
Trifluoroacetimidoyl chloride
-
Sodium hydride (NaH)
-
Titanium dioxide (TiO2) nanoparticles
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the aryl amidoxime in anhydrous THF under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add titanium dioxide nanoparticles to the reaction mixture.
-
Add a solution of trifluoroacetimidoyl chloride in anhydrous THF dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to verify the structure and purity of the final product.
Biological Activities and Therapeutic Targets
Trifluoromethylated 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, targeting a variety of enzymes and receptors implicated in numerous diseases.[1]
Enzyme Inhibition: A Prominent Mechanism of Action
A significant number of trifluoromethylated 1,2,4-oxadiazoles exert their biological effects through enzyme inhibition.
4.1.1. Histone Deacetylase (HDAC) Inhibitors
One of the most well-documented applications of trifluoromethylated 1,2,4-oxadiazoles is as inhibitors of histone deacetylases (HDACs), particularly the class IIa HDACs.[17][18][19] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in cancer and neurological disorders.[19][20]
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a non-chelating zinc-binding group that can selectively target class IIa HDACs.[17][19] This is a significant advantage over traditional hydroxamic acid-based HDAC inhibitors, which often suffer from poor selectivity and off-target effects.[21]
The proposed mechanism of inhibition involves the hydrolysis of the TFMO group within the enzyme's active site, forming a polar species that binds to the catalytic zinc ion.[18]
Caption: Proposed Mechanism of HDAC Inhibition by TFMOs.
A series of 5-(trifluoromethyl)-1,2,4-oxadiazole-based amides and alkoxyamides have shown potent and selective inhibition of class IIa HDACs, with some compounds exhibiting nanomolar IC50 values.[17]
| Compound | Target | IC50 (nM) | Selectivity Index (HDAC4) | Reference |
| 1a | HDAC4 | 12 | >318 | [17] |
| YAK540 | Class IIa HDACs | - | - | [17] |
| TMP195 | Class IIa HDACs | - | - | [18][20] |
Table 1: Inhibitory activity of selected trifluoromethylated 1,2,4-oxadiazole-based HDAC inhibitors.
Anticancer Activity
The ability of trifluoromethylated 1,2,4-oxadiazoles to inhibit HDACs contributes significantly to their anticancer properties.[17] By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and synergistic effects when combined with other anticancer agents like bortezomib.[17][22][23]
Furthermore, some trifluoromethylated 1,3,4-oxadiazole derivatives have shown efficacy against various cancer cell lines, including liver, cervical, colorectal, and stomach cancer, by inhibiting tyrosine kinases.[24]
Insecticidal and Fungicidal Activity
Trifluoromethylated 1,2,4-oxadiazoles have also demonstrated promising activity as insecticides and fungicides.[25][26] A series of 3-(ethylsulfonyl)-pyridines bearing a trifluoromethyl-oxadiazole fragment exhibited good mortality against the insect Mythimna separata.[26] Additionally, 5-(trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether derivatives have shown excellent activity against plant rust pathogens.[25] The trifluoromethylpyridine moiety, in combination with the 1,3,4-oxadiazole ring, has also been explored for developing new antibacterial agents.[27][28]
Other Biological Activities
The versatility of the trifluoromethylated 1,2,4-oxadiazole scaffold extends to a range of other biological activities, including:
-
Antimicrobial activity: Some derivatives have shown potent activity against various bacteria and fungi.[29]
-
Neuroprotective effects: Their potential in treating neurodegenerative diseases like Huntington's disease is being investigated.[19][21]
-
Anti-inflammatory properties: The 1,2,4-oxadiazole nucleus is a component of compounds with anti-inflammatory effects.[1][3]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of trifluoromethylated 1,2,4-oxadiazoles is crucial for the rational design of more potent and selective compounds.
Key SAR observations include:
-
The position of the trifluoromethyl group on the 1,2,4-oxadiazole ring is critical for activity. The 5-trifluoromethyl substitution appears to be particularly important for HDAC inhibition.[17]
-
The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences the biological activity and target selectivity.
-
Modifications to the linker connecting the trifluoromethylated 1,2,4-oxadiazole core to other parts of the molecule can fine-tune the pharmacokinetic and pharmacodynamic properties.
Future Perspectives and Conclusion
The trifluoromethylated 1,2,4-oxadiazole scaffold has firmly established itself as a valuable platform in medicinal chemistry. The unique combination of the bioisosteric properties of the 1,2,4-oxadiazole ring and the advantageous physicochemical characteristics of the trifluoromethyl group has led to the discovery of potent and selective modulators of various biological targets.
Future research in this area will likely focus on:
-
The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
A deeper understanding of the mechanisms of action, particularly the enzymatic hydrolysis of the TFMO group.
-
The exploration of new therapeutic applications for this versatile class of compounds.
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Mechanisms of Action
January 2026
Preamble: The Ascendancy of a Heterocyclic Workhorse
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a vast chemical space. Within this expanse, certain structural motifs have emerged as "privileged scaffolds" – frameworks that can interact with a wide range of biological targets. The five-membered 1,2,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have cemented its status as a cornerstone in contemporary drug design. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms of action through which 1,2,4-oxadiazole derivatives exert their diverse pharmacological effects. We will dissect the causality behind their biological activity, from enzyme inhibition and receptor modulation to their strategic use as bioisosteres and prodrugs, supported by detailed experimental protocols and quantitative data to empower your own research endeavors.
Section 1: The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Strategies
Unique Physicochemical Properties and Bioisosteric Nature
The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts a unique electronic distribution, characterized by hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[3] A key feature that has propelled the 1,2,4-oxadiazole into the limelight of medicinal chemistry is its role as a bioisostere for amide and ester functionalities.[4][5] Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole ring can mimic the key steric and electronic features of these groups, such as their size, planarity, and ability to participate in hydrogen bonding, while offering significantly enhanced resistance to hydrolysis.[4] This bioisosteric replacement strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.
General Synthetic Routes
The construction of the 1,2,4-oxadiazole ring is well-established in organic synthesis. The most prevalent method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride). The subsequent cyclodehydration can be achieved under various conditions, including thermal or base-mediated approaches.
Caption: General synthetic pathway to 1,2,4-oxadiazoles.
Section 2: Enzyme Inhibition: A Dominant Mechanism of Action
A primary mechanism through which 1,2,4-oxadiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes. The scaffold's ability to be readily functionalized at the C3 and C5 positions allows for the precise positioning of substituents that can interact with the active sites of a diverse range of enzymes.
Inhibition of Cholinesterases (AChE and BuChE) for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[6][7]
2.1.1. Mechanism of Inhibition and Binding Modes
1,2,4-oxadiazole-based inhibitors typically interact with the catalytic and/or peripheral anionic sites of cholinesterases. The heterocyclic core can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site gorge, while the substituents at the C3 and C5 positions can be tailored to occupy specific sub-pockets, thereby blocking substrate access and enzymatic activity.[7]
2.1.2. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature of the substituents on the 1,2,4-oxadiazole ring is critical for both potency and selectivity. For instance, in a series of derivatives designed as selective BuChE inhibitors, the presence of a chlorine atom and a methyl group on a phenyl substituent led to the most potent compound, 6n.[8] The lipophilicity and electronic properties of the substituents play a crucial role in dictating the interactions with the active site residues.[7] Studies have shown that grafting a benzyl moiety at position 3 of the oxadiazole ring can lead to higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl moieties.[9]
2.1.3. Quantitative Data Summary
| Compound | Target | IC50 (µM) | Reference |
| 6n | BuChE | 5.07 | [8] |
| 2b | AChE | 0.0158 | [6] |
| 2c | AChE | 0.0162 | [6] |
| 3b | BuChE | 17.14 | [1] |
| 4c | MAO-B | 117.43 | [1] |
2.1.4. Experimental Protocol: Ellman's Spectrophotometric Assay
The inhibitory activity of 1,2,4-oxadiazole derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[8][10]
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in the phosphate buffer to a final concentration of 10 mM.
-
Prepare stock solutions of the test compounds (1,2,4-oxadiazole derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of AChE or BuChE in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Section 3: Modulation of Cellular Receptors
The versatility of the 1,2,4-oxadiazole scaffold extends to its ability to interact with a variety of cellular receptors, acting as agonists, antagonists, or allosteric modulators.
Agonism of G-Protein Coupled Receptor 119 (GPR119) for Metabolic Disorders
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[1][12]
3.1.1. GPR119 Signaling Pathway
Upon agonist binding, GPR119 undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to the potentiation of insulin secretion and GLP-1 release.[13][14]
Caption: Simplified overview of FXR and PXR signaling pathways.
3.2.2. SAR for Dual FXR Antagonists/PXR Agonists
In a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives, functionalization of the piperidine nitrogen with different alkyl or benzyl groups was explored. [15]This led to the identification of compounds that were not only potent FXR antagonists but also exhibited PXR agonistic activity. The nature of the substituent on the piperidine ring was found to be a key determinant of this dual activity. [15]For example, compound 1 was identified as a potent and selective FXR antagonist. [16] 3.2.3. Quantitative Data Summary
| Compound | Target | Activity | IC50/EC50 (µM) | Reference |
| 1 | FXR | Antagonist | 0.58 | [16] |
| 5 | FXR | Antagonist | - | [16] |
| 5 | PXR | Agonist | - | [16] |
| 11 | FXR | Antagonist | - | [16] |
| 11 | PXR | Agonist | - | [16] |
3.2.4. Experimental Protocol: Luciferase Reporter Gene Assay
The modulation of FXR and PXR activity by 1,2,4-oxadiazole derivatives can be assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2). [16] Principle: This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor of interest (FXRE for FXR, PXRE for PXR). When the receptor is activated by an agonist, it binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence. Antagonists will inhibit this process.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate growth medium.
-
Co-transfect the cells with an expression plasmid for the nuclear receptor (FXR or PXR) and the corresponding luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with the 1,2,4-oxadiazole test compounds at various concentrations.
-
For antagonist activity, co-treat the cells with a known agonist (e.g., chenodeoxycholic acid for FXR).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonists, calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50 value.
-
For antagonists, calculate the percentage of inhibition of the agonist-induced luciferase activity and determine the IC50 value.
-
Positive Allosteric Modulation (PAM) of Metabotropic Glutamate Receptor 4 (mGlu4)
mGlu4 is a group III metabotropic glutamate receptor that is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase. [17]PAMs of mGlu4 are being investigated as potential therapeutics for Parkinson's disease and other neurological disorders. [18] 3.3.1. mGlu4 Receptor Signaling and Allosteric Modulation
mGlu4 receptors are typically located presynaptically and their activation by glutamate inhibits neurotransmitter release. PAMs bind to a site on the receptor that is distinct from the glutamate binding site (the allosteric site). This binding potentiates the effect of glutamate, leading to a greater inhibition of adenylyl cyclase and a reduction in cAMP levels. [4][17]
Caption: mGlu4 receptor signaling and the effect of a PAM.
3.3.2. SAR of 1,2,4-Oxadiazole mGlu4 PAMs
The development of mGlu4 PAMs has involved extensive SAR studies. A series of 1,2,4-oxadiazole derivatives have been shown to possess potent mGlu4 PAM activity. [18]The substitution pattern on the aryl rings attached to the C3 and C5 positions of the oxadiazole is crucial for activity. For example, compound 52 was identified as a potent in vitro mGlu4 PAM. [18] 3.3.3. Quantitative Data Summary
| Compound | Target | Activity | EC50 (nM) | Reference |
| 52 | mGlu4 | PAM | 282-656 | [18] |
| VU0366037 | mGlu4 | PAM | - | [18] |
3.3.4. Experimental Protocol: Calcium Flux Assay
The activity of mGlu4 PAMs can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells co-expressing the mGlu4 receptor and a chimeric G protein (e.g., Gqi5) that couples the receptor to the phospholipase C pathway. [19] Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores. This increase in [Ca2+]i can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing mGlu4 and a chimeric G protein in a 96-well black-walled, clear-bottomed plate.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C. [5]2. Compound Addition:
-
Add the 1,2,4-oxadiazole test compounds (PAMs) at various concentrations to the wells.
-
After a short incubation, add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
-
The increase in fluorescence is proportional to the increase in [Ca2+]i.
-
The potentiation of the glutamate response by the PAM is calculated, and the EC50 value for the PAM is determined.
-
Section 4: The 1,2,4-Oxadiazole Ring as a Bioisostere and Prodrug Moiety
Beyond direct interaction with biological targets, the 1,2,4-oxadiazole scaffold is strategically employed in drug design to enhance pharmacokinetic properties.
Bioisosteric Replacement of Amide and Ester Groups for Enhanced Metabolic Stability
As previously mentioned, the 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups. [4][5]This strategy is employed to overcome the metabolic liabilities associated with these functional groups, primarily their susceptibility to hydrolysis by amidases and esterases.
4.1.1. Rationale and Physicochemical Consequences
The replacement of an amide or ester with a 1,2,4-oxadiazole can lead to:
-
Improved Metabolic Stability: The aromatic nature of the oxadiazole ring renders it resistant to hydrolytic cleavage. [4]* Modulation of Physicochemical Properties: The substitution can alter lipophilicity, solubility, and hydrogen bonding capacity, which can be fine-tuned to optimize the overall drug-like properties of a molecule. [20]* Maintained or Improved Biological Activity: A successful bioisosteric replacement maintains the necessary interactions with the biological target.
4.1.2. Case Studies and Experimental Evidence
Numerous studies have demonstrated the successful application of this strategy. For example, in the development of efflux pump inhibitors, the replacement of a labile amide moiety with a 1,2,4-oxadiazole ring was postulated to increase resistance to hydrolysis. [4]Similarly, in the optimization of CB2 receptor ligands, the 1,2,4-oxadiazole ring was used as an amide surrogate. [3]
1,2,4-Oxadiazoles as Prodrugs
The 1,2,4-oxadiazole ring can also serve as a prodrug moiety, particularly for the delivery of amidines. Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability.
4.2.1. Mechanism of Activation
1,2,4-Oxadiazoles can be designed to undergo reductive cleavage in vivo to release the active amidine drug. This reductive metabolism can be mediated by enzymes such as cytochrome P450 reductases.
Caption: General mechanism of activation for 1,2,4-oxadiazole prodrugs.
Section 5: Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its value as a privileged motif in modern drug discovery. Its multifaceted roles as an enzyme inhibitor, a receptor modulator, a metabolically stable bioisostere, and a prodrug moiety underscore its remarkable versatility. The ability to fine-tune its properties through substitution at the C3 and C5 positions provides medicinal chemists with a powerful tool to design novel therapeutic agents with improved pharmacological profiles.
Future research will undoubtedly continue to expand the therapeutic applications of 1,2,4-oxadiazole derivatives. The exploration of novel biological targets, the development of more sophisticated synthetic methodologies, and a deeper understanding of their structure-activity relationships will pave the way for the next generation of innovative medicines based on this remarkable heterocyclic core. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field, empowering the discovery and development of transformative therapies for a wide range of human diseases.
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Spectral data analysis for Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
An In-depth Technical Guide to the Spectral Data Analysis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, 1,2,4-oxadiazoles are a privileged scaffold, recognized for their broad spectrum of biological activities and versatile chemical properties.[1] The specific molecule of interest, this compound, incorporates three key structural motifs: a reactive ethyl ester, the stable 1,2,4-oxadiazole core, and an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ group is of particular interest in medicinal chemistry, as its inclusion can significantly enhance metabolic stability, binding affinity, and cell permeability.[2][3]
This guide provides an in-depth, multi-technique spectroscopic analysis of this compound. As a Senior Application Scientist, the objective is not merely to present data but to construct a logical, evidence-based narrative for its structural elucidation. We will explore the causality behind experimental choices and interpret the resulting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unambiguous confirmation of the molecular structure.
Physicochemical & Structural Properties
A foundational step in any analysis is to collate the compound's basic physicochemical properties. This data serves as a primary reference for all subsequent spectroscopic analysis, particularly for mass spectrometry.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [4] |
| Molecular Weight | 210.11 g/mol | [4] |
| Monoisotopic Mass | 210.02522651 Da | [4] |
| CAS Number | 914773-13-0 | [4] |
| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment of each atom. For a molecule containing hydrogen, carbon, and fluorine, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential.[6]
¹H NMR: Mapping the Proton Framework
The ¹H NMR spectrum is often the first and most informative experiment, revealing the number, connectivity, and electronic environment of hydrogen atoms.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a standard spectral width for proton NMR.
Caption: Workflow for ¹H NMR Spectroscopy.
The structure contains only an ethyl group (-CH₂CH₃), which gives rise to a classic and easily interpretable pattern.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -O-CH₂- CH₃ | ~1.45 | Triplet (t) | ~7.1 | 3H | The methyl protons are adjacent to a methylene group, splitting their signal into a triplet. |
| -O--CH₂- CH₃ | ~4.50 | Quartet (q) | ~7.1 | 2H | The methylene group is adjacent to the electron-withdrawing ester oxygen and coupled to the three methyl protons, resulting in a downfield quartet. |
The significant downfield shift of the methylene quartet (~4.50 ppm) is a direct consequence of the deshielding effect of the adjacent ester carbonyl and oxygen atom. This predictable pattern provides immediate, strong evidence for the ethyl carboxylate moiety.
¹³C NMR: Visualizing the Carbon Backbone
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, including quaternary carbons that are invisible in ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. The experiment is run with broadband proton decoupling to ensure each unique carbon appears as a singlet. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Caption: Workflow for ¹³C NMR Spectroscopy.
The molecule has 6 unique carbon atoms. Their predicted chemical shifts are influenced by hybridization and proximity to electronegative atoms (O, N, F). Data from structurally similar compounds, such as Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate, provide excellent reference points for the oxadiazole and CF₃ carbons.[7]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupled) | Rationale |
| -O-CH₂-CH₃ | ~14.2 | Quartet | The terminal methyl carbon of the ethyl group, least affected by electronegative atoms. |
| -O-CH₂ -CH₃ | ~62.0 | Triplet | The methylene carbon is deshielded by the adjacent oxygen atom. |
| C F₃ | ~116 (q, J ≈ 275 Hz) | Quartet | The trifluoromethyl carbon is strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant. It is also significantly shielded compared to other sp³ carbons due to the fluorine atoms. |
| C =O | ~158.0 | Singlet | The ester carbonyl carbon appears at a typical downfield position. |
| C3 (Oxadiazole) | ~163.0 | Singlet | The C3 carbon of the oxadiazole ring, attached to the ester group.[8] |
| C5 (Oxadiazole) | ~167 (q, J ≈ 40 Hz) | Quartet | The C5 carbon is directly attached to the CF₃ group, causing a significant downfield shift and a secondary quartet splitting due to ²J(C-F) coupling.[7] |
The observation of two distinct quartets—one with a very large coupling constant for the CF₃ carbon and one with a smaller coupling constant for the C5 ring carbon—is a definitive signature of the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety.
¹⁹F NMR: The Fluorine Signature
Given the trifluoromethyl group, ¹⁹F NMR is a mandatory and highly sensitive technique for confirming its presence and electronic environment.
-
Sample Preparation: The same sample can be used.
-
Data Acquisition: Acquire the spectrum on a compatible spectrometer (e.g., at 376.5 MHz on a 400 MHz instrument). A reference standard, typically CFCl₃ (δ = 0 ppm), is used, although modern instruments can reference internally. The experiment is usually run without proton decoupling, though in this case, no H-F coupling is expected.
Caption: Workflow for ¹⁹F NMR Spectroscopy.
The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any nearby protons. Therefore, a single sharp resonance is expected.
| Assigned Fluorines | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF₃ | ~ -65.3 | Singlet | The chemical shift is characteristic of a CF₃ group attached to an electron-deficient heterocyclic ring like 1,2,4-oxadiazole.[7] The absence of coupling confirms its isolation from any protons. |
This single, sharp peak in the expected region of the ¹⁹F NMR spectrum provides unambiguous evidence for the trifluoromethyl group and its attachment to the oxadiazole ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty instrument to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Caption: Workflow for IR Spectroscopy Analysis.
The IR spectrum will be dominated by absorptions from the ester and the trifluoromethylated oxadiazole core.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2980 | C-H stretch | Ethyl group (-CH₂, -CH₃) | Characteristic aliphatic C-H stretching vibrations. |
| ~1750 | C=O stretch | Ester carbonyl | A strong, sharp absorption typical for an α,β-unsaturated or aromatic ester carbonyl.[9] |
| ~1600 | C=N stretch | Oxadiazole ring | Characteristic stretching vibration for the imine bond within the heterocyclic ring.[6] |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Very strong, broad absorptions characteristic of C-F bonds. This is a key signature for the CF₃ group. |
| ~1250 & ~1050 | C-O stretch | Ester and Oxadiazole | Asymmetric and symmetric stretching of the C-O bonds in the ester and the C-O-C moiety of the oxadiazole ring.[10] |
The presence of the very strong C=O band alongside the intense C-F absorptions and the C=N stretch provides a complete functional group fingerprint that perfectly matches the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
Data Acquisition (HRMS-ESI): Introduce the sample into a high-resolution mass spectrometer via Electrospray Ionization (ESI). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition (EI): For fragmentation analysis, introduce the sample into an Electron Ionization (EI) source.
-
Analysis: Determine the exact mass of the parent ion and compare it to the calculated value for C₆H₅F₃N₂O₃. Analyze the fragmentation pattern to identify characteristic losses.
Caption: Workflow for Mass Spectrometry Analysis.
The analysis will confirm the molecular formula and reveal structurally significant fragments.
| m/z Value | Ion | Rationale |
| 211.0325 | [M+H]⁺ | The protonated molecular ion. HRMS measurement confirming the elemental composition C₆H₆F₃N₂O₃⁺ is the most definitive piece of evidence for the entire molecule. |
| 210.0252 | [M]⁺ | The molecular ion peak observed in EI-MS. |
| 182 | [M-CO]⁺ | Loss of carbon monoxide from the ester. |
| 165 | [M-OEt]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway. |
| 96 | [CF₃-C≡N]⁺ | A characteristic fragment from the cleavage of the oxadiazole ring.[11] |
| 69 | [CF₃]⁺ | The trifluoromethyl cation, a very common and stable fragment in the mass spectra of trifluoromethylated compounds.[12] |
The confirmation of the exact mass by HRMS to within a few parts per million of the calculated value for C₆H₅F₃N₂O₃ is irrefutable proof of the molecular formula. The fragmentation pattern, particularly the loss of the ethoxy group and the presence of CF₃⁺, corroborates the structure deduced from NMR and IR.
Integrated Analysis: A Cohesive Structural Proof
No single technique provides the complete picture. The power of this analysis lies in the convergence of all data points to a single, consistent structure.
Caption: Integrated workflow for structural elucidation.
-
NMR definitively establishes the carbon-hydrogen framework, the connectivity of the ethyl ester, and the precise electronic environment of the CF₃ group and its attachment site via C-F coupling.
-
IR provides rapid confirmation of the essential functional groups—ester carbonyl, C-F bonds, and the heterocyclic C=N bond.
-
MS locks in the elemental composition through high-resolution mass measurement and corroborates the major structural components through predictable fragmentation.
Together, these orthogonal analytical techniques provide a robust, self-validating, and unambiguous structural assignment for this compound, meeting the rigorous standards required for research, development, and quality control in the chemical and pharmaceutical industries.
References
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This compound. (n.d.). PubChem. Available at: [Link]
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Selva, A., & Vettori, U. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. Available at: [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2025). Semantic Scholar. Available at: [Link]
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Sergeev, M., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central. Available at: [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). ResearchGate. Available at: [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Available at: [Link]
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Patel, P. (n.d.). 1,2,4-Oxadiazoles: Biological Activity, Synthetic Aspects, Reaction Mechanism and Spectral Discussion. Medimops. Available at: [Link]
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2-Fluoromethylthio-5-phenyl-1,3,4-oxadiazole - Optional[19F NMR] - Chemical Shifts. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). ResearchGate. Available at: [Link]
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Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). NIH. Available at: [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. Available at: [Link]
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1,2,4-oxadiazole-5-carboxylic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester. (n.d.). SpectraBase. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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Infrared Spectra of Some Carboxylic Acid Derivatives. (1949). Journal of the American Chemical Society. Available at: [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). PubMed Central. Available at: [Link]
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Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry. Available at: [Link]
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19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar. Available at: [Link]
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Innate C-H trifluoromethylation of heterocycles. (2011). PubMed Central. Available at: [Link]
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Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. (n.d.). PubChem. Available at: [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2021). MDPI. Available at: [Link]
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Trifluoromethylated heterocycles. (2012). PubMed. Available at: [Link]
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1H NMR spectrum of compound 4. (n.d.). ResearchGate. Available at: [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Available at: [Link]
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Introduction: Flutamide and Its Role in Medicinal Chemistry
An in-depth technical guide on the physicochemical properties of Flutamide (C13H16F3N3O4), a compound of significant interest to researchers, scientists, and drug development professionals.
Flutamide is a non-steroidal antiandrogen (NSAA) that has been utilized in the treatment of prostate cancer. Its mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing androgens like testosterone and dihydrotestosterone from binding and activating it. The physicochemical properties of Flutamide are paramount to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to the target receptor.
This guide provides a comprehensive overview of the core physicochemical properties of Flutamide, detailing the experimental methodologies used for their determination and discussing the implications of these properties in the context of drug development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
-
IUPAC Name: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
-
Molecular Formula: C₁₁H₁₁F₃N₂O₃
-
CAS Number: 13311-84-7
-
Molecular Weight: 276.21 g/mol
-
Canonical SMILES: CC(C)C(=O)NC1=CC(=C(C=C1)[O-])C(F)(F)F
-
InChI Key: LELOWRISYMNNSU-UHFFFAOYSA-N
Core Physicochemical Properties
The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical characteristics. These properties govern the compound's ability to reach its biological target in sufficient concentration to elicit a pharmacological response.
Table 1: Summary of Key Physicochemical Properties of Flutamide
| Property | Value | Implication in Drug Development |
| Melting Point | 111.5 - 112 °C | Affects formulation development, stability, and purification methods. A sharp melting point indicates high purity. |
| Water Solubility | 11.9 mg/L at 25 °C | Low aqueous solubility can limit oral bioavailability and formulation options. Classified as practically insoluble. |
| LogP (Octanol/Water) | 2.89 | Indicates good lipophilicity, which is favorable for membrane permeability but can also lead to poor solubility and potential for non-specific binding. |
| pKa | 11.23 (amide proton) | The amide group is very weakly acidic. Flutamide is a neutral molecule under physiological pH conditions, which influences its absorption and distribution. |
Solubility: A Limiting Factor
Flutamide's low aqueous solubility is a significant challenge in drug formulation. As a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), its oral absorption is rate-limited by its dissolution. This property necessitates the use of formulation strategies such as micronization or the development of amorphous solid dispersions to enhance its dissolution rate and, consequently, its bioavailability.
Lipophilicity (LogP): Balancing Permeability and Solubility
The partition coefficient (LogP) is a critical measure of a drug's lipophilicity. Flutamide's LogP of 2.89 suggests a favorable balance for crossing biological membranes, a prerequisite for reaching the intracellular androgen receptor. However, this lipophilicity contributes to its poor water solubility. This balance is a classic consideration in medicinal chemistry, where increasing lipophilicity to improve permeability must be weighed against the risk of decreasing solubility.
Experimental Protocols for Property Determination
The reliability of physicochemical data hinges on robust and reproducible experimental methodologies.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This standard method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation: Prepare a stock solution of Flutamide in n-octanol. Ensure the n-octanol and water phases are mutually saturated before the experiment by mixing them for 24 hours and then separating.
-
Partitioning: Add a small volume of the Flutamide stock solution to a flask containing a known volume of pre-saturated water and pre-saturated n-octanol.
-
Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.
-
Quantification: Carefully sample each phase and determine the concentration of Flutamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Diagram 1: Experimental Workflow for LogP Determination
Caption: Influence of key properties on Flutamide's ADME profile.
Conclusion
The physicochemical properties of Flutamide—notably its high lipophilicity and low aqueous solubility—are defining characteristics that govern its behavior as a therapeutic agent. These properties present a classic drug development challenge: balancing the need for membrane permeability with adequate solubility for absorption. A thorough understanding and precise measurement of these parameters are essential for designing effective formulations, predicting in vivo behavior, and discovering next-generation therapeutics with improved pharmacological profiles. This guide serves as a foundational resource for scientists engaged in the multifaceted process of drug discovery and development.
References
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PubChem. (n.d.). Flutamide. National Center for Biotechnology Information. Retrieved from [Link]
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DrugBank. (n.d.). Flutamide. DrugBank Online. Retrieved from [Link]
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Inxight: Drugs. (n.d.). FLUTAMIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]
- Tsume, Y., et al. (2014). In vitro dissolution and absorption of flutamide and its metabolite in the presence of lipid-based formulations. Journal of Pharmaceutical Sciences, 103(10), 3285-3294. (Note: A representative article discussing BCS classification and formulation strategies for Flutamide).
- Schulz, M., et al. (1998). Pharmacokinetics of flutamide and its major metabolites after a single oral dose and at steady state in patients with prostate cancer. European Journal of Clinical Pharmacology, 54(8), 639-643. (Note: A representative article on the metabolism of Flutamide).
The 1,2,4-Oxadiazole Core: A Strategic Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within this context, heterocyclic scaffolds have emerged as a cornerstone of drug design, offering a rich tapestry of three-dimensional structures and electronic properties amenable to molecular recognition. Among these, the 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, has garnered significant attention and has been recognized as a "privileged" structure.[1][2] Its prevalence in a wide array of biologically active compounds, including approved drugs and clinical candidates, underscores its versatility and strategic importance in the development of next-generation therapeutics.[3][4][5]
This technical guide provides a comprehensive exploration of the 1,2,4-oxadiazole core, delving into its fundamental physicochemical properties, its multifaceted roles in biological systems, and the synthetic strategies employed for its construction. As a senior application scientist, the aim is to furnish a narrative that not only presents established knowledge but also offers insights into the causal relationships that underpin the utility of this remarkable scaffold in contemporary drug discovery.
Physicochemical Properties and Stability: A Double-Edged Sword
The 1,2,4-oxadiazole ring is a planar, aromatic system, albeit with a relatively low degree of aromaticity.[1] This characteristic, in conjunction with the inherent weakness of the N-O bond, profoundly influences its chemical reactivity and stability.[1] While generally stable under physiological conditions, the ring can be susceptible to degradation in strongly acidic or basic environments.[1] This nuanced stability is a critical consideration for drug development professionals, as it can impact formulation, storage, and in vivo metabolic fate.
The nitrogen atoms within the ring are weakly basic, and the overall electronic nature of the scaffold can be modulated by the substituents at the C3 and C5 positions.[4] This tunability allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity (LogP) and pKa, which are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
The 1,2,4-Oxadiazole as a Bioisostere: A Paradigm of Rational Drug Design
One of the most compelling applications of the 1,2,4-oxadiazole core in medicinal chemistry is its role as a bioisostere for amide and ester functionalities.[3][6][7][8] Bioisosteric replacement is a powerful strategy in drug design, where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to improve the molecule's overall pharmacological profile.
Amide and ester groups, while prevalent in biologically active molecules, are often susceptible to enzymatic hydrolysis by proteases and esterases, leading to metabolic instability and poor pharmacokinetic properties.[9] The 1,2,4-oxadiazole ring, being more resistant to hydrolysis, serves as an excellent mimic of the planar geometry and hydrogen-bonding capabilities of amides and esters, while conferring enhanced metabolic stability.[7][8]
Caption: Bioisosteric replacement of amide/ester groups with a 1,2,4-oxadiazole core.
This strategic replacement can lead to compounds with longer half-lives, improved oral bioavailability, and sustained therapeutic effects. The choice between the 1,2,4-oxadiazole and its 1,3,4-isomer can also have significant implications for properties like lipophilicity and metabolic stability, with the 1,3,4-isomer often exhibiting lower lipophilicity.[10]
A Broad Spectrum of Biological Activities: A Versatile Pharmacophore
The 1,2,4-oxadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[5][6] This diversity stems from the ability of the core to present substituents in well-defined spatial orientations, allowing for precise interactions with various biological targets.
| Biological Activity | Target/Mechanism of Action (Examples) | Reference Compounds/Derivatives |
| Anticancer | Cytotoxicity against various cancer cell lines (e.g., MCF-7, A-549).[11][12] | Isatin-based 1,2,4-oxadiazoles, 1,2,4-oxadiazole linked 5-fluorouracil derivatives.[11][12] |
| Antimicrobial | Inhibition of essential bacterial or fungal enzymes.[6] | Various substituted 1,2,4-oxadiazoles. |
| Anti-inflammatory | Inhibition of inflammatory mediators.[6] | 1,2,4-oxadiazol-3-yl)piperazines.[3] |
| Neuroprotective | Modulation of targets in the central nervous system.[6] | Compounds targeting neurodegenerative diseases. |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth.[9] | Quinoline-oxadiazole hybrids.[9] |
| Antiviral | Inhibition of viral replication.[2] | Amenamevir (an approved antiviral drug).[3] |
The structure-activity relationship (SAR) studies of 1,2,4-oxadiazole derivatives often reveal that the nature and position of the substituents on the ring are critical for potency and selectivity.[2][6] For instance, the presence of electron-donating groups can sometimes enhance antiproliferative activity.[2]
Synthetic Strategies: Constructing the 1,2,4-Oxadiazole Core
A variety of synthetic methods have been developed for the construction of the 1,2,4-oxadiazole ring. The most prevalent and versatile approach involves the cyclization of an O-acyl amidoxime intermediate.[4][13] This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.
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Novel Oxadiazole Compounds: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Significance
Executive Summary
The oxadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions has established it as a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel oxadiazole compounds. We will delve into the causality behind key experimental choices, present detailed, self-validating protocols for synthesis and bioassays, and explore the mechanisms underpinning the significant anticancer and antimicrobial activities of this versatile class of compounds.
The Oxadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
Oxadiazole is a five-membered ring containing one oxygen and two nitrogen atoms.[3] It exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3] Among these, the 1,3,4- and 1,2,4-isomers are most prominent in drug discovery due to their synthetic accessibility and broad spectrum of pharmacological activities.[4][5]
A key reason for the oxadiazole ring's utility is its function as a bioisosteric replacement for amide and ester groups. This substitution often enhances metabolic stability by removing sites susceptible to hydrolysis, thereby improving a drug candidate's pharmacokinetic profile.[6] The planar, aromatic nature of the ring also facilitates interactions with biological targets through π-π stacking and hydrogen bonding, making it a highly effective pharmacophore for designing targeted therapies.[7]
Synthetic Pathways to Novel Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole core is versatile, with several established methods. The choice of a synthetic route is a critical decision driven by factors such as the desired substitution pattern, availability of starting materials, reaction conditions, and overall yield.
Primary Synthetic Strategies: A Comparative Overview
Two of the most reliable and widely employed methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles are:
-
Cyclodehydration of 1,2-Diacylhydrazines: This is arguably the most common method. It involves the reaction of an acid hydrazide with a carboxylic acid derivative (like an acid chloride) to form a stable 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent. Phosphorus oxychloride (POCl₃) is frequently used due to its efficacy and affordability, though other agents like polyphosphoric acid or thionyl chloride are also employed.[8][9][10] This method is robust and generally provides good yields.
-
Oxidative Cyclization of N-Acylhydrazones: This approach involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone. The subsequent step is an oxidative C-O bond formation to yield the oxadiazole ring.[11][12] Various oxidizing agents can be used, including iodine, chloramine-T, and potassium permanganate.[12][13] Microwave-assisted oxidative cyclization has gained traction as a green chemistry approach, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[11][14]
The causality behind choosing a method often relates to efficiency and substrate tolerance. The cyclodehydration route is highly dependable for a wide range of substrates. In contrast, oxidative cyclization can be advantageous for its milder conditions and, in some cases, one-pot procedures that improve workflow efficiency by avoiding the isolation of intermediates.[6][14]
Experimental Workflow: Synthesis & Validation
The synthesis of a novel compound is incomplete without rigorous characterization. This validation is a cornerstone of scientific integrity, ensuring the structure and purity of the molecule being tested.
Caption: General workflow for synthesis and validation of 1,3,4-oxadiazoles.
Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol describes a standard cyclodehydration reaction.[8][9]
Materials:
-
Benzoyl hydrazine
-
4-Chlorobenzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice, Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Step-by-Step Methodology:
-
Formation of 1,2-Diacylhydrazine Intermediate:
-
Dissolve benzoyl hydrazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.
-
-
Cyclodehydration to form 1,3,4-Oxadiazole:
-
To the crude diacylhydrazine intermediate, cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) at 0°C.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours.
-
Monitor the reaction completion via TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate until the pH is ~7-8.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification and Validation (Self-Validating System):
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
-
Validation: The integrity of the protocol is confirmed by subjecting the purified product to a battery of spectroscopic analyses.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[17][18]
-
FTIR Spectroscopy: To confirm the presence of characteristic functional groups of the oxadiazole ring (e.g., C=N, C-O-C stretches) and the absence of starting material carbonyls.[18]
-
-
Therapeutic Significance and Mechanisms of Action
Oxadiazole derivatives exhibit a remarkable breadth of biological activities, with anticancer and antimicrobial applications being among the most extensively studied.[3][4]
Anticancer Applications
The anticancer potential of oxadiazoles stems from their ability to interact with and inhibit various molecular targets crucial for tumor growth and survival.[1][2]
Key Mechanisms of Action:
-
Kinase Inhibition: Many kinases are overactive in cancer cells, driving proliferation and angiogenesis. Oxadiazole derivatives have been designed as potent inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19][20] By blocking the ATP-binding site of VEGFR-2, these compounds disrupt the downstream signaling cascade that promotes the formation of new blood vessels, effectively starving the tumor.[21][22]
-
Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, and its reactivation in ~90% of cancer cells is a key factor in their immortalization.[3] Oxadiazoles have been identified as effective telomerase inhibitors, representing a promising strategy for inducing cancer cell senescence and apoptosis.[1][4][23]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition by oxadiazoles.
Data Presentation: Cytotoxicity of Novel Oxadiazole Derivatives
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.
| Compound ID | Scaffold/Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| 4h | 2,5-disubstituted-1,3,4-oxadiazole | A549 (Lung) | <0.14 | [24] |
| 33 | 1,2,4- and 1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.34 ± 0.025 | [3] |
| 28 | 1,3,4-oxadiazole-benzotriazole | MCF-7 (Breast) | 5.68 (µg/mL) | [3] |
| 4f, 4i, 4k, 4l | 1,3,4-oxadiazole-acetamide | A549 (Lung) | 1.59 - 7.48 | [24] |
| 2a-c | 1,3,4-oxadiazole-diphenylamine | HT29 (Colon) | 1.3 - 2.0 | [25] |
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[12] 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a range of pathogens.[25][26] Their mechanisms of action are varied but can include the inhibition of essential microbial enzymes.
Data Presentation: Antibacterial Activity of Oxadiazole Derivatives
Antimicrobial activity is often assessed by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound Series | Target Organism | Activity Measurement | Result | Reference |
| F3, F4 | Staphylococcus aureus (Gram +) | Zone of Inhibition | Remarkable Activity | [9] |
| F3, F4 | Escherichia coli (Gram -) | Zone of Inhibition | Remarkable Activity | [9] |
| Series 6a | E. coli, K. pneumonia (Gram -) | Zone of Inhibition | Good Activity | [27] |
| 24 Derivatives | Various Strains | MIC (μg/mL) | Potent Activity | [10] |
Core Experimental Protocols: A Guide to Biological Evaluation
Once a novel oxadiazole compound is synthesized and validated, its biological activity must be quantified. The MTT assay is a foundational colorimetric assay for assessing a compound's cytotoxicity against cancer cell lines.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Protocol: MTT Assay for IC₅₀ Determination
This protocol provides a reliable method for assessing the cytotoxic effects of novel oxadiazole compounds.[28][29]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test oxadiazole compound, dissolved in DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO or acidified isopropanol)
-
Multichannel pipette, CO₂ incubator, Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment (Self-Validating System):
-
Prepare serial dilutions of the test compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations.
-
Essential Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%), but no compound. This measures 100% viability.
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Cisplatin) to validate assay performance.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Prospects
The oxadiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile ensure its relevance in addressing pressing medical needs, from multidrug-resistant cancers to emerging infectious diseases. Future research will likely focus on the development of highly specific, target-oriented derivatives, leveraging computational modeling and structure-activity relationship (SAR) studies to optimize potency and minimize off-target effects.[3][25] The integration of oxadiazole moieties into hybrid molecules and the exploration of novel drug delivery systems represent exciting frontiers for unlocking the full therapeutic potential of this remarkable heterocyclic core.
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A Theoretical and Computational Guide to the Stability of Trifluoromethyl-1,2,4-Oxadiazoles in Drug Development
Abstract
The trifluoromethyl-1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for esters and amides, which often enhances metabolic stability and modulates physicochemical properties.[1][2] However, the inherent stability of this heterocyclic system, particularly the robustness of the C-CF3 bond and the oxadiazole ring itself, is a critical determinant of a drug candidate's success. This in-depth technical guide provides a comprehensive framework for the theoretical and computational evaluation of trifluoromethyl-1,2,4-oxadiazole stability. We will explore the quantum chemical principles that govern its stability and present detailed, field-proven protocols for assessing its thermal and hydrolytic degradation pathways. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to design more stable and efficacious therapeutic agents.
Introduction: The Strategic Importance of Stability in Drug Design
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its remarkable chemical and thermal stability, which contributes to favorable metabolic profiles in biological systems.[1] The introduction of a trifluoromethyl (-CF3) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] However, the strong electron-withdrawing nature of the -CF3 group can also influence the electronic structure of the oxadiazole ring, potentially altering its susceptibility to degradation. A thorough understanding of the stability of the trifluoromethyl-1,2,4-oxadiazole core is therefore paramount for predicting the pharmacokinetic and toxicological profiles of drug candidates.
This guide will provide a "first principles" approach to stability assessment, utilizing the power of computational chemistry to dissect the intricate electronic and energetic factors that dictate the lifespan of this crucial chemical motif.
The Theoretical Framework: A Quantum Chemical Approach to Stability
The stability of a molecule can be understood through the lens of quantum mechanics. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting the geometric and electronic properties of molecules with a high degree of accuracy.[5][6] By solving approximations of the Schrödinger equation, we can calculate key molecular properties that are direct indicators of stability.
Key Stability Descriptors
Several quantum chemical descriptors provide insight into molecular stability:
-
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. A higher BDE indicates a stronger, more stable bond. For trifluoromethyl-1,2,4-oxadiazoles, the BDE of the C-CF3 bond and the bonds within the oxadiazole ring are of primary interest.
-
Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of a molecule's chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity.
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the electron density distribution within a molecule, revealing the nature of chemical bonds and intermolecular interactions. NBO analysis can elucidate the electronic factors contributing to the strength of the C-CF3 bond and the aromaticity of the oxadiazole ring.
-
Activation Energy (Ea) of Decomposition: The minimum energy required for a chemical reaction to occur. By mapping the potential energy surface of a degradation reaction (e.g., hydrolysis or thermal ring-opening), we can calculate the activation energy for decomposition, with a higher Ea indicating greater stability.
Computational Workflow for Stability Assessment
The following workflow provides a systematic approach to the theoretical evaluation of trifluoromethyl-1,2,4-oxadiazole stability.
Caption: Computational workflow for stability analysis.
Detailed Experimental Protocols
Objective: To find the lowest energy conformation of the trifluoromethyl-1,2,4-oxadiazole molecule and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Molecule Building: Construct the 3D structure of the desired trifluoromethyl-1,2,4-oxadiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Functional and Basis Set: A common and well-validated choice for organic molecules is the B3LYP hybrid functional with the 6-311+G(d,p) basis set.[5] This combination provides a good balance of accuracy and computational cost.
-
Keywords: Opt Freq to request a geometry optimization followed by a frequency calculation.
-
Charge and Multiplicity: Specify the charge (usually 0) and spin multiplicity (usually 1 for a closed-shell molecule).
-
-
Execution: Run the calculation.
-
Analysis:
-
Confirm that the optimization has converged.
-
Verify that there are no imaginary frequencies in the output of the frequency calculation. The presence of imaginary frequencies indicates a saddle point (transition state) rather than a minimum.
-
Objective: To quantify the strength of the C-CF3 bond and key bonds within the 1,2,4-oxadiazole ring.
Methodology:
-
Optimized Geometries: Use the optimized geometry of the parent molecule from Protocol 1.
-
Radical Generation: Create the two radical fragments that result from the homolytic cleavage of the bond of interest (e.g., the 1,2,4-oxadiazole radical and the CF3 radical).
-
Radical Optimization: Perform geometry optimizations and frequency calculations for each radical fragment. For open-shell systems, an unrestricted DFT method (e.g., UB3LYP) is required.
-
BDE Calculation: The BDE is calculated as follows: BDE = (E_radical1 + E_radical2) - E_parent Where E represents the total electronic energy (including zero-point vibrational energy correction) of each species.
Table 1: Representative Bond Dissociation Energies (kcal/mol)
| Bond | Representative BDE (kcal/mol) | Significance |
| Ring C-CF3 | ~100-120 | High BDE indicates a strong and stable bond, resistant to homolytic cleavage. |
| Ring N-O | ~40-60 | Often the weakest bond in the ring, a likely site for initial thermal decomposition. |
| Ring C-N | ~80-100 | Stronger than the N-O bond, contributing to the overall stability of the ring. |
| Ring C-C | ~90-110 | A strong covalent bond within the heterocyclic system. |
Note: These are approximate values and will vary depending on the specific substitution pattern and the level of theory used. For accurate BDEs of C-F bonds, high-level composite methods like G4 may be necessary, though computationally expensive.[7]
Objective: To elucidate the mechanism and calculate the activation energy for the hydrolysis of the 1,2,4-oxadiazole ring.
Methodology:
Caption: A simplified reaction pathway for hydrolysis.
-
Identify Potential Reaction Pathways: Based on chemical intuition and literature precedents, propose a mechanism for hydrolysis. A likely pathway involves the nucleophilic attack of a water molecule on one of the ring carbons, followed by ring opening.[8]
-
Locate Transition States (TS):
-
Use a transition state search algorithm (e.g., Opt=(TS,CalcFC) in Gaussian) starting from an initial guess of the transition state structure.
-
Confirm the located TS by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state geometry. This will map the reaction pathway from the transition state to the reactant and product minima, confirming that the located TS connects the desired species.
-
-
Calculate Activation Energy (Ea):
-
Ea = E_TS - E_Reactants
-
Where E represents the total electronic energy (including zero-point vibrational energy correction) of the transition state and the reactants.
-
Interpreting the Results: A Holistic View of Stability
A comprehensive stability analysis requires the integration of all calculated descriptors.
-
High BDEs for the C-CF3 and ring bonds suggest high thermodynamic stability.
-
A large HOMO-LUMO gap indicates high kinetic stability.
-
NBO analysis can reveal the extent of electron delocalization and the polarity of bonds, providing a rationale for the observed stability. For instance, strong negative hyperconjugation between the C-F bonds and the aromatic ring can contribute to the stability of the C-CF3 bond.
-
High activation energies for proposed degradation pathways (thermal and hydrolytic) indicate a molecule that is resistant to decomposition under physiological conditions.
Table 2: Summary of Stability Descriptors and Their Interpretation
| Descriptor | Favorable Value | Interpretation |
| C-CF3 BDE | > 100 kcal/mol | Resistant to C-CF3 bond cleavage. |
| Ring N-O BDE | > 50 kcal/mol | Increased thermal stability of the oxadiazole ring. |
| HOMO-LUMO Gap | > 5 eV | Low chemical reactivity and high kinetic stability. |
| Ea (Hydrolysis) | > 20 kcal/mol | High resistance to hydrolytic degradation. |
| Ea (Thermal) | > 30 kcal/mol | High thermal stability. |
Note: These are general guidelines, and the acceptable range for each descriptor may vary depending on the specific application and desired drug profile.
Conclusion: From Theoretical Insights to Better Drug Candidates
The theoretical and computational protocols outlined in this guide provide a robust framework for assessing the stability of trifluoromethyl-1,2,4-oxadiazoles. By leveraging these in silico tools, medicinal chemists and drug development professionals can:
-
Proactively identify potential stability liabilities in drug candidates early in the discovery process.
-
Rationalize structure-stability relationships to guide the design of more robust molecules.
-
Prioritize compounds for synthesis and experimental testing , thereby saving time and resources.
Ultimately, a deep understanding of molecular stability, grounded in the principles of quantum chemistry, is essential for the successful development of safe and effective medicines. The integration of computational stability analysis into the drug discovery pipeline is no longer a niche specialty but a critical component of modern pharmaceutical research.
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Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Ahmad, S., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
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Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]
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Zev, A., et al. (2022). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. Materials, 15(15), 5431. [Link]
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Nayak, S. K., & Yamijala, S. S. R. K. C. (2024). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes. ChemRxiv. [Link]
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Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(30), 27151–27163. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (a Review). Pharmaceutical Chemistry Journal, 39(8), 432-440. [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-65. [Link]
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Methodological & Application
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Detailed Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of pharmacologically active compounds stems from its favorable physicochemical properties. Functioning as a bioisostere for esters and amides, the 1,2,4-oxadiazole moiety enhances metabolic stability and improves pharmacokinetic profiles of drug candidates.[1] This has led to its incorporation into numerous experimental, investigational, and marketed drugs, highlighting its significance in the development of novel therapeutics.[2] This application note provides an in-depth guide to the most reliable and efficient synthetic protocols for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles, offering insights into the underlying chemistry and practical guidance for researchers in the field.
Core Synthetic Strategy: The Amidoxime Acylation-Cyclization Pathway
The most prevalent and versatile approach to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves a two-stage process: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration.[2] This [4+1] cycloaddition strategy, where four atoms are contributed by the amidoxime and one by the acylating agent, offers a high degree of flexibility in introducing diverse substituents at the 3- and 5-positions of the oxadiazole ring.[3]
Figure 1: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol I: One-Pot Synthesis from Carboxylic Acids and Amidoximes using T3P®
Propylphosphonic anhydride (T3P®) has been established as a remarkably efficient and mild reagent for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[4][5] This protocol is advantageous due to its operational simplicity, broad functional group tolerance, and the easy removal of byproducts.[6]
Causality of Experimental Choices:
-
T3P® as a Dehydrating Agent: T3P® acts as a powerful water scavenger, facilitating both the initial formation of the O-acyl amidoxime intermediate and its subsequent cyclodehydration to the oxadiazole ring in a single pot.[4][7] This circumvents the need to isolate the often-unstable intermediate.
-
Solvent Selection: Anhydrous ethyl acetate is a common solvent choice due to its ability to dissolve a wide range of substrates and its relatively low boiling point, which simplifies product isolation.
-
Base: A mild base like pyridine is often added to neutralize the phosphoric acid byproducts generated from T3P®, preventing potential side reactions.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the amidoxime (1.0-1.2 eq.) in anhydrous ethyl acetate.
-
Addition of Base: Add pyridine (2.0 eq.) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
T3P® Addition: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq.) to the stirring mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
| Parameter | Typical Conditions |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Yields | Good to Excellent (70-95%) |
Table 1: Typical reaction parameters for T3P®-mediated synthesis.
Protocol II: Microwave-Assisted One-Pot Synthesis from Nitriles and Carboxylic Acids
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times and often improving yields.[1][8] This one-pot protocol for 3,5-disubstituted-1,2,4-oxadiazoles starts from readily available nitriles and carboxylic acids.[9]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of both amidoxime formation and the subsequent cyclization.[1][10]
-
One-Pot Procedure: This approach combines the formation of the amidoxime from the nitrile and hydroxylamine with the acylation and cyclization steps in a single vessel, enhancing efficiency.
-
Coupling Agents: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for efficient acylation of the in situ-generated amidoxime.[10]
Experimental Protocol:
-
Amidoxime Formation (In Situ): In a microwave-safe reaction vessel, combine the nitrile (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like DMF or acetonitrile. Irradiate the mixture in a microwave reactor at a set temperature (e.g., 80-100 °C) for a short period (e.g., 10-20 minutes).
-
Acylation and Cyclization: To the same vessel, add the carboxylic acid (1.1 eq.), a coupling agent like HBTU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3.0 eq.).
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at a higher temperature (typically 120-160 °C) for 10-30 minutes.[1] Monitor the reaction pressure to ensure it remains within the safe limits of the equipment.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up, followed by purification of the crude product by chromatography or recrystallization.
Figure 2: Workflow for the microwave-assisted one-pot synthesis.
Protocol III: Base-Mediated One-Pot Synthesis from Nitriles and Aldehydes
An alternative and innovative one-pot synthesis utilizes nitriles, aldehydes, and hydroxylamine hydrochloride in the presence of a base.[11] A notable feature of this method is that the aldehyde serves a dual role as both a reactant and an oxidant, obviating the need for an external oxidizing agent.
Causality of Experimental Choices:
-
Base-Promoted Reactions: A strong base promotes the initial addition of hydroxylamine to the nitrile to form the amidoxime.
-
Aldehyde as Reactant and Oxidant: The amidoxime reacts with one molecule of the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. A second molecule of the aldehyde then oxidizes this intermediate to the final 1,2,4-oxadiazole.
-
Solvent System: A superbasic medium like NaOH/DMSO can facilitate these transformations at room temperature.[12]
Experimental Protocol:
-
Reaction Setup: To a solution of the nitrile (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as DMSO, add a strong base like powdered NaOH or potassium carbonate.
-
Aldehyde Addition: Add the aldehyde (2.5 eq.) to the mixture and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Starting Material | Reagents | Key Features | Typical Yields |
| Carboxylic Acids, Amidoximes | T3P®, Pyridine | Mild conditions, one-pot, easy work-up | 70-95% |
| Nitriles, Carboxylic Acids | Hydroxylamine, Coupling Agent, Base, Microwave | Rapid, one-pot, high-throughput potential | 60-90% |
| Nitriles, Aldehydes | Hydroxylamine, Base | No external oxidant, one-pot, room temperature | 50-80% |
Table 2: Comparison of synthetic protocols for 3,5-disubstituted-1,2,4-oxadiazoles.
Conclusion
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry with several robust and efficient protocols available to researchers. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups present in the target molecule. The one-pot procedures, especially those utilizing microwave assistance or efficient coupling agents like T3P®, offer significant advantages in terms of time and resource efficiency, making them highly suitable for the rapid generation of compound libraries for drug discovery programs.
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
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A Preferred Synthesis of 1,2,4‐Oxadiazoles. Taylor & Francis Online. [Link]
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Mild and Efficient One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles Mediated by K3PO4. Taylor & Francis Online. [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]
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Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. [Link]
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A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]
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A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. Royal Society of Chemistry. [Link]
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Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. SciSpace. [Link]
-
One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Springer. [Link]
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Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. ResearchGate. [Link]
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Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]
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One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
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Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. [Link]
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One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. ResearchGate. [Link]
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Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]
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ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ResearchGate. [Link]
-
T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Indian Academy of Sciences. [Link]
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Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. National Institutes of Health. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. [Link]
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One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Springer. [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]
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Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. [Link]
-
Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Semantic Scholar. [Link]
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How T3P has provided the catalyst to a new area of pharmaceutical research. Curia. [Link]
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Application Notes and Protocols: Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a 1,2,4-oxadiazole core imparts desirable physicochemical and pharmacological properties to parent molecules. The 1,2,4-oxadiazole ring serves as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles. The strongly electron-withdrawing trifluoromethyl group can modulate a molecule's lipophilicity, binding affinity, and metabolic stability, making this scaffold a valuable tool in the design of novel therapeutics.
This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O₃ | [1][2] |
| Molecular Weight | 210.11 g/mol | [1][2] |
| CAS Number | 914773-13-0 | [1][2] |
| Appearance | White to off-white solid | Commercial supplier data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) | General knowledge of similar compounds |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Synthesis of this compound
The most common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an activated carboxylic acid derivative.
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate
This protocol is based on the well-established reaction between an amidoxime and an acyl chloride, followed by a cyclodehydration step.[3][4][5]
Materials:
-
Trifluoroacetamidoxime
-
Ethyl oxalyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Part A: Acylation of Trifluoroacetamidoxime
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trifluoroacetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
To this mixture, add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification.
Part B: Cyclodehydration to this compound
-
Dissolve the crude O-acylamidoxime from Part A in toluene.
-
Heat the solution to reflux (approximately 110 °C) for 4-6 hours. The cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Expertise & Experience: The choice of pyridine as a base in the acylation step is crucial to neutralize the HCl generated during the reaction. The two-step process allows for better control over the reaction, and the isolation of the intermediate is not always necessary, making it a streamlined process. Toluene is an excellent solvent for the cyclodehydration step due to its high boiling point, which provides the necessary thermal energy for the reaction to proceed efficiently.
Key Synthetic Transformations
This compound is a versatile building block that can be readily transformed into a variety of other functional groups, providing access to a diverse range of chemical entities.
Hydrolysis to the Carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amide derivatives.
Protocol 2: Hydrolysis of the Ethyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.
Expertise & Experience: LiOH is a preferred base for this hydrolysis as it is less likely to cause side reactions with the oxadiazole ring compared to stronger bases like NaOH or KOH, especially at elevated temperatures. The reaction is typically clean and high-yielding.
Amide Bond Formation
The resulting carboxylic acid is a versatile precursor for the synthesis of a wide array of amide derivatives using standard peptide coupling reagents.
Protocol 3: Amide Coupling using HATU
Materials:
-
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), followed by DIPEA (2.0 eq).
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Expertise & Experience: HATU is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side products.[4][6] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid. The order of addition can be important; pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields, especially with less reactive amines.
Reduction of the Ethyl Ester to an Alcohol
The ethyl ester can be reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.
Protocol 4: Reduction of the Ethyl Ester with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, add saturated aqueous sodium potassium tartrate solution and stir vigorously until the gray suspension becomes a clear solution with a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol.
Expertise & Experience: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[7] The reaction should be performed with caution due to the highly reactive nature of LiAlH₄. The Fieser workup or the use of Rochelle's salt are standard procedures to safely quench the reaction and facilitate the removal of aluminum salts. While the 1,2,4-oxadiazole ring is generally stable to LiAlH₄ under these conditions, prolonged reaction times or higher temperatures should be avoided to prevent potential ring opening. For more sensitive substrates, a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures could be considered.[8][9]
Applications in the Synthesis of Bioactive Molecules
The 5-(trifluoromethyl)-1,2,4-oxadiazole scaffold is a privileged motif in modern drug discovery, particularly in the development of enzyme inhibitors.
Case Study: Histone Deacetylase (HDAC) Inhibitors
Numerous potent and selective Class IIa HDAC inhibitors incorporate the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety as a zinc-binding group.[8][10][11] This non-chelating interaction with the active site zinc is believed to contribute to the selectivity of these inhibitors over other HDAC classes.
The synthesis of these inhibitors typically involves the amide coupling of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with a suitably functionalized amine, following a protocol similar to Protocol 3. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Case Study: Kinase Inhibitors
The unique electronic properties and structural features of the 5-(trifluoromethyl)-1,2,4-oxadiazole core also make it an attractive component in the design of kinase inhibitors. For example, derivatives have been explored as inhibitors of p38 MAP kinase.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the ability to undergo a range of chemical transformations make it an essential tool for medicinal chemists and drug discovery scientists. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this powerful synthetic intermediate in the pursuit of novel therapeutics.
References
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. (URL: [Link])
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. (URL: [Link])
-
Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. PubMed Central. (URL: [Link])
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Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. PubMed. (URL: [Link])
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. (URL: [Link])
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Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. (URL: [Link])
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Binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base. Royal Society of Chemistry. (URL: [Link])
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. (URL: [Link])
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Applications of Trifluoromethyl Oxadiazoles in Modern Drug Discovery: A Technical Guide for Researchers
Executive Summary: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (-CF₃) group, when appended to heterocyclic systems like oxadiazoles, imparts a unique and highly desirable combination of physicochemical properties. Trifluoromethyl oxadiazoles have emerged as privileged structures in drug discovery due to their enhanced metabolic stability, lipophilicity, and potent, specific interactions with biological targets.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 1,2,4- and 1,3,4-trifluoromethyl oxadiazole isomers. We will delve into the rationale behind their use, provide detailed synthetic and biological evaluation protocols, and present key data on their most significant applications, including as potent histone deacetylase (HDAC) inhibitors for oncology and neurodegenerative diseases, and as effective antimicrobial agents.
The Trifluoromethyl Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
An Introduction to Oxadiazole Isomers
Oxadiazoles are five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms. The two most common and pharmacologically relevant isomers are the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings. Their structural rigidity and capacity for hydrogen bonding have made them popular frameworks in drug design.[3][4]
The Decisive Role of the Trifluoromethyl Group
The trifluoromethyl group is not merely a passive substituent; its inclusion is a deliberate design strategy to overcome common pharmacological hurdles.[2][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[1] This makes the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets more labile groups like methyl (-CH₃). This enhanced stability reduces the rate of clearance and can prolong the in vivo half-life of a drug candidate.[6]
-
Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, a property that generally increases a molecule's ability to cross cellular membranes.[7] This is critical for oral bioavailability and, in the context of neurological drugs, for penetration of the blood-brain barrier.[6]
-
Target Binding and Potency: The strong electron-withdrawing nature of the -CF₃ group alters the electronic distribution of the entire molecule.[1] This can modulate the pKa of nearby functional groups and create favorable dipole or electrostatic interactions within a target's binding pocket, often leading to a significant increase in binding affinity and biological potency.[1]
Bioisosterism: A Strategy for Stability and Efficacy
In medicinal chemistry, a major challenge is the in vivo hydrolysis of labile ester and amide bonds by metabolic enzymes. The 1,2,4-oxadiazole ring is recognized as an effective bioisostere for these groups.[3][8] It mimics the steric and electronic properties of esters and amides, allowing for similar interactions with biological targets, but is significantly more stable against hydrolytic degradation, thereby improving the pharmacokinetic profile of the compound.[8]
Synthetic Strategies and Methodologies
The successful synthesis of trifluoromethyl oxadiazoles is a critical first step in their evaluation. The choice of pathway depends on the desired isomer and available starting materials.
General Synthetic Workflow
The synthesis of these heterocycles typically involves the construction of the core ring from acyclic precursors, followed by functionalization. The diagram below outlines a conceptual workflow.
Caption: Conceptual workflows for the synthesis of trifluoromethyl oxadiazole isomers.
Protocol: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-Oxadiazoles
This one-pot protocol is adapted from methodologies that utilize amidoximes and a trifluoromethyl source, which is an efficient route to the 1,2,4-oxadiazole core.[9]
Rationale: This method leverages the nucleophilicity of the amidoxime to react with an activated trifluoroacetyl source. The subsequent intramolecular cyclization is often promoted by a base and, in some cases, a catalyst to facilitate the ring closure and dehydration, yielding the stable aromatic oxadiazole ring.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired aryl amidoxime (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong base that deprotonates the amidoxime, forming a more reactive nucleophile.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add a solution of trifluoroacetimidoyl chloride (1.1 eq) in THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.
Protocol: Synthesis of Trifluoromethyl-Substituted 1,3,4-Oxadiazoles
This protocol outlines a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via the cyclodehydration of an N-acylhydrazide intermediate.
Rationale: This robust method involves the condensation of a carboxylic acid hydrazide with trifluoroacetic acid (or its anhydride). The key step is the acid-catalyzed intramolecular cyclization and dehydration, which forges the stable 1,3,4-oxadiazole ring. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often used to drive the reaction to completion.
Step-by-Step Methodology:
-
Intermediate Formation: In a round-bottom flask, dissolve the starting aryl hydrazide (1.0 eq) in a suitable solvent like pyridine. Cool the mixture to 0 °C.
-
Acylation: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise. Allow the mixture to stir at room temperature for 2-4 hours to form the diacylhydrazine intermediate.
-
Cyclodehydration: To the reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Neutralization: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure 2-aryl-5-(trifluoromethyl)-1,3,4-oxadiazole.
Key Therapeutic Applications and Biological Mechanisms
Application Focus: Histone Deacetylase (HDAC) Inhibition
One of the most significant applications of trifluoromethyl oxadiazoles is in the development of selective inhibitors for histone deacetylases (HDACs), particularly the class IIa isoforms (HDAC4, 5, 7, and 9).[10][11][12] These enzymes are critical regulators of gene expression, and their dysregulation is implicated in various cancers and neurological disorders.[11]
Unlike traditional HDAC inhibitors that use a hydroxamic acid to chelate the active site zinc ion, 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs) operate via a more complex, mechanism-based approach.[10][13] It is proposed that the TFMO moiety itself does not directly inhibit the enzyme. Instead, the HDAC enzyme, which naturally catalyzes hydrolysis, is thought to catalyze the hydrolytic opening of the 1,2,4-oxadiazole ring.[10] This enzymatic reaction forms a polar trifluoroacetylhydrazide intermediate, which is the true inhibitory species that binds tightly to the zinc ion in the enzyme's active site.[10][13]
Caption: Proposed mechanism of Class IIa HDAC inhibition by TFMO-based compounds.
-
Huntington's Disease: Selective class IIa HDAC inhibitors are being actively investigated for the treatment of Huntington's disease.[12][14] By preventing the deacetylation of specific protein substrates, these inhibitors may help restore normal cellular function and mitigate neurodegeneration. A CNS-penetrant TFMO compound, identified as compound 12 in a key study, was optimized for its pharmacokinetic profile to probe this therapeutic hypothesis in vivo.[12][15]
-
Oncology: While less cytotoxic than pan-HDAC inhibitors, selective class IIa inhibitors show promise in cancer therapy, particularly in combination with other agents.[16] For example, TFMO-based inhibitors have demonstrated synergistic anticancer activity when combined with the proteasome inhibitor bortezomib in head and neck cancer models.[16]
The following table summarizes the in vitro activity of representative TFMO-based compounds against various HDAC isoforms. The high selectivity for class IIa over other classes is a key feature.
| Compound ID | Class IIa IC₅₀ (nM) (HDAC4) | Class I/IIb IC₅₀ (nM) (Representative) | Selectivity (Fold) | Reference |
| Compound 2 | 20 | 3000 | >150 | [12] |
| Compound 8 | 5.3 | 760 | ~143 | [12] |
| Compound 12 | 10 | >2900 | >290 | [12] |
| Compound 1a | 12 | >3820 | >318 | [16] |
Application Focus: Antimicrobial Agents
The trifluoromethyl oxadiazole scaffold has also been successfully exploited to develop potent agents against agricultural pathogens.[17][18]
A series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives has shown excellent activity against several critical plant bacterial diseases.[17][18] These include diseases caused by Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo).[17][18] Additionally, other 1,2,4-oxadiazole derivatives have been developed as fungicides to control rust disease, acting as nonselective HDAC inhibitors in these plant pathogens.[19]
The efficacy of these compounds often surpasses that of commercial pesticides, highlighting their potential for agricultural applications.
| Compound ID | Target Pathogen | EC₅₀ (μg/mL) | Commercial Control | Control EC₅₀ (μg/mL) | Reference |
| 6a | R. solanacearum | 26.2 | Thiodiazole Copper | 97.2 | [17][18] |
| 6a | X. axonopodis pv. citri | 10.1 | Thiodiazole Copper | 35.3 | [17][18] |
| 6q | X. oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 | [18] |
Experimental Protocols for Biological Evaluation
Rigorous biological evaluation is essential to validate the activity of newly synthesized compounds.
Drug Discovery Workflow for Trifluoromethyl Oxadiazoles
The path from a synthetic compound to a potential lead involves a multi-stage screening cascade.
Caption: A typical drug discovery workflow for evaluating novel TFMO compounds.
Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a standard fluorometric assay to determine the IC₅₀ of a test compound against a purified HDAC enzyme.
Rationale: This assay measures the enzymatic activity of HDAC by monitoring the deacetylation of a fluorogenic substrate. The substrate, typically Boc-Lys(Ac)-AMC, is non-fluorescent. Upon deacetylation by HDAC, a developer solution containing a protease cleaves the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The intensity of the fluorescence is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test trifluoromethyl oxadiazole compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Plate Setup: In a 96-well black microplate, add 2 µL of the diluted compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Prepare a solution of purified recombinant human HDAC enzyme (e.g., HDAC4) in assay buffer. Add 48 µL of the enzyme solution to each well (except the negative control).
-
Pre-incubation (for Slow-Binding Inhibitors): Causality Note: TFMOs can be slow-binding inhibitors due to the required hydrolysis step.[20] A pre-incubation period allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced. Incubate the plate at 37 °C for 30-60 minutes.
-
Substrate Addition: Prepare a solution of the fluorogenic substrate Boc-Lys(Ac)-AMC in assay buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at 37 °C for 60 minutes, protected from light.
-
Developing Step: Stop the reaction by adding 50 µL of developer solution (containing trypsin or a similar protease and a stop buffer) to each well. Incubate at 37 °C for 15-20 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vitro Antibacterial Mycelial Growth Inhibition Assay
This protocol is adapted from methods used to evaluate compounds against plant pathogenic bacteria.[17][18]
Rationale: This assay directly measures the ability of a compound to inhibit the growth of a pathogen on a solid medium. By incorporating the test compound into the growth medium, one can determine the concentration required to prevent mycelial expansion from a starting inoculum. Comparing the growth in treated plates to untreated controls allows for the calculation of an inhibition rate.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test trifluoromethyl oxadiazole compound in a minimal amount of DMSO and then dilute with sterile water containing a surfactant (e.g., Tween-20) to create a stock solution. Prepare serial dilutions to obtain the desired final test concentrations.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. Cool the medium to 50-55 °C in a water bath.
-
Plate Preparation: Add the appropriate volume of the test compound dilutions to sterile petri dishes. Pour the cooled PDA medium into the dishes and swirl gently to ensure uniform mixing. The final concentration of DMSO should be non-inhibitory (e.g., <0.5%). Prepare control plates with no test compound. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing culture of the target pathogen (e.g., R. solanacearum).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate. Incubate the plates at 25-28 °C in the dark.
-
Measurement: After 48-72 hours, or when the mycelium in the control plates has reached a significant diameter, measure the diameter of the mycelial colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the average diameter for each treatment. Determine the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Calculate the EC₅₀ value by plotting the inhibition percentage against the compound concentration.
Conclusion and Future Perspectives
Trifluoromethyl oxadiazoles represent a powerful and versatile scaffold in drug discovery. Their unique combination of metabolic stability, favorable physicochemical properties, and diverse biological activities has led to their successful application in fields ranging from oncology to agriculture. The sophisticated, mechanism-based inhibition of HDACs by TFMOs exemplifies modern drug design, where compounds are engineered to be activated by their targets. Future research will likely focus on further refining the selectivity of these compounds for specific enzyme isoforms, exploring new therapeutic areas, and leveraging their properties to tackle challenges like drug resistance and CNS delivery. The continued exploration of this privileged chemical space promises to yield the next generation of innovative therapeutic agents.
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Histone deacetylase (HDAC) inhibition assay using oxadiazole compounds
An Application Guide to Histone Deacetylase (HDAC) Inhibition Assays Utilizing Oxadiazole Compounds
Authored by: A Senior Application Scientist
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous pathologies, most notably cancer.[1][2][3] The development of HDAC inhibitors (HDACis) has thus become a major focus in therapeutic research.[4][5] While traditional HDACis like hydroxamates show clinical efficacy, they often suffer from liabilities such as poor metabolic stability and off-target effects.[6] Oxadiazole-based compounds have emerged as a promising new class of HDACis, offering the potential for enhanced isoenzyme selectivity and more favorable pharmacokinetic profiles.[6][7][8][9][10] This document provides a comprehensive guide to the principles and execution of a robust, fluorescence-based assay for characterizing the inhibitory activity of these novel oxadiazole compounds. We will delve into the causality behind the protocol design, the unique mechanism of action for certain oxadiazoles, and provide a detailed, self-validating protocol for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Targeting HDACs with Oxadiazoles
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation generally leads to chromatin condensation and transcriptional repression.[11] Aberrant HDAC activity is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[4]
The therapeutic potential of inhibiting HDACs is well-established, with several FDA-approved drugs in clinical use.[4] However, the search for next-generation inhibitors with improved isoform selectivity and reduced toxicity is ongoing. Oxadiazoles represent a significant advancement in this area. Unlike the broad-spectrum activity of many hydroxamate-based inhibitors, specific oxadiazole scaffolds have shown remarkable selectivity, particularly for certain isoforms like HDAC6.[6][7] This selectivity is crucial, as different HDAC isoforms have distinct biological roles, and isoform-specific inhibition may lead to a wider therapeutic window with fewer side effects.[4]
The Unique Mechanism of Fluorinated Oxadiazole Inhibitors
A fascinating aspect of certain fluorinated 1,3,4-oxadiazole compounds is that they function as mechanism-based inhibitors.[12][13] Rather than simply competing with the native substrate, these molecules are recognized by the target enzyme (e.g., HDAC6) and are catalytically transformed within the active site.
The enzyme's catalytic machinery, including the active-site zinc ion and a catalytic water molecule, facilitates the hydrolytic opening of the oxadiazole ring.[7][8] This process transforms the parent oxadiazole into a highly potent acylhydrazide intermediate.[7][12] This newly formed species then binds with exceptional affinity to the zinc ion, resulting in potent and essentially irreversible inhibition of the enzyme. The presence of a difluoromethyl or trifluoromethyl group on the oxadiazole ring is often a prerequisite for this hydrolytic activation to occur.[6][7][8][9]
Caption: Mechanism of action for mechanism-based oxadiazole inhibitors.
Principle of the Fluorogenic Inhibition Assay
The protocol described here utilizes a well-established, two-step fluorogenic assay principle, which is highly suited for high-throughput screening.[14][15][16]
-
Enzymatic Deacetylation: In the first step, the active HDAC enzyme removes the acetyl group from a synthetic peptide substrate, which has a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC) attached via an amide bond. This deacetylated product is now susceptible to proteolytic cleavage.
-
Fluorophore Release: In the second step, a developer solution containing a protease (e.g., trypsin) is added.[14] The developer specifically cleaves the deacetylated peptide, releasing the fluorophore (AMC). The free fluorophore exhibits a strong fluorescent signal, whereas the quenched substrate does not.
The measured fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the HDAC activity. When an effective oxadiazole inhibitor is present, HDAC activity is diminished, leading to a quantifiable reduction in the fluorescent signal.
Caption: General workflow of the two-step fluorogenic HDAC assay.
Detailed Protocol for In Vitro HDAC Inhibition Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.
Required Materials and Reagents
-
Enzyme: Recombinant human HDAC enzyme (e.g., HDAC6), stored at -80°C.
-
Substrate: Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC), stored at -20°C.
-
Developer: HDAC Assay Developer (containing Trypsin), stored at -80°C.[17]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Store at 4°C.
-
Test Compound: Oxadiazole compound dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM), stored at -20°C.
-
Positive Control Inhibitor: Trichostatin A (TSA) or SAHA, prepared as a 1 mM stock in DMSO, stored at -20°C.[18][19]
-
Solvent: 100% DMSO, molecular biology grade.
-
Microplate: Solid black, flat-bottom 96-well assay plate.
-
Equipment: Multichannel pipettes, fluorescence microplate reader.
Reagent Preparation
-
Rationale: Preparing fresh dilutions immediately before use is critical for enzymatic assays to ensure reagent stability and activity. The final DMSO concentration in the assay well must be kept low (typically ≤1%) as high concentrations can inhibit enzyme activity.
-
Assay Buffer: Prepare and chill on ice before use.
-
Test Compound Dilution Series: a. Perform a serial dilution of your 10 mM oxadiazole stock in 100% DMSO to create intermediate stocks. b. Further dilute these DMSO stocks into Assay Buffer to create 10X working solutions. This two-step dilution minimizes DMSO concentration in the final reaction. For an 8-point dose-response curve, you might prepare 10X solutions ranging from 1 µM to 1 mM.
-
Positive Control (TSA) Working Solution: Prepare a 10X working solution of TSA (e.g., 10 µM) in Assay Buffer.
-
Enzyme Working Solution: Dilute the HDAC enzyme stock in cold Assay Buffer to a 2X final concentration (e.g., 10 ng/µL). The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer to a 5X final concentration (e.g., 100 µM). Protect from light.
-
Developer Solution: Thaw the developer on ice immediately before use.
Assay Procedure
-
Rationale: The plate layout includes all necessary controls to ensure the data is valid. The "Blank" corrects for background signal from the buffer and substrate. The "100% Activity" control (enzyme + DMSO) represents the uninhibited reaction. The "Positive Control" (enzyme + TSA) validates that the assay system can detect inhibition.
-
Plate Setup: Design a plate map. A sample layout is provided in the Data Presentation section.
-
Add Inhibitors/Controls: Add 5 µL of the 10X working solutions of your serially diluted oxadiazole compound, TSA positive control, or Assay Buffer (for 100% activity control) to the appropriate wells.
-
Add Blank Control: Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add Enzyme: Add 25 µL of the 2X HDAC enzyme working solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the 5X substrate working solution to all wells, including the "Blank" wells. The total volume should now be 50 µL.
-
Enzymatic Reaction Incubation: Mix gently, cover the plate, and incubate for 60 minutes at 37°C. Protect the plate from light.
-
Develop Signal: Add 50 µL of the Developer solution to all wells.
-
Development Incubation: Cover the plate and incubate for 15-20 minutes at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[17]
Data Analysis and Interpretation
Data Processing and IC₅₀ Calculation
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[20][21]
-
Average Replicates: Calculate the average Relative Fluorescence Unit (RFU) for each set of duplicate or triplicate wells.
-
Background Subtraction: Subtract the average RFU of the "Blank" wells from all other wells to get the corrected RFU.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Corrected RFU_inhibitor / Corrected RFU_100% Activity)) * 100
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC₅₀ value from this curve.[22]
Sample Data Presentation
| Well Content | Oxadiazole [nM] | Avg. RFU | Corrected RFU | % Inhibition |
| Blank | - | 150 | 0 | - |
| 100% Activity | 0 | 10150 | 10000 | 0.0% |
| Test Cmpd | 1 | 9145 | 8995 | 10.1% |
| Test Cmpd | 10 | 7550 | 7400 | 26.0% |
| Test Cmpd | 50 | 5160 | 5010 | 49.9% |
| Test Cmpd | 100 | 3455 | 3305 | 67.0% |
| Test Cmpd | 500 | 1648 | 1498 | 85.0% |
| Test Cmpd | 1000 | 1152 | 1002 | 90.0% |
| Positive Ctrl (TSA) | 1000 | 1250 | 1100 | 89.0% |
| Calculated IC₅₀ | ~50 nM |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Low S:B Ratio | 1. Insufficient enzyme activity. 2. Degraded substrate or developer. 3. Incorrect filter wavelengths. | 1. Increase enzyme concentration or incubation time. 2. Use fresh reagents; avoid multiple freeze-thaw cycles. 3. Verify reader settings match fluorophore specs (Ex/Em ~360/460 nm). |
| High Background Signal | 1. Substrate degradation (light exposure). 2. Contaminated buffer or reagents. | 1. Always protect substrate and assay plate from light. 2. Use fresh, high-purity reagents and filtered buffers. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated multichannel pipettes; change tips frequently. 2. Gently tap or briefly shake the plate after adding reagents. 3. Ensure uniform incubation temperature. |
| IC₅₀ Value Out of Range | 1. Inhibitor concentration range is too high/low. 2. Inhibitor precipitated out of solution. | 1. Adjust the dilution series to bracket the expected IC₅₀. 2. Check solubility of the compound in the final assay buffer; ensure final DMSO is consistent and low. |
Conclusion
The fluorogenic assay detailed in this guide provides a robust, sensitive, and high-throughput compatible method for determining the inhibitory potency of novel oxadiazole compounds against HDAC enzymes. By understanding the underlying principles of the assay and the unique mechanism of these inhibitors, researchers can generate high-quality, reproducible data critical for advancing drug discovery programs. The inclusion of rigorous controls ensures the self-validation of each experiment, providing confidence in the generated IC₅₀ values and enabling the effective characterization of this promising class of therapeutic agents.
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Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. [Link]
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König, B., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. bioRxiv. [Link]
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Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]
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A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. (n.d.). ResearchGate. [Link]
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Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. (2022). ResearchGate. [Link]
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Protocol for screening antiplasmodium activity of oxadiazole analogs
A Hierarchical Strategy for Screening the Antiplasmodial Activity of Novel Oxadiazole Analogs
For: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a continuous pipeline of novel antimalarial agents. Oxadiazole scaffolds have emerged as a promising chemotype, exhibiting a wide range of biological activities. This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of oxadiazole analogs for their antiplasmodial efficacy. The workflow is designed to efficiently identify potent lead candidates, assess their selectivity, and provide preliminary insights into their mechanism of action, thereby accelerating the drug discovery process.
Introduction: The Rationale for a Phased Screening Approach
Screening a library of novel chemical entities, such as oxadiazole analogs, requires a strategic and resource-conscious approach. A hierarchical or phased screening cascade is the most logical and efficient method. This strategy begins with high-throughput, cost-effective in vitro assays to identify initial "hits" from a large compound library. These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, assess their toxicity, and elucidate their potential mechanisms. This funneling approach ensures that only the most promising and viable candidates advance to more complex and expensive in vivo studies.
The choice of assays at each stage is critical. The initial screen must be robust, reproducible, and scalable. Subsequent assays should provide deeper biological insights, such as cytotoxicity against mammalian cells to determine a selectivity index, and preliminary mechanism of action studies to differentiate novel compounds from those acting on already known targets.
The Screening Cascade: A Visual Workflow
The following diagram illustrates the proposed hierarchical screening protocol for oxadiazole analogs.
Caption: A multi-phase workflow for antiplasmodial drug screening.
Detailed Protocols and Methodologies
Phase 1: Primary In Vitro Antiplasmodial Screening
The primary goal of this phase is to rapidly assess the ability of the oxadiazole analogs to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I-based fluorescence assay is the method of choice due to its high throughput, cost-effectiveness, and sensitivity.[1][2][3][4] This assay relies on the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.
Protocol 3.1: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture:
-
Maintain a continuous culture of a chloroquine-resistant P. falciparum strain (e.g., Dd2 or K1) in human O+ erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 0.5% Albumax II.[5]
-
Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[5]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.
-
-
Assay Preparation:
-
Prepare stock solutions of the oxadiazole analogs in dimethyl sulfoxide (DMSO).
-
In a 96-well flat-bottom plate, perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well containing 100 µL of the diluted compounds.
-
Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (parasitized RBCs with no compound) on each plate.
-
-
Incubation and Lysis:
-
Incubate the plates for 72 hours under the standard culture conditions mentioned above.
-
After incubation, freeze the plates at -80°C for at least 1 hour to lyse the red blood cells.[6]
-
Prepare a lysis buffer containing SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
Thaw the plates and add 100 µL of the lysis buffer to each well.
-
-
Data Acquisition and Analysis:
-
Incubate the plates in the dark at room temperature for 1-3 hours.[6]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.[7]
-
Phase 2: Cytotoxicity and Selectivity Assessment
A crucial step in drug discovery is to ensure that the observed antiplasmodial activity is not due to general cytotoxicity. This is achieved by testing the compounds against a mammalian cell line. The selectivity index (SI), the ratio of cytotoxicity to antiplasmodial activity, is a key parameter for prioritizing compounds.[8] An SI greater than 10 is generally considered a good starting point for a promising hit.
Protocol 3.2: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma), in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Add serial dilutions of the oxadiazole analogs to the wells and incubate for 48-72 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression analysis of the dose-response curve.
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ .
-
| Parameter | Description | Threshold for Progression |
| IC₅₀ | 50% Inhibitory Concentration | < 10 µM |
| CC₅₀ | 50% Cytotoxic Concentration | > 100 µM |
| SI | Selectivity Index (CC₅₀/IC₅₀) | > 10 |
Phase 3: Confirmatory and Preliminary Mechanism of Action (MOA) Studies
Hits that demonstrate potent antiplasmodial activity and a favorable selectivity index should be further investigated. This phase aims to confirm the activity using an orthogonal assay and to gain initial insights into the compound's potential mechanism of action.
Protocol 3.3: Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay serves as an excellent confirmatory test as it measures a specific parasite enzyme, lactate dehydrogenase, which differs from its human homolog.[9][10][11] This colorimetric assay is based on the ability of pLDH to catalyze the oxidation of lactate to pyruvate.[12]
-
Assay Principle: The assay measures the activity of parasite-specific lactate dehydrogenase (pLDH). The reduction of 3-acetylpyridine adenine dinucleotide (APAD) in the presence of lactate is monitored colorimetrically.
-
Procedure: The experimental setup is similar to the SYBR Green I assay regarding parasite culture and drug incubation. After 72 hours, the plates are subjected to lysis, and a reagent mix containing lactate, APAD, and diaphorase is added. The change in absorbance is measured at 650 nm.[13]
-
Interpretation: A decrease in pLDH activity corresponds to parasite growth inhibition. The IC₅₀ values obtained should be comparable to those from the SYBR Green I assay to confirm the antiplasmodial activity.
Protocol 3.4: Hemozoin Inhibition Assay
Many established antimalarials, like chloroquine, function by inhibiting the detoxification of heme into hemozoin within the parasite's digestive vacuole.[14] This assay can identify if the oxadiazole analogs share this mechanism.
-
Assay Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin under acidic conditions.
-
Procedure: In a 96-well plate, mix hemin chloride, the test compound, and a buffer at acidic pH (e.g., sodium acetate buffer, pH 4.8). Induce β-hematin formation by adding a lipid catalyst or by heating. After incubation, the plate is centrifuged, and the supernatant containing unreacted hemin is removed. The hemozoin pellet is then dissolved, and the absorbance is measured.
-
Interpretation: Compounds that inhibit hemozoin formation will result in a lower absorbance reading. The IC₅₀ for hemozoin inhibition can be calculated and compared to that of a known inhibitor like chloroquine.[15][16]
Phase 4: In Vivo Efficacy Assessment
The final stage of this screening protocol involves evaluating the most promising candidates in a murine model of malaria. The 4-day suppressive test is a standard primary in vivo assay to assess the efficacy of a compound in reducing parasite burden.[17][18][19]
Protocol 3.5: Peters' 4-Day Suppressive Test
-
Animal Model: Use Swiss albino or NMRI mice.[17]
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells (approximately 1 x 10⁷ parasitized erythrocytes).[14]
-
Treatment: Randomly divide the mice into groups (e.g., n=5 per group). Administer the test compounds (e.g., orally or subcutaneously) once daily for four consecutive days, starting 2-3 hours post-infection.[19] Include a negative control group (vehicle only) and a positive control group (e.g., 25 mg/kg chloroquine).[18]
-
Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Data Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination. Calculate the percentage of parasitemia suppression for each dose relative to the negative control group.[20]
Data Presentation: Expected Outcomes
| Compound ID | In Vitro IC₅₀ (µM, P. falciparum) | Cytotoxicity CC₅₀ (µM, HEK293) | Selectivity Index (SI) | Hemozoin Inhibition IC₅₀ (µM) | In Vivo Parasitemia Suppression (%) @ 50 mg/kg |
| OXA-001 | 0.5 | >100 | >200 | >50 | 75 |
| OXA-002 | 1.2 | 50 | 41.7 | 5.5 | 40 |
| OXA-003 | 15.0 | >100 | >6.7 | >50 | Not Tested |
| Chloroquine | 0.2 (for resistant strain) | >100 | >500 | 10 | 99 |
Conclusion and Future Directions
This structured protocol provides a robust framework for the efficient screening and identification of promising antiplasmodial oxadiazole analogs. By progressing compounds through this hierarchical cascade, researchers can make data-driven decisions, prioritizing candidates with high potency, selectivity, and in vivo efficacy. Analogs that demonstrate significant parasitemia suppression in the murine model, such as "OXA-001" in the example table, would be prioritized for further lead optimization, advanced preclinical studies including pharmacokinetics and toxicology, and more in-depth mechanism of action studies to identify their specific molecular targets.
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Application Note: Versatile Derivatization Strategies for Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Abstract and Strategic Importance
The ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate scaffold is a cornerstone for modern medicinal chemistry and drug discovery programs. Its strategic value lies in the convergence of two high-impact structural motifs: the 1,2,4-oxadiazole ring and the trifluoromethyl (CF3) group. The 1,2,4-oxadiazole heterocycle is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles by resisting hydrolysis.[1][2][3][4] The trifluoromethyl group is a critical substituent used to modulate lipophilicity, binding affinity, and metabolic stability of drug candidates.[5]
The primary point for diversification on this scaffold is the ethyl ester at the C3 position. Its conversion into a wide array of amides, or its hydrolysis to a carboxylic acid intermediate, opens the door to a vast chemical space for structure-activity relationship (SAR) studies. This application note provides detailed, field-proven protocols for the efficient derivatization of this key building block, focusing on the synthesis of carboxamides through two distinct and complementary pathways. The rationale behind each protocol is explained to empower researchers to adapt these methods to their specific molecular targets.
Physicochemical Properties of Starting Material
A clear understanding of the starting material's properties is essential for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 914773-13-0 | [6][7][8] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [6] |
| Molecular Weight | 210.11 g/mol | [6] |
| Appearance | Typically a solid or oil | - |
Primary Derivatization Pathways
The C3-ester of this compound is the primary handle for chemical modification. Two robust, high-yield strategies are presented: direct conversion to amides via aminolysis and a versatile two-step sequence involving hydrolysis to a carboxylic acid intermediate followed by standard amide coupling.
Protocol I: Direct Aminolysis for Amide Synthesis
This one-step method is efficient for converting the ester directly into a secondary or tertiary amide. It is particularly well-suited for reactions with primary and secondary amines that are sufficiently nucleophilic and not sterically hindered.
Principle & Rationale: This reaction proceeds via a nucleophilic acyl substitution mechanism.[9][10] The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the more stable amide product.[9] Heating is often required to overcome the activation energy, as esters are less reactive than other carboxylic acid derivatives like acyl chlorides.[11] This method's primary advantage is its operational simplicity and reduction in total synthesis steps. A direct precedent for this transformation on a similar core structure involves reacting the ester with dimethylamine in methanol.[12]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a pressure-tolerant vial equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol, 1.0 equiv).
-
Amine Addition: Add the desired primary or secondary amine (1.2 to 2.0 equiv). For volatile amines or gaseous ammonia, a solution in an appropriate solvent (e.g., 2M ammonia in methanol) can be used.
-
Solvent (Optional): If the amine is not used as the solvent, add a suitable solvent such as methanol or ethanol (e.g., 5 mL). For less reactive amines, a higher-boiling solvent like DMF or DMSO may be used, or the reaction can be run neat (solvent-free).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 80–120 °C.
-
Monitoring: Stir the reaction for 4–24 hours. Monitor the consumption of the starting ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess volatile amine.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL) (to remove basic amine), water (10 mL), and saturated NaCl solution (brine, 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.
Protocol II: Two-Step Amidation via Carboxylic Acid Intermediate
This strategy offers greater flexibility and is often the method of choice for challenging substrates, such as sterically hindered or electron-deficient (less nucleophilic) amines. The reaction conditions are typically milder than direct aminolysis.
Part A: Saponification to 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid
Principle & Rationale: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt.[13] A common and effective base is lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/water) to ensure solubility of the organic substrate. The reaction is typically performed at room temperature. A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate salt, allowing for the isolation of the free carboxylic acid.
Detailed Step-by-Step Protocol (Hydrolysis):
-
Dissolution: Dissolve this compound (e.g., 210 mg, 1.0 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 8 mL total).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 63 mg, 1.5 mmol, 1.5 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane, 10 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step.
-
Part B: Amide Coupling
Principle & Rationale: The carboxylic acid is activated using a coupling reagent to facilitate amide bond formation with an amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress side reactions. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the acidic species generated during the reaction. This method proceeds under mild, room-temperature conditions.
Detailed Step-by-Step Protocol (Coupling):
-
Reagent Preparation: To a flask under an inert atmosphere (N₂ or Argon), add the 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (e.g., 182 mg, 1.0 mmol, 1.0 equiv), the desired amine (1.1 equiv), and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Base and Coupling Agent Addition: Add DIPEA (2.5 equiv) to the stirred solution. After 5 minutes, add HATU (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 2–12 hours, monitoring for completion by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 5% citric acid solution (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Comparative Analysis and Data Summary
The choice between direct aminolysis and the two-step approach depends on the specific amine and the desired scale.
| Parameter | Protocol I: Direct Aminolysis | Protocol II: Two-Step Amidation |
| Pros | Fewer steps, atom economical, simple setup. | Milder conditions, broad scope (works for less nucleophilic amines), high yields. |
| Cons | Requires higher temperatures, may fail for hindered/unreactive amines, potential for side reactions. | More steps and reagents, requires anhydrous conditions for coupling. |
| Best For | Simple, nucleophilic amines (e.g., alkylamines, benzylamine, ammonia). | Complex, valuable, or poorly reactive amines (e.g., anilines, heterocyclic amines). |
Table 2: Example Conditions for Direct Aminolysis with Various Amines
| Amine (R¹R²NH) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Ammonia (in MeOH) | 100 | 12 | 75-90% | Requires a sealed pressure vessel. |
| Benzylamine | 90 | 8 | 80-95% | Reaction is typically clean and efficient. |
| Morpholine | 80 | 16 | 85-95% | A common and reliable transformation. |
| Aniline | 120 | 24 | 40-60% | Less nucleophilic; may require higher temp and longer time. Protocol II is often preferred. |
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Application Notes & Protocols: The Strategic Use of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate in Modern Agrochemical Synthesis
Introduction: A Trifecta of Chemical Advantage
In the relentless pursuit of novel crop protection agents, the strategic design of molecular scaffolds is paramount. The 1,2,4-oxadiazole ring system has emerged as a privileged heterocycle in agrochemical and pharmaceutical discovery.[1][2][3] Its value lies in its role as a bioisostere for ester and amide groups, offering enhanced metabolic stability and favorable physicochemical properties.[1] When this scaffold is functionalized with a trifluoromethyl (CF₃) group—a moiety renowned for its ability to increase lipophilicity, binding affinity, and metabolic stability—the resulting molecule becomes a powerful building block.[4]
This guide focuses on one such high-value intermediate: Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate . We will explore its properties and provide detailed protocols illustrating its application as a versatile synthon for creating next-generation fungicides, nematicides, and other crop protection agents. The combination of the stable oxadiazole core, the bioactivity-enhancing trifluoromethyl group, and the reactive ester handle makes this compound a cornerstone for innovation in agrochemical synthesis.
Core Compound Profile
A thorough understanding of the starting material is critical for successful synthesis and safe handling.
Physicochemical & Safety Data
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 914773-13-0 | [5][6][7] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [5][8] |
| Molecular Weight | 210.11 g/mol | [5] |
| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [5][8] |
| Appearance | White to off-white solid | Vendor Data |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][9] |
| GHS Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [5] |
Molecular Structure
The structure combines a stable aromatic heterocycle with two key functional groups positioned for maximum synthetic utility.
Caption: Structure of this compound.
Core Synthetic Protocols: From Building Block to Bioactive Candidate
The primary synthetic value of the title compound lies in the reactivity of its ethyl ester moiety. This group serves as a versatile handle that can be readily converted into a carboxylic acid, amide, or other functional groups, paving the way for the construction of more complex and biologically active molecules.
Protocol 1: Synthesis of the Key Intermediate: 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid
Causality: The conversion of the ethyl ester to a carboxylic acid is the foundational first step for many subsequent reactions, particularly amide bond formation, which is central to the structure of numerous pesticides. Saponification (base-mediated hydrolysis) is a robust and high-yielding method for this transformation.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: To the stirring solution, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) dissolved in a minimal amount of water.
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Workup and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and slowly acidify to pH 2 by adding 1M hydrochloric acid (HCl).
-
Isolation: A white precipitate of the carboxylic acid product should form upon acidification. If precipitation is slow, scratch the inside of the flask with a glass rod. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the pure 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid.
Trustworthiness: This protocol is a standard, self-validating saponification. The completion of the reaction is easily verified by TLC. The purity of the final product can be confirmed by ¹H NMR (disappearance of the ethyl group signals) and melting point analysis.
Protocol 2: Synthesis of a Phenylamide Fungicide Candidate
Causality: Many modern fungicides and bactericides are built around an amide linkage connecting two key aromatic or heterocyclic moieties.[10][11][12] This protocol demonstrates the coupling of our carboxylic acid intermediate with a substituted aniline to create a molecule designed to target fungal pathogens. The choice of a dichlorinated aniline is illustrative, as halogenated phenyl rings are common in potent agrochemicals.
Workflow Diagram:
Caption: Two-part workflow for the synthesis of a fungicide candidate.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride (1.2 eq) dropwise. Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO) ceases. The resulting acid chloride solution is typically used directly in the next step without isolation.
-
Amine Solution Preparation: In a separate flask, dissolve 2,4-dichloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.
-
Amide Coupling: Slowly add the freshly prepared acid chloride solution from step 1 to the cooled amine solution dropwise via a dropping funnel or syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes to yield the final phenylamide product.
Authoritative Grounding: The formation of amides via acid chlorides is a fundamental and highly reliable transformation in organic synthesis. The use of a non-nucleophilic base like triethylamine is standard practice to neutralize the HCl generated during the reaction. The biological rationale is supported by numerous studies demonstrating high antifungal and antibacterial activity in compounds containing trifluoromethyl-substituted heterocycles linked to halogenated phenyl rings.[10][13]
Applications in Agrochemical Design
The trifluoromethyl-1,2,4-oxadiazole core is a validated pharmacophore for a wide spectrum of agrochemical activities.
| Agrochemical Class | Target Pests/Diseases | Rationale & Examples |
| Fungicides | Rust diseases (Puccinia spp.), Powdery mildew, Leaf spot | The scaffold acts as a histone deacetylase (HDAC) inhibitor in some derivatives, a potent mode of action against fungal pathogens.[14] Novel derivatives have shown significantly better control of soybean rust (Phakopsora pachyrhizi) than commercial standards like azoxystrobin.[14] |
| Nematicides | Plant-parasitic nematodes (Bursaphelenchus xylophilus, Meloidogyne incognita) | The 1,2,4-oxadiazole ring is a core component of the commercial nematicide Tioxazafen.[1][15] New derivatives have shown activity against the acetylcholine receptor in nematodes, with some compounds exhibiting significantly higher potency than avermectin.[15] |
| Bactericides | Bacterial blight (Xanthomonas oryzae), Bacterial wilt (Ralstonia solanacearum) | The incorporation of a trifluoromethyl pyridine moiety onto the 1,2,4-oxadiazole structure has yielded compounds with excellent antibacterial activity against critical rice and citrus pathogens, outperforming commercial agents like bismerthiazol.[10][11] |
| Insecticides | Lepidopteran pests (Armyworm, Diamondback moth), Mites | By incorporating the oxadiazole group into meta-diamide structures, researchers have developed compounds with potent insecticidal activity, sometimes coupled with fungicidal properties, offering a dual-action approach to crop protection.[16] |
| Herbicides | Broadleaf weeds (Brassica campestris) | While less common, derivatives incorporating phenoxy-1,2,4-triazoles (a related heterocycle) have shown selective herbicidal activity, suggesting potential for the oxadiazole scaffold in weed management research.[17][18] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the rational design of advanced agrochemicals. Its trifecta of a stable heterocyclic core, a bioactivity-enhancing trifluoromethyl group, and a synthetically versatile ester handle provides researchers with a reliable starting point for developing novel solutions to pressing challenges in global crop protection. The protocols and applications detailed herein underscore its proven value and future potential in the synthesis of effective and targeted fungicides, nematicides, and bactericides.
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Application Notes & Protocols: A Roadmap for Developing Novel Antifungal Agents from an Oxadiazole Scaffold
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal arsenal is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape creates an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved safety profiles.
Heterocyclic compounds form the backbone of many successful pharmaceuticals. Among them, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties—including metabolic stability, hydrogen bonding capability, and its role as a bioisosteric replacement for ester and amide groups—make it an attractive core for designing new therapeutic agents.[2] Numerous studies have highlighted the broad biological activities of oxadiazole derivatives, including potent antifungal effects against clinically relevant pathogens.[3][4][5]
These application notes provide a comprehensive, field-proven guide for research teams embarking on the development of novel antifungal agents based on the oxadiazole scaffold. We will navigate the entire preclinical discovery pipeline, from rational design and synthesis to multifaceted biological evaluation, providing not just the "how" but the critical "why" behind each protocol.
PART 1: Design, Synthesis, and Characterization
The journey begins with the chemical synthesis of a focused library of compounds. The goal is to create structural diversity around the oxadiazole core to explore the chemical space and identify key features that drive antifungal activity.
1.1. Synthetic Strategy: Building the Oxadiazole Core
A robust and versatile synthetic route is paramount. One of the most common and effective methods for creating 2,5-disubstituted-1,3,4-oxadiazoles involves a two-step process: the condensation of a substituted benzoyl hydrazine with an aromatic aldehyde to form an N-acylhydrazone intermediate, followed by oxidative cyclization to yield the desired oxadiazole ring.[4] This method is advantageous due to the wide availability of starting materials, allowing for extensive structural diversification.
Caption: General synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
Causality: This two-step protocol is designed for efficiency and versatility. The initial condensation reaction forms the key C=N bond of the hydrazone. The subsequent oxidative cyclization using a mild oxidizing system like iodine and hydrogen peroxide facilitates the intramolecular ring closure to form the stable 5-membered oxadiazole ring.[4]
Step 1: Synthesis of N'-Arylmethylene-benzoylhydrazide Intermediate (Hydrazone)
-
In a 100 mL round-bottom flask, dissolve the substituted benzoyl hydrazide (10 mmol) in 30 mL of absolute ethanol.
-
Add the corresponding aromatic aldehyde (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) on pre-coated silica gel plates.
-
After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude hydrazone intermediate. Recrystallization from ethanol can be performed if further purification is needed.
Step 2: Oxidative Cyclization to form 1,3,4-Oxadiazole
-
To a solution of the hydrazone intermediate (5 mmol) in a suitable solvent (e.g., ethanol or dioxane), add potassium carbonate (K₂CO₃, 10 mmol) and a catalytic amount of iodine (I₂, ~0.5 mmol).
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add 30% hydrogen peroxide (H₂O₂, 10 mmol) dropwise over 15-20 minutes.
-
Continue stirring the reaction at this temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into 100 mL of ice-cold water containing a small amount of sodium thiosulfate to quench the excess iodine.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.
Self-Validation: The structure and purity of the final compounds must be rigorously confirmed using standard analytical techniques, including FT-IR (to observe the disappearance of N-H and C=O stretches of the hydrazone and appearance of C=N and C-O-C stretches of the oxadiazole), ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (to confirm the molecular weight).[6][7]
PART 2: In Vitro Antifungal Activity Screening
With a library of purified compounds in hand, the next critical phase is to determine their intrinsic antifungal activity. The primary goal is to identify "hits"—compounds that inhibit fungal growth at low concentrations.
2.1. The Standard: Minimum Inhibitory Concentration (MIC)
The gold standard for quantifying antifungal activity is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data.[9][10]
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Protocol 2: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27)
Causality: This method systematically exposes a standardized number of fungal cells to a range of drug concentrations. This allows for a quantitative determination of the concentration required to inhibit growth, providing a robust metric for comparing the potency of different compounds.[11][12]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Harvest colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final working inoculum concentration.
-
-
Plate Preparation:
-
In a sterile 96-well flat-bottom plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
-
Prepare stock solutions of your test compounds in DMSO. In column 1, add 200 µL of the test compound at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working fungal inoculum to wells in columns 1 through 11. This halves the drug concentration in each well to the final test concentration.
-
Add 100 µL of sterile RPMI-1640 medium to the sterility control wells (column 12).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Read the MIC visually. It is the lowest drug concentration where there is a significant reduction (typically ≥50% for azole-like compounds) in growth compared to the drug-free growth control well.[9]
-
2.2. Data Presentation and Structure-Activity Relationship (SAR)
The screening results should be organized to facilitate analysis. A clear table is essential for comparing the potency of different derivatives and beginning to understand the Structure-Activity Relationship (SAR).[4][13]
Table 1: Antifungal Activity (MIC in µg/mL) of Hypothetical Oxadiazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | A. fumigatus ATCC 204305 |
| OXA-01 | H | H | 64 | 128 | >128 |
| OXA-02 | 4-Cl | H | 16 | 32 | 64 |
| OXA-03 | 4-Cl | 4-F | 4 | 8 | 16 |
| OXA-04 | 4-Cl | 2,4-diF | 2 | 4 | 8 |
| OXA-05 | 4-OCH₃ | 2,4-diF | 32 | 64 | >128 |
| Fluconazole | - | - | 1 | 16 | >128 |
Insight: The hypothetical data in Table 1 illustrates a preliminary SAR. For instance, the addition of a chlorine atom at the R1 position (OXA-02 vs. OXA-01) improves activity. Furthermore, adding fluorine atoms to the R2 ring (OXA-03 and OXA-04) leads to a significant increase in potency.[4] This suggests that electron-withdrawing groups on both phenyl rings are beneficial for antifungal activity. Conversely, an electron-donating group like methoxy (OXA-05) is detrimental. This analysis is crucial for guiding the next cycle of synthesis to create more potent compounds.
PART 3: Assessing Selectivity and Safety
A potent antifungal agent is useless if it is equally potent against human cells. The core challenge in antifungal discovery is achieving selective toxicity.[14] Therefore, early assessment of a compound's effect on mammalian cells is a critical, value-driven step to de-risk the pipeline.
Protocol 3: MTT Assay for In Vitro Mammalian Cell Cytotoxicity
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the drug concentration that inhibits cell viability by 50% (IC₅₀).[14]
-
Cell Culture:
-
Seed a human cell line (e.g., HepG2, a liver carcinoma line often used for toxicity screening) into a 96-well plate at a density of ~10,000 cells per well in 100 µL of complete medium (e.g., DMEM with 10% FBS).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Readout:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
-
3.1. The Selectivity Index: Prioritizing Leads
The Selectivity Index (SI) is a crucial metric for prioritizing compounds. It is the ratio of a compound's cytotoxicity to its antifungal activity.
SI = IC₅₀ (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal pathogen over host cells. Compounds with an SI > 10 are generally considered promising for further development.
Table 2: Integrated Activity and Selectivity Profile of Lead Compounds
| Compound ID | MIC (µg/mL) vs C. albicans | IC₅₀ (µg/mL) vs HepG2 cells | Selectivity Index (SI) |
| OXA-04 | 2 | >100 | >50 |
| OXA-03 | 4 | >100 | >25 |
| OXA-02 | 16 | 80 | 5 |
Insight: Based on this integrated data, compound OXA-04 emerges as the superior lead candidate. Despite being only slightly more potent than OXA-03, its high SI value indicates a much wider therapeutic window, making it a safer and more promising candidate for advancement.
PART 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills a fungus is essential for its development. For azole-like scaffolds such as oxadiazoles, a primary suspected target is the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase (CYP51).[5][15] Ergosterol is the fungal equivalent of mammalian cholesterol and is vital for fungal membrane integrity and function.[15]
Caption: The fungal ergosterol biosynthesis pathway, highlighting the CYP51 target.
Protocol 4: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: If an oxadiazole compound inhibits CYP51, it will block the conversion of lanosterol to downstream sterols. This leads to a measurable depletion of ergosterol and a corresponding accumulation of the lanosterol substrate. GC-MS analysis of the cell's lipid content provides direct evidence of this specific metabolic disruption.[16][17]
-
Fungal Culture and Treatment:
-
Grow a culture of C. albicans to mid-log phase in a suitable broth medium.
-
Treat the culture with the test compound at its MIC and 2x MIC for 6-8 hours. Include a drug-free control.
-
-
Lipid Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform saponification by refluxing the cell pellet with alcoholic potassium hydroxide to break down esters.
-
Extract the non-saponifiable lipids (which include sterols) into an organic solvent like n-heptane.
-
-
Derivatization and Analysis:
-
Evaporate the solvent and derivatize the sterol hydroxyl groups (e.g., using BSTFA) to make them volatile for GC analysis.
-
Inject the derivatized sample into a GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify ergosterol and lanosterol by comparing retention times and fragmentation patterns to authentic standards.
-
Expected Outcome: Cells treated with a CYP51 inhibitor will show a significant decrease in the ergosterol peak and a large increase in the lanosterol peak compared to the untreated control.
Protocol 5: DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
Causality: Disruption of metabolic pathways, particularly in the mitochondria, can lead to the production of harmful Reactive Oxygen Species (ROS), inducing oxidative stress and contributing to cell death.[18][19] The DCFH-DA assay measures this effect. The non-fluorescent probe DCFH-DA enters the cell, is deacetylated to DCFH, and then oxidized by ROS to the highly fluorescent DCF.[20]
-
Cell Preparation: Prepare a fungal cell suspension as described for the MIC assay.
-
Loading with Probe: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C in the dark.
-
Washing: Centrifuge the cells and wash with PBS to remove excess probe.
-
Treatment: Resuspend the cells in PBS and treat with the test compound at various concentrations (e.g., 1x and 4x MIC).
-
Measurement: After 1-2 hours of incubation, measure the fluorescence intensity using a fluorometer or plate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates ROS production.[20][21]
PART 5: Preliminary In Vivo Efficacy
Promising compounds with high potency and selectivity must ultimately be tested in a living system to assess their efficacy. Animal models are essential for this step.[22]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 6: High-Level Overview of a Murine Systemic Candidiasis Model
Causality: An in vivo model tests whether a compound can effectively clear an infection in a complex biological system, providing a crucial bridge between in vitro data and potential clinical application.[23]
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected intravenously (via the tail vein) with a sublethal dose of C. albicans.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Mice are divided into groups: vehicle control, positive control (e.g., oral fluconazole), and test compound groups (administered orally or intraperitoneally at various doses). Treatment typically continues once daily for several days.
-
Endpoint Assessment: The primary endpoint is the fungal burden in target organs. After the treatment period, mice are euthanized, and kidneys (the primary target organ for Candida) are harvested, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analysis: A successful compound will cause a statistically significant reduction in the kidney fungal burden compared to the vehicle control group.
Conclusion
The development of novel antifungal agents from an oxadiazole scaffold is a systematic, multi-stage process. This guide outlines a validated workflow from the rational design and synthesis of a chemical library to rigorous in vitro and in vivo evaluations. By integrating chemical synthesis with protocols for determining antifungal potency (MIC), host cell toxicity (IC₅₀), mechanism of action, and preliminary in vivo efficacy, researchers can efficiently identify and advance promising lead candidates. The key to success lies in a data-driven approach, using the SAR and selectivity data from each cycle of testing to inform the design of the next generation of more potent and safer antifungal agents.
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One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its role as a versatile bioisostere for amide and ester functionalities.[1][2][3] This five-membered heterocycle offers metabolic stability and favorable physicochemical properties, making it a privileged scaffold in the design of novel therapeutic agents.[1][4] Its presence in a range of bioactive molecules, from muscarinic agonists to anticancer agents, underscores its significance for researchers, scientists, and drug development professionals.[1][4]
Historically, the synthesis of 1,2,4-oxadiazoles, first reported by Tiemann and Krüger in 1884, often involved multi-step procedures with challenging purifications.[2] Modern synthetic chemistry, however, has ushered in an era of efficiency, with one-pot methodologies emerging as the preferred strategy. These approaches, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and overall yield.
This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, starting from readily available amidoximes. We will delve into the mechanistic underpinnings of the key transformations, present validated protocols using various coupling partners, and offer practical insights to ensure successful implementation in your laboratory.
Mechanistic Rationale: The Cyclodehydration Pathway
The most prevalent and robust one-pot strategy for synthesizing 1,2,4-oxadiazoles from amidoximes proceeds via an O-acylation followed by an intramolecular cyclodehydration.[1][5] This [4+1] approach combines the four atoms of the amidoxime with one carbon atom from an acylating agent.[6]
The general mechanism can be visualized as a two-stage process within a single pot:
-
Activation and O-Acylation: The amidoxime's nucleophilic hydroxylamine oxygen attacks an activated carbonyl compound (e.g., an activated carboxylic acid, acyl chloride, or ester). This forms a crucial O-acylamidoxime intermediate. The choice of activating agent or base is critical for this step's efficiency.
-
Intramolecular Cyclization and Dehydration: Under the influence of heat or a basic catalyst, the terminal nitrogen of the amidoxime moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed ester group. The subsequent elimination of a water molecule from the resulting tetrahedral intermediate yields the stable aromatic 1,2,4-oxadiazole ring.
dot digraph "Mechanistic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Amidoxime [label="Amidoxime (R1-C(NH2)=NOH)"]; AcylatingAgent [label="Acylating Agent (R2-COX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Activation/Coupling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="O-Acylamidoxime Intermediate"]; Cyclization [label="Intramolecular\nCyclization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxadiazole [label="1,2,4-Oxadiazole", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H2O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Amidoxime -> Activation; AcylatingAgent -> Activation; Activation -> Intermediate [label=" O-Acylation"]; Intermediate -> Cyclization; Cyclization -> Oxadiazole [label=" -H2O"]; Cyclization -> Water; } enddot Caption: General mechanistic workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Experimental Protocols and Methodologies
We present three robust and widely applicable one-pot protocols for the synthesis of 1,2,4-oxadiazoles from amidoximes, each employing a different class of coupling partner.
Protocol 1: Carboxylic Acids with Carbodiimide Coupling Agents
This method is highly versatile due to the vast commercial availability of carboxylic acids.[7] Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or polymer-supported carbodiimides (PS-Carbodiimide) are used to activate the carboxylic acid in situ.[6][7] Microwave heating can significantly accelerate the reaction.[7]
Step-by-Step Protocol (using PS-Carbodiimide under Microwave Conditions):
-
Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the amidoxime (1.2 eq), and a suitable solvent such as tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Coupling Agent Addition: Add PS-Carbodiimide (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the suspension.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15-30 minutes. Reaction progress can be monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the reaction mixture to remove the polymer-supported urea byproduct and HOBt. Wash the resin with additional solvent (e.g., THF or dichloromethane). Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Causality Behind Experimental Choices:
-
PS-Carbodiimide: The use of a polymer-supported reagent simplifies purification immensely. The urea byproduct, which can be challenging to remove in solution-phase synthesis, is easily filtered off.[7]
-
HOBt: HOBt is added to suppress potential side reactions and minimize racemization if chiral carboxylic acids are used.
-
Microwave Heating: This technique dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[7][8]
Protocol 2: Carboxylic Acid Esters in a Superbasic Medium
A highly effective room-temperature protocol utilizes the superbasic medium generated by an alkali metal hydroxide (like NaOH) in dimethyl sulfoxide (DMSO).[5][9] This method is particularly advantageous for substrates that may be sensitive to high temperatures.
Step-by-Step Protocol (NaOH/DMSO System):
-
Reagent Preparation: In a round-bottom flask, dissolve the amidoxime (1.0 eq) and the carboxylic acid ester (e.g., methyl or ethyl ester, 1.1 eq) in DMSO (to a concentration of ~0.5 M).
-
Base Addition: Add powdered sodium hydroxide (2.0 eq) to the solution. The mixture may become colored.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.[5] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, carefully pour the mixture into ice-water. A precipitate will often form. Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
NaOH/DMSO: This combination acts as a "superbase," which is potent enough to deprotonate the amidoxime, facilitating its attack on the ester carbonyl. DMSO's high polarity and aprotic nature stabilize the charged intermediates, promoting the reaction at ambient temperature.[5][9]
-
Powdered NaOH: Using powdered base increases the surface area, enhancing the reaction rate.
-
Aqueous Quench: The reaction is terminated by quenching with water, which neutralizes the base and precipitates the often-sparingly-soluble oxadiazole product.
Protocol 3: Aldehydes with Subsequent Oxidative Dehydrogenation
This pathway involves the initial condensation of an amidoxime with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.[10][11] This intermediate is then oxidized in the same pot to yield the aromatic oxadiazole. In some base-mediated systems, an excess of the aldehyde itself can act as the oxidant.[10]
Step-by-Step Protocol (Base-Mediated Aldehyde Condensation):
-
Amidoxime Formation (if starting from nitrile): If the amidoxime is not pre-formed, it can be generated in situ. Stir the nitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and a base like potassium carbonate (1.5 eq) in an ethanol/water mixture for several hours.[1]
-
Aldehyde Addition: To the solution containing the amidoxime, add the aldehyde (2.0-2.5 eq).
-
Reaction Conditions: Add a base such as NaOH or K₂CO₃ and heat the reaction mixture (e.g., 80 °C) in a solvent like DMSO or ethanol. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is worked up similarly to Protocol 2, typically involving an aqueous quench followed by extraction or filtration. Purification is achieved via column chromatography.
Causality Behind Experimental Choices:
-
Aldehyde as both Substrate and Oxidant: In certain base-mediated protocols, one equivalent of the aldehyde condenses to form the dihydro-oxadiazole, while a second equivalent is reduced (to the corresponding alcohol), thereby oxidizing the intermediate to the final 1,2,4-oxadiazole.[10] This cleverly avoids the need for an external oxidant.
-
In Situ Amidoxime Generation: This variation further streamlines the process, starting from even more fundamental building blocks (nitriles), enhancing the overall efficiency of the synthetic sequence.[10][12]
Data Summary: Comparative Overview of Protocols
The following table summarizes the key parameters for the described protocols, offering a comparative snapshot to aid in method selection.
| Protocol | Coupling Partner | Key Reagents/Catalyst | Solvent | Temp. | Typical Time | Yield Range | Key Advantages |
| 1 | Carboxylic Acids | PS-Carbodiimide/HOBt | THF | 150 °C (µW) | 15-30 min | 70-95% | Very fast, simplified purification.[7] |
| 2 | Carboxylic Esters | NaOH or KOH | DMSO | Room Temp. | 4-24 h | 60-90% | Mild conditions, no heating required.[5][9] |
| 3 | Aldehydes | K₂CO₃ or NaOH | Ethanol/DMSO | 80 °C | 8-16 h | 50-85% | Avoids external oxidants.[1][10] |
Workflow Visualization
Conclusion and Future Outlook
The one-pot synthesis of 1,2,4-oxadiazoles from amidoximes represents a significant advancement in heterocyclic chemistry, providing medicinal chemists with rapid and efficient access to this vital scaffold. The choice of protocol depends on the available starting materials, substrate sensitivity, and desired throughput. Microwave-assisted syntheses with polymer-supported reagents offer unparalleled speed and ease of purification, making them ideal for library synthesis. Conversely, base-mediated reactions at room temperature provide a mild and scalable alternative for more delicate substrates. As the demand for novel chemical entities in drug discovery continues to grow, these robust and versatile one-pot methodologies will undoubtedly play a crucial role in accelerating the development of next-generation therapeutics.
References
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Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(10), 1655. [Link][9][13]
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Das, B., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(54), 34217-34227. [Link][1]
-
Li, X., et al. (2013). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 11(15), 2459-2462. [Link][10]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 531-542. [Link][3]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(10), 975-978. [Link][5]
-
Ahmad, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link][12]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299-3302. [Link][7]
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Sharma, V., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Heterocyclic Chemistry, 60(11), 1957-1979. [Link][4]
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Götte, M., et al. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie, 55(1), 22-26. [Link][11]
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Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1-23. [Link][14]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-391. [Link][6]
-
S. S. H., & V. V. P. (2020). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link][8]
-
Lee, J., et al. (2018). One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. Synlett, 29(10), 1335-1338. [Link][15]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link][16]
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Islam, R., et al. (2021). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 86(22), 16215-16223. [Link][17]
-
Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 24(36), 6540-6545. [Link][18]
-
Rostamnia, S., et al. (2014). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. Research on Chemical Intermediates, 40(1), 321-328. [Link][19]
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Application Notes & Protocols: Synthesis of Pyrimidin-4-Ether Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Specifically, pyrimidin-4-ether derivatives have emerged as a class of compounds with significant pharmacological potential, finding applications as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[4][5][6] The ether linkage at the C-4 position is a critical pharmacophore, often accessing deep hydrophobic pockets in target proteins. This document provides an in-depth guide for researchers, detailing the principal synthetic strategies for preparing these valuable compounds. We will explore the venerable Williamson ether synthesis and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, offering mechanistic insights, detailed experimental protocols, and practical guidance for successful synthesis and characterization.
Introduction: The Significance of the Pyrimidin-4-Ether Moiety
The pyrimidine ring is a privileged heterocycle in drug discovery, famously constituting the structure of nucleobases like cytosine, thymine, and uracil.[7] Its synthetic derivatives are integral to a wide array of approved drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[7] The functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
The ether linkage at the C-4 position is particularly strategic. It replaces the hydrogen-bond donating capacity of the precursor 4-hydroxypyrimidine (or its tautomer, pyrimidin-4-one) with a hydrogen-bond accepting ether oxygen and a variable lipophilic group (the R-group of the ether). This modification is crucial for targeting enzymes like kinases, where the R-group can be designed to occupy specific "back pockets," enhancing both potency and selectivity.[8] Consequently, robust and versatile synthetic methods for accessing pyrimidin-4-ether derivatives are in high demand within the drug development community.
This guide focuses on two primary and complementary synthetic approaches, providing the theoretical basis and practical steps for their implementation in a research setting.
Synthetic Strategies & Mechanistic Rationale
The synthesis of pyrimidin-4-ethers typically begins from a corresponding 4-chloropyrimidine or 4-hydroxypyrimidine intermediate. The choice of method depends largely on the nature of the alcohol to be introduced and the overall complexity of the substrate.
The Williamson Ether Synthesis: A Classic Nucleophilic Substitution
Developed by Alexander Williamson in 1850, this reaction remains a cornerstone of ether synthesis.[9][10] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] In the context of pyrimidines, the reaction involves the deprotonation of an alcohol to form a potent nucleophile (an alkoxide), which then attacks an electrophilic 4-halopyrimidine, typically 4-chloropyrimidine.
Mechanism Causality:
-
The Nucleophile: An alcohol (R-OH) is generally not nucleophilic enough to displace a halide from the electron-deficient pyrimidine ring. It must first be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide (RO⁻). The use of NaH is advantageous as it is non-nucleophilic and the only byproduct, hydrogen gas, is easily removed from the reaction, driving the equilibrium towards the alkoxide.
-
The Electrophile: A halogen at the C-4 position of the pyrimidine ring serves as a good leaving group. The electron-withdrawing nature of the ring nitrogens makes this position susceptible to nucleophilic attack.
-
The SN2 Pathway: The reaction follows an SN2 trajectory, where the alkoxide attacks the carbon atom bearing the leaving group from the opposite side.[12] This is most efficient for primary and secondary alcohols. Tertiary alcohols are generally unsuitable as the corresponding bulky alkoxides will favor elimination (E2) over substitution, especially at elevated temperatures.[9][11]
Caption: Mechanism of the Williamson Ether Synthesis for Pyrimidin-4-ethers.
Buchwald-Hartwig C-O Coupling: A Modern Palladium-Catalyzed Approach
For more challenging substrates, such as coupling with phenols (to form aryl ethers) or sterically hindered alcohols, the Williamson synthesis may be inefficient. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation and offers a powerful alternative.[13][14] This reaction couples a 4-halopyrimidine with an alcohol or phenol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanism Causality (Catalytic Cycle):
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex. The 4-halopyrimidine undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Ligand Exchange/Coordination: The alcohol or phenol coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated alcohol, forming a palladium alkoxide or phenoxide complex. The choice of base is critical; weaker bases like carbonates are often used to avoid catalyst decomposition.
-
Reductive Elimination: This is the product-forming step. The ether bond is formed as the desired pyrimidin-4-ether is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The choice of phosphine ligand is crucial; bulky, electron-rich ligands (e.g., Xantphos, RuPhos) accelerate this step and are essential for high yields.[14][15]
Caption: Catalytic Cycle for the Buchwald-Hartwig C-O Coupling Reaction.
Comparative Analysis of Synthetic Methods
The choice between the Williamson and Buchwald-Hartwig methods is dictated by the specific substrates and desired complexity of the final molecule.
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Mechanism | SN2 Nucleophilic Substitution[10] | Palladium-Catalyzed Cross-Coupling[14] |
| Alcohol Scope | Best for primary & secondary alcohols. Poor for phenols & tertiary alcohols.[9] | Broad scope, including primary, secondary, and tertiary alcohols, and phenols.[13] |
| Reaction Conditions | Strong base (e.g., NaH), often at 0°C to RT. | Mild base (e.g., Cs₂CO₃), elevated temperatures (80-120°C). |
| Reagents | Stoichiometric strong base. | Catalytic Pd source and ligand, stoichiometric base. |
| Advantages | Inexpensive reagents, simple setup, well-established. | Wide substrate scope, high functional group tolerance, good for aryl ethers. |
| Limitations | Limited to less hindered alcohols; potential for elimination side reactions.[11] | Expensive catalysts/ligands, requires inert atmosphere, potential for metal contamination. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-(Benzyloxy)pyrimidine via Williamson Ether Synthesis
This protocol describes the reaction between 4-chloropyrimidine and benzyl alcohol.
Materials:
-
4-Chloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.
-
Alkoxide Formation: Slowly add benzyl alcohol (1.1 eq.) dropwise to the NaH slurry. Causality Note: This exothermic reaction generates H₂ gas. Slow addition is critical for safety and temperature control. Stir the mixture at 0°C for 30 minutes. The formation of the sodium benzoxide is complete when H₂ evolution ceases.
-
Nucleophilic Substitution: Dissolve 4-chloropyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-chloropyrimidine is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x). Causality Note: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(benzyloxy)pyrimidine.
Characterization and Validation:
-
Yield: Typically 70-90%.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the pyrimidine protons (e.g., δ ~8.6 ppm, ~8.3 ppm, ~6.7 ppm) and the benzyl group protons (δ ~7.4-7.3 ppm for phenyl, ~5.5 ppm for the benzylic CH₂).[16][17]
-
IR Spectroscopy: Look for C-O-C stretching vibrations around 1250-1000 cm⁻¹.[16][18]
Protocol 2: Synthesis of 4-Phenoxypyrimidine via Buchwald-Hartwig C-O Coupling
This protocol describes the palladium-catalyzed coupling of 4-chloropyrimidine and phenol.
Materials:
-
4-Chloropyrimidine
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloropyrimidine (1.0 eq.), phenol (1.2 eq.), Cs₂CO₃ (1.5 eq.), Xantphos (0.04 eq.), and Pd₂(dba)₃ (0.02 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for catalytic activity.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 110°C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-phenoxypyrimidine.
Characterization and Validation:
-
Yield: Typically 65-85%.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the pyrimidine and phenyl carbons. The C-4 carbon of the pyrimidine ring attached to the ether oxygen will have a characteristic chemical shift.[17]
-
Mass Spectrometry: Confirm the molecular weight of the product via GC-MS or LC-MS analysis.
Conclusion
The synthesis of pyrimidin-4-ether derivatives is a vital task in modern drug discovery. The choice of synthetic route—the classic Williamson ether synthesis or the modern Buchwald-Hartwig C-O coupling—provides researchers with versatile tools to create a wide array of structures. The Williamson method offers a cost-effective and straightforward approach for simpler aliphatic ethers, while the Buchwald-Hartwig reaction provides unparalleled scope for constructing more complex aryl ethers and accessing sterically demanding targets. By understanding the mechanistic underpinnings and practical considerations detailed in these protocols, researchers can confidently and efficiently synthesize novel pyrimidin-4-ether derivatives for the development of next-generation therapeutics.
References
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea.RSC Publishing. (2024).
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.PMC - NIH.
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. (2021). [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Optimization of the pyrimidine synthesis. ResearchGate. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. (2025). [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. (2021). [Link]
-
Synthesis of pyrimidin-4-(3H)-ones. ResearchGate. [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH. (2021). [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. (2023). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors. PubMed. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Semantic Scholar. (2025). [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library. (2021). [Link]
-
Pyrimidine. PubChem - NIH. [Link]
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Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. (2020). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. (2025). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023). [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. (2025). [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. (2021). [Link]
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of this synthesis, improve your yield, and ensure the purity of your final product.
The 1,2,4-oxadiazole scaffold is a privileged heterocycle in modern drug discovery, often used as a bioisostere for amide and ester functionalities to enhance metabolic stability and lipophilicity.[1][2] The incorporation of a trifluoromethyl group further modulates these properties, making the target compound a valuable building block for novel therapeutics and agrochemicals.[3][4]
This guide is divided into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and a detailed Troubleshooting Guide organized by experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
The most widely employed and versatile method is the condensation of an amidoxime with a suitable acylating agent (such as a carboxylic acid, acyl chloride, or ester), followed by a cyclodehydration step.[1][5] This [4+1] atom approach is generally high-yielding and tolerates a wide variety of functional groups. The intermediate O-acylamidoxime can sometimes be isolated, but one-pot procedures are often preferred.[1][6]
Q2: For the target molecule, which specific precursors should I use?
To synthesize this compound, you have two primary precursor pairs based on the standard amidoxime route:
-
Route A: Trifluoroacetamidoxime and an activated derivative of ethyl glyoxylate (e.g., ethyl oxalyl chloride).
-
Route B: Ethyl 2-amino-2-(hydroxyimino)acetate (also known as ethyl glyoxylate oxime) and a trifluoroacetylating agent (e.g., trifluoroacetic anhydride).
An alternative strategy involves the [3+2] cycloaddition between a nitrile oxide and a nitrile.[1] For this target, one could generate ethoxycarbonylformonitrile oxide in situ and react it with trifluoroacetonitrile. However, trifluoroacetonitrile is a toxic, low-boiling-point gas, making it difficult to handle in a standard laboratory setting.[7] Using a stable precursor that releases trifluoroacetonitrile under mild conditions is a safer and more practical approach.[8][9][10]
Q3: Why are anhydrous conditions so critical for this reaction?
The O-acylamidoxime intermediate, formed after the initial coupling, is highly susceptible to hydrolysis.[11][12] The presence of water can cleave this intermediate back to the starting amidoxime and carboxylic acid, drastically reducing the yield of the desired oxadiazole. Therefore, using dry solvents, reagents, and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial for success.
Q4: Can I use microwave irradiation to speed up the cyclization step?
Yes, microwave heating can be highly effective for accelerating the cyclodehydration of the O-acylamidoxime intermediate. It often reduces reaction times from several hours to just a few minutes.[11] However, you must carefully monitor the reaction, as some substrates or intermediates may be sensitive to the high temperatures achieved, potentially leading to degradation or side reactions like the Boulton-Katritzky rearrangement.[13]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is broken down into probable causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
A low yield is the most common frustration in oxadiazole synthesis. The root cause often lies in one of the two key steps: coupling or cyclization.
Symptom A: Analysis (LC-MS, TLC) shows mainly unreacted starting materials (Amidoxime and Carboxylic Acid/Ester).
-
Probable Cause 1: Inefficient Coupling. The activation of the carboxylic acid or the coupling reaction itself is incomplete. Standard conditions may not be sufficient for your specific substrates.
-
Solution: Employ a more robust coupling reagent. While simpler reagents can work, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (DMF, THF) is exceptionally effective for forming the O-acylamidoxime intermediate with high efficiency and minimal side products.[11]
-
-
Probable Cause 2: Incompatible Functional Groups. Unprotected functional groups on your starting materials, such as hydroxyl (-OH) or primary/secondary amines (-NH2), can interfere with the coupling reaction.[13]
-
Solution: While not applicable to the specific title compound's precursors, this is a critical consideration for more complex derivatives. Ensure any reactive functional groups not involved in the ring formation are appropriately protected before attempting the synthesis.
-
Symptom B: Analysis shows the presence of the O-acylamidoxime intermediate, but little to no final oxadiazole.
-
Probable Cause 1: Insufficiently Forcing Cyclization Conditions. The energy barrier for the final ring-closing (cyclodehydration) step has not been overcome.[13]
-
Solution 1 (Thermal): Increase the reaction temperature. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or NMP is a standard approach. As mentioned, microwave heating is an excellent alternative for rapid optimization.[11]
-
Solution 2 (Base-Mediated): Switch to a more potent base system to facilitate cyclization at lower temperatures. Strong, non-nucleophilic bases are preferred. Systems like TBAF in dry THF or superbase conditions such as KOH/DMSO can promote cyclization, sometimes even at room temperature.[6][13][14]
-
-
Probable Cause 2: Hydrolysis of the Intermediate. As discussed in the FAQ, moisture is detrimental. If your cyclization step is prolonged or conditions are not strictly anhydrous, the intermediate will revert to starting materials.
-
Solution: Re-run the experiment ensuring all glassware is oven-dried, solvents are passed through a drying system or are from a fresh, sealed bottle, and the reaction is maintained under an inert atmosphere.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low-yield issues.
Issue 2: Presence of Significant Impurities or Side Products
Even with a good conversion rate, side reactions can complicate purification and lower the isolated yield.
Symptom A: NMR and MS data suggest the formation of an isomer.
-
Probable Cause: Boulton-Katritzky Rearrangement (BKR). This is a thermal or acid-catalyzed rearrangement that can occur in some 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic systems.[1][13]
-
Solution: If you suspect BKR is occurring during workup or purification, use neutral, anhydrous conditions. Avoid acidic workups. For chromatography, consider using a less acidic stationary phase (e.g., alumina or deactivated silica gel). Store the final compound in a dry, cool environment.
-
Symptom B: A major side product corresponds to the amidoxime starting material.
-
Probable Cause: Dehydration of the Amidoxime. In some cases, particularly under harsh thermal or acidic conditions, the amidoxime can dehydrate to form the corresponding nitrile (in this case, trifluoroacetonitrile).
-
Solution: Use milder cyclization conditions. If heating, do so for the minimum time required. Base-mediated cyclization at lower temperatures may be preferable.
-
Quantitative Data Summary for Optimization
| Parameter | Recommended Starting Point | Optimization Range/Options | Rationale |
| Solvent | DMF or THF (anhydrous) | Acetonitrile, Dichloromethane, Toluene | Aprotic solvents are generally preferred to avoid hydrolysis. Toluene or xylene are good for high-temp thermal cyclization.[11][13] |
| Base (Coupling) | DIPEA (2.0 eq) | Triethylamine (TEA), N-Methylmorpholine (NMM) | A non-nucleophilic organic base is required to neutralize acid formed during coupling without competing in the reaction. |
| Base (Cyclization) | N/A (Thermal) | K₂CO₃, TBAF, KOH/DMSO | For base-mediated cyclization, a strong, non-nucleophilic base is effective.[6][11][13] |
| Temperature | Room Temp (Coupling), 110-140 °C (Cyclization) | 0 °C to RT (Coupling), 80-200 °C or Microwave (Cyclization) | Coupling is often efficient at RT. Cyclization requires energy, but excessive heat can cause degradation.[11][13] |
Part 3: Experimental Protocols & Mechanisms
Protocol 1: Synthesis via Trifluoroacetamidoxime and Ethyl Chloro(oxo)acetate
This protocol is a two-step, one-pot procedure involving the acylation of trifluoroacetamidoxime followed by thermal cyclodehydration.
Reagents & Stoichiometry
| Reagent | M.W. ( g/mol ) | Eq. | Moles | Mass/Volume |
| Trifluoroacetamidoxime | 128.06 | 1.0 | 10 mmol | 1.28 g |
| Pyridine (anhydrous) | 79.10 | 1.2 | 12 mmol | 0.97 mL |
| Toluene (anhydrous) | - | - | - | 40 mL |
| Ethyl Chloro(oxo)acetate | 136.53 | 1.1 | 11 mmol | 1.22 mL |
Step-by-Step Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trifluoroacetamidoxime (1.28 g, 10 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent & Base: Add anhydrous toluene (40 mL) followed by anhydrous pyridine (0.97 mL, 12 mmol). Stir the suspension at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add ethyl chloro(oxo)acetate (1.22 mL, 11 mmol) dropwise over 15 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the amidoxime by TLC or LC-MS.
-
Cyclodehydration: Once the acylation is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the formation of the product and disappearance of the O-acylamidoxime intermediate.
-
Workup: Cool the reaction mixture to room temperature. Filter off the pyridinium salt. Wash the filtrate with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Reaction Mechanism
The synthesis proceeds via two key stages: nucleophilic acyl substitution to form the O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration.
Caption: Mechanism for 1,2,4-oxadiazole formation.
References
-
Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(10), 2055–2058. Retrieved from [Link][7][8][9][15][16]
-
National Center for Biotechnology Information. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. PubMed. Retrieved from [Link][9]
-
American Chemical Society. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters. Retrieved from [Link][7]
-
American Chemical Society. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile | Organic Letters. Retrieved from [Link][15]
-
FAO AGRIS. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link][16]
-
National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Retrieved from [Link][12]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link][10]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link][5]
-
National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link][17]
-
(Author). (Year). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (Source, if available). [Link not available in search results][1]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link][2]
-
MDPI. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][18]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link][3]
-
Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Retrieved from [19]
-
University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. Retrieved from [Link][4]
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- 2. ipbcams.ac.cn [ipbcams.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile [organic-chemistry.org]
- 9. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
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- 18. This compound | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification Challenges for Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique purification challenges presented by fluorinated heterocyclic compounds. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties.[1][2][3] However, these same properties often introduce significant hurdles during purification.
This resource is structured as a dynamic question-and-answer guide, addressing specific issues you may encounter in your daily experimental work. We will delve into the "why" behind the challenges and provide actionable troubleshooting strategies.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, frequently encountered problems during the purification of fluorinated heterocyclic compounds.
Issue 1: Poor Chromatographic Resolution - Co-elution of Product and Impurities
Question: My fluorinated heterocyclic product is co-eluting with impurities during reversed-phase HPLC. How can I improve the separation?
Answer: Co-elution is a common challenge, often stemming from the subtle interplay of polarity, hydrophobicity, and unique electronic properties imparted by fluorine.[4] Here’s a systematic approach to troubleshoot this issue:
-
Understand the "Fluorous" Effect: The high electronegativity of fluorine can create strong molecular dipoles, yet perfluorinated regions of a molecule are surprisingly hydrophobic and lipophobic, a property often termed "fluorous." This dual nature can lead to unexpected retention behavior on standard stationary phases.
-
Systematic Troubleshooting Strategy:
-
Modify the Mobile Phase:
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is a better proton donor and can engage in different hydrogen bonding interactions with your analyte and the stationary phase compared to acetonitrile.[4]
-
Adjust pH: The pKa of heterocyclic nitrogen atoms is strongly influenced by the presence of fluorine.[1] Ensure the mobile phase pH is at least two units away from your compound's pKa to maintain a single ionic form and improve peak shape.[4] For basic compounds, a lower pH is often beneficial.[4]
-
Incorporate Additives: Trifluoroacetic acid (TFA) or formic acid are common additives. For challenging separations, consider ion-pairing reagents or modifiers like 2,2,2-trifluoroethanol (TFE), which can enhance separation through fluorous-fluorous interactions.[4][5]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical variable.
-
Switch to a Fluorinated Phase: Columns with pentafluorophenyl (PFP) or other fluorinated stationary phases are specifically designed to separate halogenated compounds.[6][7] These phases offer unique selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions, which are different from the hydrophobic interactions that dominate on a C18 column.[4][7]
-
Consider Phenyl-Hexyl Phases: These columns provide alternative selectivity through pi-pi interactions with the aromatic rings in your heterocyclic compounds.
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar, water-soluble fluorinated compounds, HILIC is an excellent alternative to reversed-phase chromatography.[4]
-
-
Optimize Other Parameters:
-
Issue 2: Difficulty Removing Fluorinating Reagents and By-products
Question: I'm struggling to remove residual electrophilic fluorinating reagents (e.g., Selectfluor) and acidic by-products like HF from my reaction mixture. What are effective strategies?
Answer: The removal of reactive fluorinating agents and their by-products is critical for obtaining pure material and for the safety of subsequent steps.
-
Hydrogen Fluoride (HF) Scavenging: HF is a common and hazardous by-product.[8]
-
Aqueous Workup: A simple aqueous wash with a mild base like sodium bicarbonate can neutralize HF. However, this may not be suitable for water-sensitive compounds.
-
Solid-Phase Scavengers: For anhydrous conditions, basic scavenger resins (e.g., amine-based) or inorganic bases like alumina or silica gel can be used to effectively remove HF.[8]
-
-
Excess Fluorinating Reagent Removal:
-
Scavenger Resins: This is a highly effective method. For electrophilic reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), nucleophilic scavenger resins such as polymer-supported amines or thiols can be used to covalently bind and remove the excess reagent.[8]
-
Liquid-Liquid Extraction: A carefully designed biphasic solvent system can sometimes selectively extract either the product or the by-products.[8]
-
Distillation or Sublimation: If your product is volatile and the by-products are not, these techniques can be very effective.[8][9]
-
Issue 3: Product Volatility and Sample Loss
Question: My small, fluorinated heterocyclic compound is volatile, and I'm experiencing significant sample loss during solvent removal. How can I mitigate this?
Answer: The low boiling points and high vapor pressures of many smaller fluorinated compounds present a significant challenge for isolation.[10]
-
Gentle Solvent Removal:
-
Reduced Temperature and Vacuum: Use a rotary evaporator with a high-performance condenser and a cold trap (dry ice/acetone or liquid nitrogen).[10] Avoid applying high vacuum if possible.[10]
-
Kugelrohr Apparatus: For extremely volatile compounds, a Kugelrohr apparatus or distillation at atmospheric pressure may be better alternatives to a rotary evaporator.[10]
-
-
Alternative Purification Techniques:
-
Preparative Gas Chromatography (Prep-GC): This is a high-resolution technique well-suited for separating volatile compounds.[10]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, which is easily removed, minimizing sample loss.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar fluorinated compound?
A1: A good starting point is to assess the compound's polarity and solubility.[4]
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Start with a C18 column and a simple mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or TFA.[4]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[4]
Q2: My fluorinated compound shows poor peak shape (tailing) in HPLC. What are the likely causes and solutions?
A2: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.[4]
-
Silanol Interactions: Strong interactions between polar fluorinated analytes and residual silanols on silica-based columns are a common cause.
-
Solution: Use an end-capped column or a column with a deactivated surface to minimize these interactions.[4]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in multiple ionic forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4]
-
Q3: Are there special safety precautions I should take when handling and purifying fluorinated compounds?
A3: Yes, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there's a risk of splashing, and chemical-resistant gloves.[11][12] Consult the glove manufacturer's compatibility chart for the specific compounds and solvents you are using.[11]
-
Ventilation: Handle all fluorinated compounds, especially volatile ones and fluorinating agents, in a well-ventilated fume hood.[11][12]
-
HF Exposure: Be aware that many fluorination reactions generate hydrogen fluoride (HF).[8] Have a calcium gluconate gel readily available as an antidote for HF burns.[8][13]
-
Waste Disposal: Dispose of fluorinated waste according to your institution's and local regulations.[12]
III. Experimental Protocols & Data
Protocol 1: General Method Development for Reversed-Phase HPLC
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at an appropriate wavelength.
-
Injection Volume: 5 µL.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at approximately 1 mg/mL.[4]
Table 1: Troubleshooting Chromatographic Issues
| Symptom | Potential Cause | Recommended Action |
| Co-elution | Insufficient resolution; similar polarity of impurities. | Change stationary phase (e.g., to PFP or phenyl-hexyl); switch organic modifier (ACN to MeOH or vice-versa); add mobile phase modifiers (e.g., TFE).[4] |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols; mobile phase pH close to pKa. | Use a deactivated/end-capped column; adjust mobile phase pH to be >2 units from pKa.[4] |
| Low Retention (Polar Compounds) | Compound is too polar for reversed-phase. | Use a polar-embedded or polar-endcapped column; consider HILIC; add ion-pairing reagents.[4] |
| Sample Loss | Compound is volatile. | Use lower temperatures for solvent removal; employ a high-efficiency condenser and cold trap.[10] |
IV. Visualized Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
V. References
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem. Available from:
-
Technical Support Center: Managing By-products in Fluorination Processes - Benchchem. Available from:
-
Safety and handling of fluorinated organic compounds - Benchchem. Available from:
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. Available from:
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. Available from: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. Available from: [Link]
-
Technical Support Center: Purification of Volatile Fluorinated Compounds - Benchchem. Available from:
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available from:
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available from: [Link]
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]
-
Advances and challenges in the synthesis of N-fluoroalkyl compounds - ResearchGate. Available from: [Link]
-
The powerful electron-withdrawing effect of fluorine can strongly affect the polarity of nearby functional groups... - V. Available from:
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available from:
-
Fluorinated Heterocycles - ResearchGate. Available from: [Link]
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Identifying side reactions in 1,2,4-oxadiazole ring formation
Technical Support Center: 1,2,4-Oxadiazole Ring Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the formation of the 1,2,4-oxadiazole ring. The content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during the synthesis of 1,2,4-oxadiazoles, focusing on the prevalent method involving the condensation of an amidoxime with a carboxylic acid or its derivatives.[1][2]
Q1: My reaction yield is very low, or I'm not getting any of the desired 1,2,4-oxadiazole product. What are the primary factors to investigate?
A1: Low or no yield is a frequent challenge and can often be traced back to several key factors related to the stability of starting materials and the reaction conditions.
-
Purity and Stability of Amidoxime: Amidoximes can be unstable and prone to decomposition.[1] It is crucial to verify the purity of your amidoxime starting material, as impurities can interfere with the reaction. Freshly prepared amidoximes are often recommended.
-
Inefficient Carboxylic Acid Activation: The reaction proceeds via an O-acylamidoxime intermediate.[2][3] If the carboxylic acid is not efficiently activated, the formation of this key intermediate will be poor, leading to low yields.[4]
-
Solution: The choice of coupling reagent is critical. While many reagents like DCC or EDC can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF, is highly effective for clean and high-yield reactions.[4][5]
-
-
Reaction Conditions:
-
Anhydrous Conditions: If you are using moisture-sensitive reagents, ensure your reaction is performed under strictly anhydrous conditions.[1]
-
Base and Solvent Choice: The compatibility and strength of the base and solvent are crucial.[1] For instance, a superbase medium like NaOH/DMSO has been shown to be effective for one-pot syntheses at room temperature from amidoximes and esters.[6] However, solvents like methanol or water can be unsuitable for certain cyclodehydration steps.[7]
-
Temperature: Some cyclizations require heating to proceed, while others can occur at room temperature.[1] The thermal cyclodehydration of the O-acylamidoxime intermediate is a common and often time-consuming step that may require high temperatures.[8]
-
Q2: I've isolated a significant amount of a byproduct that is not my target 1,2,4-oxadiazole. What could it be?
A2: The formation of side products is common. Identifying the structure of the byproduct is the first step in troubleshooting. Here are some of the most frequently observed side products:
-
Unreacted Starting Materials or the O-Acylamidoxime Intermediate: In one-pot reactions, the incomplete cyclization of the O-acylamidoxime intermediate is a common reason for isolating this species as a major "byproduct".[1][3] This is often due to insufficient heating or an inappropriate choice of base/solvent for the cyclodehydration step.[3]
-
Amidoxime Decomposition Products: Amidoximes can undergo decomposition, especially under harsh conditions.[1] This can lead to a complex mixture of byproducts.
-
Isomeric Heterocycles (Rearrangement Products): Under certain conditions, rearrangements can occur, leading to the formation of other heterocyclic systems instead of the desired 1,2,4-oxadiazole. The most notable of these is the Boulton-Katritzky rearrangement , which can lead to various other heterocycles depending on the substituents.[2]
Q3: My mass spectrometry data suggests the formation of a dimer of my nitrile oxide. How can this happen and how can I prevent it?
A3: This issue is specific to the 1,3-dipolar cycloaddition route for synthesizing 1,2,4-oxadiazoles, which involves the reaction of a nitrile oxide with a nitrile.[6]
-
Mechanism of Dimerization: Nitrile oxides are highly reactive intermediates and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, especially in the absence of a suitable dipolarophile (the nitrile).[6][9] This side reaction is a common cause of low yields in this synthetic approach.[6]
-
Prevention Strategies:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the nitrile to ensure it reacts before it has a chance to dimerize.
-
Catalysis: The use of catalysts, such as platinum(IV) complexes, has been shown to promote the desired cycloaddition over dimerization, allowing the reaction to proceed under milder conditions.[6]
-
Part 2: In-Depth Analysis of Common Side Reactions
This section provides a more detailed look at the mechanisms of common side reactions and offers targeted solutions.
Issue 1: Incomplete Cyclization and Isolation of the O-Acylamidoxime Intermediate
The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid is a two-stage process: O-acylation followed by intramolecular cyclodehydration.[7] Failure to complete the second step is a major hurdle.
-
Causality: The cyclodehydration step often requires significant energy input (heating) to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent water elimination. The stability of the O-acylamidoxime can also play a role; cleavage of this intermediate can be a major side-reaction.[3]
-
Troubleshooting Protocol:
-
Confirm Intermediate Formation: Use techniques like LC-MS or ¹H NMR to confirm the formation of the O-acylamidoxime intermediate.
-
Optimize Cyclization Conditions:
-
Thermal Conditions: If the intermediate is stable, increase the reaction temperature or prolong the heating time. Microwave irradiation can be a highly effective method to shorten reaction times and improve yields for the cyclization step.[6][8]
-
Base Catalysis: The choice of base is critical for promoting the cyclodehydration. Strong, non-nucleophilic bases are often preferred. Tetrabutylammonium fluoride (TBAF) has been reported as an effective catalyst for room-temperature cyclization.[7]
-
Solvent Effects: Aprotic polar solvents like DMF, DMSO, or THF generally favor the cyclization reaction.[7]
-
-
Caption: Troubleshooting workflow for incomplete cyclodehydration.
Issue 2: Formation of Rearrangement Products (Boulton-Katritzky Rearrangement)
The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of 1,2,4-oxadiazoles bearing a nucleophilic side chain at the C3 position.[2] This can lead to the formation of a variety of other heterocyclic systems, such as 1,2,3-triazoles or imidazoles.[2]
-
Mechanism: The rearrangement involves an internal nucleophilic attack by an atom in the side chain on the N2 atom of the 1,2,4-oxadiazole ring. This is facilitated by the polarized and easily cleavable O-N bond.[2]
-
Prevention and Control:
-
Substrate Design: Be mindful of the substituents on your starting materials. If the group at the C3 position contains a nucleophilic atom (e.g., N, O, S), be aware of the potential for this rearrangement.
-
Reaction Conditions: The rearrangement is often promoted by heat or basic conditions. If you suspect this side reaction is occurring, consider running the reaction at a lower temperature or using a milder, non-nucleophilic base.
-
Caption: Simplified schematic of the Boulton-Katritzky rearrangement.
Part 3: Data Summary & Protocols
Table 1: Comparison of Common Coupling Reagents for O-Acylation
| Coupling Reagent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |
| HATU | DIPEA | DMF | Room Temp | High yields, clean reactions[4][5] | Expensive |
| EDC/DCC | HOBt/DMAP | DCM/DMF | 0 °C to RT | Widely available, cost-effective | Can form urea byproducts, purification challenges[2] |
| T3P® | Pyridine/TEA | EtOAc | 80 °C | Excellent yields, water-soluble byproducts[10] | Expensive |
| CDI | None or Base | THF/DMF | Room Temp to Heat | Simple workup | Can be moisture sensitive[2] |
Protocol: General One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using HATU
Disclaimer: This is a general protocol and may require optimization for specific substrates. Always perform a risk assessment before conducting any chemical reaction.
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Addition of Amidoxime: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Reaction Monitoring (O-Acylation): Stir the reaction at room temperature and monitor the formation of the O-acylamidoxime intermediate by TLC or LC-MS. This step is typically complete within 1-4 hours.
-
Cyclodehydration: Once the formation of the intermediate is complete, heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the substrate. Monitor the disappearance of the intermediate and the formation of the 1,2,4-oxadiazole product.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
References
- Benchchem. Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.
- National Institutes of Health (NIH). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Benchchem. troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- MDPI. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ResearchGate. Proposed Reaction Mechanism of 1,2,4‐oxadiazole Synthesis.
- PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
- PubMed Central (PMC). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- PubMed Central (PMC). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
- PubMed Central (PMC). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- PubMed Central (PMC). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ResearchGate. Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c.
- Benchchem. The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies.
- ResearchGate. 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
- ResearchGate. Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Conditions for Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experiments. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues and explain the underlying chemical principles behind our recommended solutions.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the most frequent problems researchers encounter during the cyclization step of oxadiazole synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?
Low or no yield is a common frustration, but it can almost always be traced back to one of a few key factors. Let's diagnose the potential issues systematically.
Causality Analysis: The formation of the oxadiazole ring is a dehydrative cyclization, a process that requires overcoming a significant activation energy barrier to expel a molecule of water (or another small molecule). If the reaction conditions are not sufficiently forcing, or if the key intermediate is unstable, the reaction will stall.
Potential Causes & Step-by-Step Solutions:
-
Ineffective Dehydrating Agent: The choice of cyclizing agent is the most critical parameter. A reagent that is too mild may not be capable of promoting dehydration, while one that is too harsh can decompose your starting material.
-
Solution: Re-evaluate your dehydrating agent. For the common cyclodehydration of 1,2-diacylhydrazines, reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are classic, potent choices.[1][2][3][4] If your substrate is sensitive, consider milder, modern alternatives like the Burgess reagent, XtalFluor-E, or TBTU which often operate under less acidic and lower temperature conditions.[5][6][7] For example, SO₂F₂ has been reported as a simple and effective cyclization reagent for 1,2-diacylhydrazines under metal-free conditions.[8][9]
-
-
Suboptimal Temperature and Reaction Time: Cyclization often requires heating to proceed at a reasonable rate. However, prolonged heating or excessively high temperatures can lead to the decomposition of starting materials, intermediates, or even the desired oxadiazole product.
-
Solution:
-
Optimize Temperature: Incrementally increase the reaction temperature. If you are refluxing in a solvent like toluene, consider switching to a higher boiling solvent like xylene, but monitor for decomposition by TLC.
-
Embrace Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful tool for this reaction.[10] It uses dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture, often reducing reaction times from many hours to mere minutes and dramatically improving yields.[11][12][13] A typical starting point for microwave conditions is 120-160 °C for 10-30 minutes.[10]
-
-
-
Presence of Moisture: The reaction is a dehydration. Any water present in the reagents or solvent will hinder the reaction equilibrium and can hydrolyze sensitive intermediates.[14]
-
Solution: Ensure all reagents are dry and use anhydrous solvents. If necessary, dry your starting diacylhydrazine or amidoxime in a vacuum oven before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.[14]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and solving low-yield issues.
Q2: My reaction is messy, and I'm isolating multiple side products. What are they and how can I prevent their formation?
Side product formation is typically due to incomplete reaction, competing reaction pathways, or degradation.
Causality Analysis: The intermediates in oxadiazole synthesis are often reactive species. For example, an O-acylamidoxime in 1,2,4-oxadiazole synthesis can either cyclize to the desired product or hydrolyze back to its precursors if water is present.[14] Similarly, when synthesizing 2-amino-1,3,4-oxadiazoles from acyl thiosemicarbazides, the molecule has two potential nucleophiles (oxygen and sulfur) that can participate in the cyclization, leading to a mixture of oxadiazoles and thiadiazoles if conditions are not selective.
Common Side Products & Prevention Strategies:
-
Unreacted Intermediates: The most common "side product" is often the unreacted diacylhydrazine or O-acylamidoxime intermediate.[14]
-
Prevention: This points to incomplete cyclization. The solutions are the same as for low yield: increase reaction temperature, extend the reaction time, use a more powerful dehydrating agent, or employ microwave heating.[14]
-
-
Hydrolysis Products: The starting materials (amidoxime, carboxylic acid) may reappear on your TLC plate due to the hydrolysis of the key intermediate.
-
Prevention: As mentioned before, maintaining strictly anhydrous conditions is critical to prevent this reverse reaction.[14]
-
-
Formation of 1,3,4-Thiadiazoles: When starting from acyl thiosemicarbazides, a common side product is the corresponding 2-amino-1,3,4-thiadiazole.
-
Decomposition/Polymerization: Harsh reagents like polyphosphoric acid (PPA) or concentrated H₂SO₄ at high temperatures can cause charring and the formation of intractable polymeric material.[4]
Frequently Asked Questions (FAQs)
This section addresses broader, more strategic questions about planning your oxadiazole synthesis.
Q3: There are many cyclizing agents for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles. How do I choose the right one?
The best reagent depends on the stability of your substrate, the desired reaction conditions (e.g., temperature, pH), and the scale of your reaction.
Decision Framework: The choice involves a trade-off between reactivity and selectivity. Highly reactive reagents work quickly but may not be suitable for delicate functional groups.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | Highly effective, inexpensive, widely used.[1][3] | Harsh, corrosive, workup can be difficult. |
| SOCl₂ | Reflux, neat or in solvent | Potent, readily available.[1][4] | Generates HCl and SO₂, requires good ventilation. |
| PPA (Polyphosphoric Acid) | High temp (100-160 °C) | Strong dehydrating agent, acts as solvent.[1][3] | Viscous, difficult to stir, workup is challenging. |
| (CF₃SO₂)₂O | Room temp to moderate heat | Very powerful, often gives high yields.[1][4] | Expensive, moisture-sensitive. |
| Burgess Reagent | Moderate heat (e.g., THF reflux) | Mild, neutral conditions, good for sensitive substrates.[4][7] | Expensive, can be unstable. |
| TBTU/HATU | Room temp to moderate heat | Mild conditions, high yields reported.[5] | Primarily used in peptide coupling, can be costly. |
Q4: How do I properly monitor the reaction to know when it's complete?
Effective reaction monitoring is key to preventing the formation of side products from over-heating and ensuring you achieve full conversion.
Recommended Methods:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has completely disappeared and a new, typically less polar, product spot is dominant.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for your desired oxadiazole. This is especially useful for identifying intermediates and side products.[10]
General Reaction Scheme: Cyclodehydration of a 1,2-Diacylhydrazine
Caption: General pathway for forming a 1,3,4-oxadiazole from a diacylhydrazine.
Q5: My protocol involves the oxidative cyclization of an acylhydrazone. What are the best reagents for this transformation?
Oxidative cyclization is an excellent alternative route to 1,3,4-oxadiazoles, particularly for substrates that are sensitive to strongly dehydrating conditions.
Causality Analysis: In this mechanism, an oxidizing agent facilitates the removal of two protons and two electrons from the acylhydrazone intermediate, which promotes the intramolecular attack of the carbonyl oxygen onto the imine carbon, followed by aromatization to form the stable oxadiazole ring.
Effective Oxidizing Agents:
-
Iodine (I₂): Often used with a mild base like K₂CO₃ in a solvent like DMSO. It is effective and relatively inexpensive.[16][17] An iodine-mediated oxidative cyclization approach has been successfully implemented in continuous flow processes.[16][17]
-
Dess-Martin Periodinane (DMP): A mild and highly efficient hypervalent iodine reagent that works well at room temperature for sensitive substrates.[2]
-
Chloramine-T: This reagent has been shown to work well, especially under microwave irradiation, to give clean conversion to 1,3,4-oxadiazoles.[1][7]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant for substrates that are difficult to cyclize.[1]
References
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (n.d.). PMC - NIH. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Qeios. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC - NIH. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (2024). Thieme Connect. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Luxembourg Bio Technologies. [Link]
-
Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Sciedu Press. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). PubMed. [Link]
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). PMC - PubMed Central. [Link]
-
1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). ResearchGate. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI. [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). NIH. [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Elsevier. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). NIH. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PMC - NIH. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalspub.com [journalspub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Trifluoromethyl-Containing Compounds
Introduction
In modern drug discovery, the trifluoromethyl (CF₃) group is a cornerstone of medicinal chemistry.[1] Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2][3] These benefits stem from the unique physicochemical properties of the CF₃ group, including its high electronegativity, steric bulk, and lipophilicity.[1][4] However, these same properties frequently present a significant challenge in the laboratory: poor aqueous solubility.
This guide is designed to serve as a technical resource for researchers encountering solubility issues with trifluoromethyl-containing compounds. We will explore the underlying reasons for these challenges and provide a series of practical, step-by-step troubleshooting guides and protocols to help you maintain compound integrity and generate reliable experimental data.
The Paradox of the Trifluoromethyl Group: A Physicochemical Deep Dive
The difficulty in solubilizing CF₃-containing compounds often stems from a paradox: the group is highly lipophilic, yet also strongly electron-withdrawing.[4][5] This dual nature dictates how the molecule interacts with solvents.
-
Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility (logP), which is beneficial for crossing biological membranes.[1] However, this high lipophilicity is a primary driver of poor solubility in aqueous buffers, a common medium for biological assays.[4]
-
Electron-Withdrawing Effects: The three highly electronegative fluorine atoms pull electron density away from the carbon atom, creating a strong dipole.[6] This can influence the acidity or basicity of nearby functional groups and alter potential hydrogen bonding interactions, further complicating solvation.[6][7]
-
Crystal Packing: The rigidity and intermolecular interactions of CF₃-containing molecules can lead to stable crystal lattice structures that are difficult to break apart with solvent molecules, resulting in low solubility.
This interplay of properties is visualized below.
Caption: Interplay of CF₃ group properties and their experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experimental work.
Q1: My CF₃-compound was fully dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?
A: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as "solvent shock."[8] Your compound is highly soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous buffer.[9] When a concentrated DMSO stock is rapidly diluted into a large volume of buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[8]
Solution:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and affect protein function.[9]
-
Use a Step-wise Dilution Protocol: Instead of adding the DMSO stock directly to the final volume, perform an intermediate dilution in your assay buffer. This gradual change in solvent polarity can help keep the compound in solution. See Protocol 2 for a detailed method.
-
Increase Agitation: Add the compound stock dropwise to the buffer while gently vortexing or stirring to ensure rapid dispersal.[10]
Q2: My compound looks soluble initially, but I see precipitate forming in my cell culture plate after 24 hours of incubation. What could be the cause?
A: This is likely an issue of kinetic versus thermodynamic solubility. The compound may initially form a supersaturated, kinetically soluble state that is not stable over time. Several factors during incubation can lead to delayed precipitation:
-
Compound Instability: The compound may be degrading into less soluble byproducts at 37°C.[10]
-
Media Components: The compound could be interacting with components in the media, such as salts or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes.
-
pH Changes: Cellular metabolism can lower the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[10]
Solution:
-
Determine the Maximum Soluble Concentration: Before starting your experiment, determine the true thermodynamic solubility of your compound in the final cell culture medium. See Protocol 1 . You may need to work at a lower concentration.
-
Assess Compound Stability: Analyze a sample of the media after incubation (e.g., by HPLC) to check for compound degradation.
-
Refresh Media: For longer experiments, consider replacing the media at regular intervals to prevent pH shifts and remove potential degradants.
Q3: What is the best approach to prepare a stock solution of a very hydrophobic, heavily fluorinated compound?
A: For extremely lipophilic compounds, DMSO alone may not be sufficient, or very high concentrations might be needed, which can lead to precipitation issues later.[11]
Solution:
-
Test a Range of Solvents: While DMSO is the default, other solvents can be considered. See Table 1 for a comparison. Always test the tolerance of your specific assay system to any new solvent.
-
Use Co-solvents: A co-solvent system can be effective. For example, preparing a stock in a mixture of DMSO and ethanol, or using specialized formulation excipients like Pluronic® F-68 or Cremophor® EL, can enhance solubility.
-
Gentle Heating and Sonication: To aid initial dissolution, you can gently warm the stock solution (e.g., to 37°C) and use a bath sonicator. Always visually inspect the solution after it cools to room temperature to ensure the compound hasn't precipitated back out.
Table 1: Common Solvents for Initial Stock Preparation
| Solvent | Polarity | Properties & Considerations | Typical Use |
| DMSO | High | Aprotic; excellent for many compounds but can cause "solvent shock".[9] | Primary solvent for HTS and in vitro assays. |
| Ethanol | High | Protic; can be less toxic to cells than DMSO at similar concentrations. | Co-solvent with DMSO or water. |
| DMF | High | Aprotic; similar to DMSO but can be more toxic. | Alternative to DMSO for difficult compounds. |
| NMP | High | Aprotic; strong solubilizing power. | Formulation development for animal studies. |
| PEG 400 | Med | Non-ionic; often used in vivo. | Co-solvent in formulations for oral/parenteral delivery. |
Experimental Protocols
Protocol 1: Determining Kinetic Aqueous Solubility by Nephelometry
This protocol provides a high-throughput method to estimate the concentration at which a compound begins to precipitate in a specific buffer. Nephelometry measures light scattering caused by insoluble particles.[12]
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
100% DMSO
-
Clear, flat-bottom 96-well microplate
-
Plate reader with nephelometry or turbidimetry capability
Method:
-
Prepare Compound Dilution Plate: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate (e.g., from 10 mM down to ~5 µM).
-
Prepare Assay Plate: Add 198 µL of the assay buffer to the wells of a new 96-well plate.
-
Transfer and Mix: Quickly transfer 2 µL from each well of the compound dilution plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by shaking for 1-2 minutes.
-
Incubate: Let the plate stand at room temperature for 1-2 hours to allow for equilibration.
-
Measure: Read the plate on a nephelometer.
-
Analyze: Plot the light scattering signal against the compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation and is the approximate kinetic solubility limit.
Protocol 2: Step-wise Dilution Protocol to Avoid "Solvent Shock"
This method minimizes precipitation by gradually introducing the compound to the aqueous environment.[8]
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Method:
-
Prepare High-Concentration Stock: Ensure your 10 mM stock in DMSO is fully dissolved.
-
Create an Intermediate Dilution (1:10): In a microcentrifuge tube, add 90 µL of pre-warmed medium. To this, add 10 µL of the 10 mM DMSO stock to create a 1 mM intermediate solution in 10% DMSO. Mix gently by flicking the tube. This solution may appear hazy but should not have visible precipitate.
-
Create the Final Dilution (e.g., 1:100 for 10 µM): Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM in 0.1% DMSO.
-
Mix and Use Immediately: Gently mix the final solution and add it to your assay or cell culture plate.
Troubleshooting Workflow
If you encounter a solubility issue, this decision tree can guide your response.
Caption: A decision-making workflow for troubleshooting solubility problems.
References
- Gazzola, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Chemical Intermediates.
- Grokipedia. (n.d.). Trifluoromethyl group.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
- Gazzola, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Sierakowska, A., et al. (2023). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. ResearchGate.
- Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. PubMed.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Culture Media.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rheolution.com [rheolution.com]
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole Bioisosteres
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 1,2,4-oxadiazole-containing compounds. As a bioisosteric replacement for esters and amides, the 1,2,4-oxadiazole ring is prized for its general resistance to hydrolytic cleavage; however, its unique metabolic liabilities require careful consideration during lead optimization.[1][2][3] This document offers field-proven insights and detailed protocols to diagnose and resolve stability issues, ensuring your discovery programs advance efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring used as a bioisostere for esters and amides?
The 1,2,4-oxadiazole ring is an attractive bioisostere for several reasons. Primarily, it is significantly more resistant to hydrolysis by common metabolic enzymes like esterases and amidases compared to the functional groups it replaces.[2][3] This substitution can dramatically improve a compound's half-life and oral bioavailability. Its rigid, planar structure also serves as a valuable scaffold, locking in specific conformations that can be crucial for target binding. Furthermore, the electronic properties of the ring can modulate a molecule's physicochemical characteristics, such as polarity and hydrogen bonding potential, influencing solubility and cell permeability.[4]
Q2: What is the primary metabolic liability of the 1,2,4-oxadiazole ring?
Despite its stability against hydrolysis, the 1,2,4-oxadiazole ring is susceptible to reductive metabolism.[5] The key vulnerability is the weak N-O bond within the heterocycle. Enzymatic reduction, often mediated by cytochrome P450 (CYP) enzymes or other reductases under anaerobic conditions, can cleave this bond.[6] This initial ring-opening event typically leads to the formation of an unstable intermediate that subsequently fragments into more stable metabolites, such as an N-cyanoamidine or a carboxylic acid and an amidine.[7][8] This pathway is a major clearance mechanism for many 1,2,4-oxadiazole-containing drugs.
Caption: Reductive cleavage of the N-O bond is the principal metabolic route for 1,2,4-oxadiazoles.
Q3: Are there other metabolic pathways to consider?
While reductive ring cleavage is the most characteristic metabolic pathway, it is crucial not to overlook metabolism on other parts of the molecule. Substituents attached to the 3- and 5-positions of the oxadiazole ring are subject to standard Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. These reactions can sometimes be the primary drivers of clearance, especially if the oxadiazole ring itself is sterically shielded or if the substituents are particularly labile.
Troubleshooting Guide: Addressing Metabolic Instability
Scenario 1: My compound shows high clearance in a Human Liver Microsome (HLM) assay. How do I confirm the 1,2,4-oxadiazole ring is the problem?
Answer: High clearance in HLM is a common issue. Your first step is to determine if the clearance is NADPH-dependent, which implicates CYP450 enzymes. Following this, a metabolite identification (MetID) study is essential to pinpoint the site of metabolic attack.
Diagnostic Workflow:
-
Confirm NADPH-Dependence: Run your microsomal stability assay under two conditions: one with the NADPH-regenerating system and one without.
-
Result A (High Clearance with NADPH, Stable without): This strongly suggests CYP450-mediated metabolism. The primary suspect is reductive cleavage of the oxadiazole ring or oxidation of a substituent.
-
Result B (High Clearance in both conditions): This points towards non-CYP450 enzymes present in microsomes, such as carboxylesterases, though these are less likely to cleave the oxadiazole ring itself.[9] It could also indicate chemical instability in the assay buffer.
-
-
Conduct a Metabolite Identification (MetID) Study: Incubate a higher concentration of your compound with hepatocytes or microsomes (with NADPH) and analyze the resulting mixture using high-resolution LC-MS/MS.
-
Look for Signature Masses: Search for the predicted masses of the ring-opened metabolites. For example, if your parent molecule has a mass of 'M', the reductive cleavage often leads to a metabolite with a mass of 'M+2' (addition of two hydrogen atoms). Subsequent hydrolysis can lead to other specific fragments. The observation of metabolites formed by opening the 1,2,4-oxadiazole ring, such as an N-cyanoamide or a carboxylic acid, directly confirms the ring's liability.[8]
-
Caption: Diagnostic workflow to identify the source of metabolic instability in HLM assays.
Scenario 2: MetID confirms oxadiazole ring cleavage. What are my primary strategies to improve stability?
Answer: Once the ring has been confirmed as the metabolic soft spot, you have two primary, field-proven strategies: bioisosteric replacement and structural modification to block metabolic sites.
Strategy A: Bioisosteric Replacement with 1,3,4-Oxadiazole
The most effective strategy is often to synthesize the corresponding 1,3,4-oxadiazole regioisomer.[10][11] The 1,3,4-isomer has different electronic properties and charge distribution, which generally makes it less susceptible to reductive cleavage.[12] Furthermore, it is typically more polar, which can improve solubility and reduce the lipophilicity that often drives metabolic clearance.
Comparative Data: 1,2,4- vs. 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale & Implication |
| Lipophilicity (LogD) | Higher | Lower (often by ~1 log unit) | Lower lipophilicity generally reduces binding to metabolic enzymes and can decrease clearance.[10][12] |
| Metabolic Stability | More Labile | More Stable | The 1,3,4-ring system is electronically less prone to reductive cleavage.[11][12] |
| Aqueous Solubility | Lower | Higher | The increased polarity of the 1,3,4-isomer often leads to better solubility.[10] |
| Target Affinity | Variable | May be reduced | Caution: This switch is not always isofunctional. The change in geometry and electronics can impact target binding, so affinity must be re-assayed.[10] |
Strategy B: Structural Modification (Metabolic Blocking)
If replacing the core is not feasible or leads to a loss of activity, you can introduce substituents to hinder the metabolic process.
-
Steric Hindrance: Place bulky groups on the R1 or R2 substituents near the oxadiazole ring. This can physically block the active site of the metabolic enzyme from accessing the N-O bond.
-
Electronic Modification: Introduce electron-withdrawing groups to the R1 or R2 aryl rings. This can sometimes decrease the electron density in the oxadiazole ring, making it less favorable for reduction.
-
Deuteration: In specific cases where a C-H bond adjacent to the heterocycle is involved in the initial recognition by the enzyme, replacing it with a C-D bond (deuteration) can slow the rate of metabolism due to the kinetic isotope effect. This is a more advanced strategy and is typically employed when a specific CYP-mediated oxidation is suspected as the initiating step.[13]
Scenario 3: How do I perform a reliable in vitro microsomal stability assay?
Answer: A well-executed microsomal stability assay is your frontline tool. Consistency and proper controls are key to generating trustworthy data.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Stock: Thaw pooled Human Liver Microsomes on ice and dilute to 20 mg/mL in phosphate buffer. Further dilute to a working concentration of 1 mg/mL.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH consumed by CYPs.
-
-
Experimental Setup (96-well plate):
-
Negative Control (No Metabolism): 98 µL of HLM working solution + 1 µL of test compound stock (diluted to 100 µM) + 1 µL of buffer (instead of NRS).
-
Test Reaction (T=0 min): In a separate plate, mix 490 µL of ice-cold Acetonitrile with 10% Methanol (Stop Solution) and 10 µL of internal standard. At T=0, transfer 50 µL from the master mix (see step 3) to this plate.
-
Test Reaction (Time Points): Prepare wells for each time point (e.g., 5, 15, 30, 60 min).
-
-
Reaction Initiation:
-
Prepare a master mix by combining the HLM working solution and the test compound. Pre-incubate this mix at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.
-
Initiate the reaction by adding the NRS solution. The final concentration of the test compound should be 1 µM and the final microsomal protein concentration 0.5 mg/mL.
-
-
Time Course & Quenching:
-
At each designated time point (e.g., 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into the corresponding well of the stop solution plate. This immediately denatures the enzymes and halts the reaction.
-
-
Sample Processing & Analysis:
-
Seal the stop solution plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the remaining percentage of the parent compound at each time point using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) = (k / protein concentration) * 1000.
-
References
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Journal of Drug Delivery and Therapeutics. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ResearchGate. [Link]
-
Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. PMC. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Taylor & Francis Online. [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]
-
Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. PMC. [Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support. ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
-
An interesting ring cleavage of a 1,2,4-oxadiazole ring. RSC Publishing. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PMC. [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
1,2,4‐Oxadiazole‐based derivatives with miscellaneous activities. ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Future Medicinal Chemistry. [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oxadiazole-Derived HDAC Inhibitors
Welcome to the technical support center for the synthesis of oxadiazole-based Histone Deacetylase (HDAC) inhibitors. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust synthetic strategy.
General Synthetic Strategy Overview
The synthesis of a typical oxadiazole-based HDAC inhibitor follows a multi-step sequence. The core challenge lies in the successful construction of the 1,3,4-oxadiazole heterocycle and the final, often sensitive, installation of the hydroxamic acid zinc-binding group (ZBG). Understanding the entire workflow is critical for effective troubleshooting at any individual stage.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the 1,3,4-oxadiazole ring-forming step?
A1: The most frequent issue is the purity of the precursor, typically an acylhydrazone or a diacylhydrazine. In oxidative cyclizations, incomplete formation of the acylhydrazone from the aldehyde and acyl hydrazide is a primary culprit. For dehydrative cyclizations (e.g., using POCl₃), residual water or impurities can lead to side reactions and decomposition. Always ensure your starting materials are pure and dry before proceeding to the cyclization step.[1][2]
Q2: My final hydroxamic acid compound seems to be degrading during purification. Why is this happening and how can I prevent it?
A2: Hydroxamic acids are notoriously unstable under certain conditions. They are sensitive to both strong acid and strong base and can undergo hydrolysis. Furthermore, their powerful metal-chelating ability means they can bind to trace metals in silica gel, leading to streaking and decomposition during column chromatography.[3][4] To mitigate this, consider:
-
Using minimal acid for deprotection and quenching immediately.
-
Purifying via reversed-phase chromatography (C18) or preparing the HCl salt to improve stability.
-
If using silica gel, pre-treating it by flushing with a solvent system containing a small amount of acid (e.g., 0.5% acetic acid) or a chelator like EDTA to remove metal impurities.
Q3: My oxadiazole-based inhibitor shows high potency in biochemical assays but poor cellular activity. What could be the issue?
A3: This discrepancy often points to issues with cell permeability, metabolic instability, or unexpected interactions within the cellular environment. Some hydroxamic acids are susceptible to rapid metabolism by plasma esterases.[5] Additionally, recent studies have revealed that certain oxadiazoles, particularly those with difluoromethyl or trifluoromethyl substituents, are not the active inhibitors themselves. Instead, they are pro-drugs that are hydrolyzed by the HDAC enzyme in the active site to form a highly potent acylhydrazide.[6][7] If your assay conditions (e.g., incubation time) are not sufficient for this conversion, you may observe lower-than-expected activity.
Troubleshooting Guide: Step-by-Step Synthesis
Stage 1: Synthesis of the 1,3,4-Oxadiazole Core
This stage involves the crucial cyclization reaction to form the heterocyclic core. The most common modern method is the iodine-mediated oxidative cyclization of an acylhydrazone.
Q: I am attempting an iodine-mediated cyclization of my acylhydrazone to form the oxadiazole, but my reaction is messy and the yield is below 30%. What am I doing wrong?
A: This is a classic problem that usually stems from one of three areas: the substrate, the reagents, or the reaction conditions.
-
Causality & Rationale: The mechanism involves the oxidation of the hydrazone, followed by an intramolecular cyclization and elimination. This process requires a clean substrate, an effective oxidant, and a suitable base to neutralize the HI byproduct. Any deviation can halt the reaction or promote side pathways.
-
Troubleshooting Steps:
-
Verify Acylhydrazone Purity: Confirm the complete conversion of your aldehyde and acyl hydrazide. Run a ¹H NMR of your crude acylhydrazone. The absence of a sharp aldehyde proton peak (~9-10 ppm) and the presence of the characteristic hydrazone N-H peak are good indicators. Purify the acylhydrazone via recrystallization or a quick silica plug if necessary.
-
Check Reagent Quality:
-
Iodine: Use fresh, solid iodine. If it appears dull or has been stored improperly, its effectiveness may be reduced.
-
Base: Potassium carbonate (K₂CO₃) is commonly used and should be finely ground and dried before use. The base is not just a scavenger; it plays a crucial role in the cyclization and C-C bond cleavage in some domino reactions.[8]
-
-
Optimize Reaction Conditions:
-
Solvent: Anhydrous DMSO is the solvent of choice for this reaction as it effectively dissolves the reagents and tolerates the high temperatures often required.[2]
-
Temperature: While some reactions proceed at room temperature, many require heating to 80-120 °C to drive the cyclization to completion. Monitor the reaction by TLC.
-
-
Consider an Alternative: If the iodine-mediated route consistently fails, a dehydrative cyclization may be an option. Reacting a 1,2-diacylhydrazine with a reagent like POCl₃ or the milder Burgess reagent can yield the desired oxadiazole.[1][9] However, be aware that these reagents can be harsh and may not be compatible with sensitive functional groups.
-
| Reagent for Cyclization | Typical Conditions | Advantages | Disadvantages |
| Iodine/K₂CO₃ | DMSO, 100 °C | High functional group tolerance, reliable.[2] | Can be slow, requires elevated temperatures. |
| POCl₃ | Reflux | Inexpensive, powerful dehydrating agent. | Harsh, can cause charring, not eco-friendly.[1] |
| Burgess Reagent | THF, Microwave | Mild conditions, high yields.[9] | Expensive, moisture-sensitive. |
| T3P® (Propylphosphonic Anhydride) | Ethyl Acetate, 80 °C | Mild, good for sensitive substrates. | Requires stoichiometric amounts. |
Stage 2: Installation of the Hydroxamic Acid
This is often the most challenging part of the synthesis, requiring careful selection of protecting groups and coupling agents.
Q: I am trying to couple my oxadiazole-containing carboxylic acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) using HATU, but I am only recovering starting material. What is the problem?
A: This failure typically points to issues with reagent activation, purity, or reaction setup.
-
Causality & Rationale: HATU is an excellent coupling agent that works by activating the carboxylic acid to form a highly reactive acyl-uronium species. This intermediate is then susceptible to nucleophilic attack by the hydroxylamine. The reaction requires a non-nucleophilic base, like DIPEA, to facilitate the process and must be conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Troubleshooting Steps & Protocol:
-
Ensure Anhydrous Conditions: This is non-negotiable. Use anhydrous DMF from a sealed bottle or a solvent purification system. Dry your glassware thoroughly in an oven. Run the entire reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Stoichiometry and Order of Addition: The order is critical for efficient activation. Do not mix the HATU and hydroxylamine before adding the acid.
Protocol 2: Formation of a Protected Hydroxamic Acid using HATU Coupling [10]
-
To a flame-dried round-bottom flask under N₂, add the oxadiazole carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes. This is the activation step . You should see a clear solution.
-
In a separate vial, dissolve O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq) in a small amount of anhydrous DMF.
-
Add the hydroxylamine solution to the activated acid mixture.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purity of Hydroxylamine: O-protected hydroxylamines can degrade upon storage. Use a fresh bottle or purify the reagent if its quality is suspect.[11]
-
Stage 3: Final Deprotection
The final step unmasks the hydroxamic acid. The choice of protecting group in the earlier step dictates the deprotection method here.
Q: I am deprotecting my O-THP protected hydroxamic acid with 4M HCl in Dioxane, but the reaction is incomplete, and I am isolating a mixture. What can I do?
A: Incomplete deprotection or side reactions during workup are common issues.
-
Causality & Rationale: The THP group is an acetal that is cleaved under acidic conditions. The reaction is an equilibrium, and sometimes requires forcing conditions or careful workup to drive it to completion. The resulting hydroxamic acid can also be sensitive to prolonged exposure to strong acid.
-
Troubleshooting Steps & Protocol:
-
Monitor Carefully: Follow the deprotection by TLC or LC-MS. The reaction is often complete within 1-2 hours at room temperature. Do not let it run indefinitely, as this can cause degradation of the product.
-
Workup is Key: The byproduct of THP deprotection is water-soluble, which can be an advantage.[12] However, if your final hydroxamic acid also has high water solubility, extractive workups can be problematic.
Protocol 3: Deprotection of an O-THP Protected Hydroxamic Acid
-
Dissolve the O-THP protected hydroxamic acid (1.0 eq) in a minimal amount of methanol or dichloromethane.
-
Add a solution of 2-4M HCl in dioxane or diethyl ether (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring closely.
-
Upon completion, concentrate the reaction mixture in vacuo. Avoid heating.
-
If the product is an oil, triturate with cold diethyl ether to precipitate the HCl salt of the hydroxamic acid.
-
Filter the solid, wash with cold ether, and dry under vacuum. This avoids aqueous workup entirely and often yields a more stable product.
-
-
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| THP (Tetrahydropyranyl) | Mild Acid (HCl, TFA) | Volatile/water-soluble byproduct.[12] | Can be slow; aqueous workup tricky for polar products. |
| Trityl (Tr) | Mild Acid (TFA) | Cleaves under very mild conditions.[11] | Trityl byproduct can be difficult to remove. |
| Benzyl (Bn) | H₂, Pd/C | Orthogonal to acid/base labile groups. | Can cause N-O bond cleavage; not suitable if other reducible groups are present.[12] |
References
- Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link: Available through journal archives, specific deep link not provided in search results]
- Lankeps, M., & D'hooghe, M. (2010). Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Synthesis, 2010(19), 3335-3339. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258170]
- Asif, M. (2022). Synthesis of 1,2,4-Oxadiazole Derivatives via XPhos Pd G3 Catalyzed Buchwald Coupling. Preprints.org. [URL: https://www.preprints.org/manuscript/202211.0259/v1]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. . [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/134-oxadiazoles.shtm]
- N-V-R, C., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(5), 685-703. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4534149/]
- Madsen, C. S., et al. (2018). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. Technical University of Denmark. [URL: https://orbit.dtu.dk/en/publications/development-of-a-uv-cleavable-protecting-group-for-hydroxylami]
- Al-Ostath, O., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 29(15), 3489. [URL: https://www.mdpi.com/1420-3049/29/15/3489]
- Glomb, T., & Świątek, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. [URL: https://www.mdpi.com/1420-3049/27/8/2404]
- JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. journalspub.com. [URL: https://journalspub.com/different-method-for-the-production-of-oxadiazole-compounds/]
- He, S., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643d5a122205d42071271131]
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. [URL: https://www.linkedin.com/pulse/overview-134-oxadiazole-synthesis-biological-activities-singh-g0woc]
- Micale, N., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21746-21760. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02484]
- He, S., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 145(29), 16064-16077. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10388279/]
- Sbardella, G., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14964-14978. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341772/]
- Deadman, B. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 189-197. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8896013/]
- Micale, N., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [URL: https://air.unimi.it/handle/2434/850553]
- Al-Ostath, O., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [URL: https://www.preprints.org/manuscript/202407.0863/v1]
- Micale, N., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02484]
- Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7), 126-141. [URL: https://www.researchgate.net/publication/344485785_Synthesis_of_thiazolyl-based_hydroxamic_acids_as_histone_deacetylase_inhibitors]
- Chen, C., et al. (2015). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Journal of Medicinal Chemistry, 58(2), 640-650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312513/]
- Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8945-8953. [URL: https://pubmed.ncbi.nlm.nih.gov/28985084/]
- He, S., et al. (2016). Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 Inhibitors. ChemMedChem, 11(1), 108-115. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4737243/]
- N-V-R, C., et al. (2014). Methods for Hydroxamic Acid Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/265222045_Methods_for_Hydroxamic_Acid_Synthesis]
- Johann, T., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(29), 3949-3958. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/py/c9py00799a]
- Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48821-48836. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06637]
- Khan, I., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277. [URL: https://revues.imist.ma/index.php/jcr/article/view/32822]
- Sbardella, G., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c00212]
- Tiam-Siam, L., et al. (2024). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Scientific Reports, 14(1), 15469. [URL: https://www.
- Khan, I., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [URL: https://www.jchemrev.com/article_149451.html]
- Jakubkiene, V., et al. (2025). SYNTHESIS AND HDAC INHIBITORY ACTIVITY OF PYRIMIDINE-BASED AMIDOXIMES, 1,2,4-OXADIAZOLES, AND 1,2,3,5-OXATHIADIAZOLES. Chemistry of Heterocyclic Compounds. [URL: https://www.journal.khgs.ru/jour/article/view/3041]
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Technical Support Center: Scale-Up Synthesis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 914773-13-0)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the scale-up synthesis of ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the process, enabling you to anticipate challenges, troubleshoot effectively, and ensure a robust and scalable synthesis. This guide is structured to provide practical, field-proven insights into the critical aspects of this synthesis, from starting material considerations to final product purification.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the key intermediate, ethyl 2-amino-N'-hydroxyacetimidate, from a readily available starting material. The second stage is the cyclization of this intermediate with trifluoroacetic anhydride (TFAA) to yield the target molecule.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What are the critical quality attributes of the starting materials?
A1: The purity of your starting materials is paramount for a successful and reproducible synthesis.
-
Ethyl 2-aminoacetate: Ensure it is free from significant amounts of di- and tri-substituted amines, as these can lead to side reactions. The presence of residual acid from its synthesis should be neutralized.
-
Hydroxylamine: Use a high-purity grade. The hydrochloride or sulfate salt is commonly used, and the free base is generated in situ. Ensure the stoichiometry of the base used for this liberation is precise to avoid side reactions.
-
Trifluoroacetic Anhydride (TFAA): This is a highly reactive and moisture-sensitive reagent. Use a fresh, high-purity grade. The presence of trifluoroacetic acid as an impurity can affect the reaction rate and lead to the formation of byproducts.
Q2: What are the key safety considerations when working with Trifluoroacetic Anhydride (TFAA) on a large scale?
A2: TFAA is a hazardous chemical that requires strict safety protocols, especially during scale-up.
-
Corrosivity: TFAA is highly corrosive to skin, eyes, and the respiratory tract. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][2][3]
-
Reactivity with Water: TFAA reacts violently with water in a highly exothermic reaction, producing corrosive trifluoroacetic acid fumes. All glassware and equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
-
Material Compatibility: Avoid using aluminum or galvanized containers. Stainless steel, glass, and PTFE are generally compatible.[4]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. Have appropriate spill control materials on hand.
Q3: How can I monitor the progress of the reactions?
A3: Effective reaction monitoring is crucial for process control and optimization.
-
Stage 1 (Amidoxime Formation): Thin Layer Chromatography (TLC) is a simple and effective method. The product is typically more polar than the starting ester. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.
-
Stage 2 (Cyclization): Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) are ideal for monitoring the disappearance of the amidoxime intermediate and the formation of the more volatile final product.[5][6] HPLC can also be used.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the scale and optimization of the reaction conditions.
-
Stage 1: The formation of amidoximes from esters and hydroxylamine can be a high-yielding reaction, often exceeding 80%.
-
Stage 2: The cyclization with TFAA is also typically efficient, with yields in the range of 70-90% being achievable. A Chinese patent for a similar synthesis reports high yields for the formation of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.[7]
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield in Stage 1 (Amidoxime formation) | 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Side reactions of the starting ester. | 1a. Increase reaction time and/or temperature. 1b. Ensure efficient mixing, especially on a larger scale. 2a. Use a fresh batch of hydroxylamine. 2b. Control the temperature during the in-situ generation of the free base. 3a. Ensure the starting ester is of high purity. |
| Low yield in Stage 2 (Cyclization) | 1. Incomplete reaction. 2. Hydrolysis of TFAA. 3. Formation of byproducts. 4. Product loss during workup. | 1a. Increase reaction time or temperature. Microwave heating can sometimes be beneficial on a smaller scale to quickly optimize conditions. 2a. Ensure strictly anhydrous conditions. Dry all solvents and glassware, and use an inert atmosphere. 3a. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Common byproducts can include N-trifluoroacetylated amidoxime without cyclization. 4a. The product is a relatively volatile ester. Avoid excessive heat and high vacuum during solvent removal. Consider extraction with a low-boiling point solvent. |
| Formation of significant impurities | 1. Impure starting materials. 2. Sub-optimal reaction temperature. 3. Incorrect stoichiometry. 4. Presence of moisture. | 1a. Re-purify starting materials. 2a. Optimize the reaction temperature. For the TFAA reaction, lower temperatures are often preferred to control exotherms and reduce side reactions. 3a. Carefully control the addition rate and stoichiometry of reagents. 4a. As mentioned, ensure anhydrous conditions, especially for the cyclization step. |
| Difficult purification of the final product | 1. Similar boiling points of product and impurities. 2. Azeotrope formation. 3. Thermal instability of the product. | 1a. Utilize fractional distillation with a high-efficiency column. 1b. Consider column chromatography on silica gel. 2a. If an azeotrope is suspected, consider extractive workup or a different distillation solvent. 3a. While trifluoromethyl-1,2,4-oxadiazoles are generally thermally stable, prolonged exposure to high temperatures during distillation should be avoided.[4][8][9] Use vacuum distillation to lower the boiling point. |
IV. Detailed Experimental Protocols
A. Stage 1: Synthesis of Ethyl 2-amino-N'-hydroxyacetimidate
This protocol is a general guideline and may require optimization for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve ethyl 2-aminoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Hydroxylamine Solution Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base like sodium bicarbonate (1.1 eq) in water or a mixed solvent system.
-
Reaction: Slowly add the hydroxylamine solution to the ethyl 2-aminoacetate solution at a controlled temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product can be purified by crystallization or used directly in the next step if of sufficient purity.
B. Stage 2: Synthesis of this compound
Safety First: This reaction involves TFAA and should be performed with all necessary safety precautions.
-
Reaction Setup: In a dry reactor under an inert atmosphere, dissolve the crude or purified ethyl 2-amino-N'-hydroxyacetimidate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
TFAA Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic anhydride (1.1 - 1.2 eq) dropwise, maintaining the internal temperature below 10 °C. An exotherm is expected.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by GC or HPLC.
-
Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent can be removed by distillation. The crude product is then purified by vacuum distillation or column chromatography.
V. Data Presentation
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 914773-13-0 | [10] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [10] |
| Molecular Weight | 210.11 g/mol | [10] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available (predicted to be distillable under vacuum) |
Table 2: Suggested Analytical Methods for Quality Control
| Analysis | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the final product. |
| Purity | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final product and detects impurities. |
| Residual Solvents | Headspace GC | Determines the levels of residual solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | Measures the water content, which is critical for product stability. |
VI. Concluding Remarks
The scale-up synthesis of this compound is a feasible process that relies on careful control of reaction conditions, particularly the handling of trifluoroacetic anhydride. By understanding the underlying chemistry and potential pitfalls, researchers and production chemists can successfully navigate the challenges of scaling up this synthesis. This guide provides a solid foundation for your work, but always remember that process optimization is an iterative process that may require adjustments based on your specific laboratory or plant conditions.
References
- W. B. Renfrow, Jr. and C. R. Hauser, Organic Syntheses, Coll. Vol. 2, p.67 (1943); Vol. 19, p.11 (1939).
- CN110997644A - Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles. ()
-
Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central. ([Link])
-
In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. Green Chemistry. ([Link])
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes. ([Link])
-
1,2,4-oxadiazole-5-carboxylic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester - SpectraBase. ([Link])
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This compound | C6H5F3N2O3 | CID 46835429. PubChem. ([Link])
-
Pilot-scale experimental studies on ethanol purification by cyclic stripping. Journal of Chemical Technology & Biotechnology. ([Link])
-
Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. PubMed Central. ([Link])
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. ([Link])
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research. ([Link])
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. ([Link])
-
Working with Hazardous Chemicals. Organic Syntheses. ([Link])
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Purification of Esters. American Journal of Science. ([Link])
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Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. ([Link])
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Technical Support Center: Stability and Handling of Trifluoromethylated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethylated heterocycles. The incorporation of a trifluoromethyl (–CF₃) group is a widely used strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] However, the potent electron-withdrawing nature of the –CF₃ group can also introduce unique stability challenges during synthesis, purification, and storage. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and prevent the decomposition of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Are trifluoromethylated heterocycles generally considered stable?
A1: In many cases, the trifluoromethyl group enhances the chemical and metabolic stability of a heterocyclic core.[1] This is largely due to the strong carbon-fluorine bonds and the electron-withdrawing inductive effect of the –CF₃ group, which can deactivate the ring towards certain degradation pathways.[3] However, this strong electronic influence can also render the molecule susceptible to specific decomposition routes, such as nucleophilic attack or hydrolysis, particularly under basic or acidic conditions.
Q2: What are the most common causes of decomposition for trifluoromethylated heterocycles?
A2: The most frequently encountered decomposition pathways include:
-
Hydrolysis: The –CF₃ group can be susceptible to hydrolysis, converting it to a carboxylic acid, particularly under basic or acidic conditions. The ease of hydrolysis is highly dependent on the nature of the heterocyclic ring and the position of the –CF₃ group.
-
Degradation on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of sensitive trifluoromethylated heterocyles during column chromatography.
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing –CF₃ group can activate the heterocyclic ring for nucleophilic attack, leading to displacement of the –CF₃ group or other leaving groups on the ring.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to decomposition.[4]
-
Thermal Decomposition: While generally thermally robust, some trifluoromethylated heterocycles can degrade at elevated temperatures.
Q3: How should I store my trifluoromethylated heterocyclic compounds?
A3: Proper storage is crucial to maintain the integrity of your compounds. General recommendations include:
-
Temperature: Store at low temperatures, typically between -20°C and 8°C, depending on the compound's thermal sensitivity.[4][5]
-
Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Light: Protect from light by storing in amber vials or in the dark.[4][5]
-
Moisture: Store in a dry environment, using desiccants where necessary, to prevent hydrolysis.[5]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Section 1: Issues During Aqueous Workup
Problem: My compound appears to be degrading during aqueous extraction or washing steps.
-
Possible Cause: pH-mediated hydrolysis of the trifluoromethyl group. The strong electron-withdrawing nature of the –CF₃ group can make the carbon atom it is attached to susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions. Acidic conditions can also catalyze hydrolysis.[6] The ionization state of the heterocyclic ring, which is pH-dependent, can also influence the rate of degradation.
-
Solutions:
-
Maintain Neutral pH: Use pH 7 buffers for all aqueous washes. If your compound is in an organic layer, wash with a saturated solution of sodium chloride (brine) to remove water without altering the pH.
-
Minimize Contact Time: Perform aqueous extractions quickly and avoid letting your compound sit in aqueous solutions for extended periods.
-
Work at Low Temperatures: Perform extractions and washes on ice to reduce the rate of potential decomposition reactions.
-
Section 2: Challenges in Chromatographic Purification
Problem: I am observing significant product loss or the appearance of new, more polar spots on my TLC plate during silica gel column chromatography.
-
Possible Cause: Decomposition on the acidic surface of silica gel. The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of sensitive molecules. Basic nitrogen atoms in the heterocycle can interact strongly with these acidic sites, leading to prolonged retention times and on-column decomposition.[7]
-
Solutions:
-
Neutralize the Silica Gel: Deactivate the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (TEA) (~1-3% by volume).[8][9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[7] For very polar or sensitive compounds, reversed-phase chromatography (C18 silica) with polar mobile phases (e.g., acetonitrile/water) can be a good alternative.[7]
-
Minimize Residence Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[10]
-
-
Prepare the Solvent System: Determine an appropriate eluent for your separation. Prepare a flushing solvent by adding 1-3% triethylamine (TEA) to your chosen eluent.[9]
-
Pack the Column: Prepare a slurry of silica gel in the TEA-containing solvent system. Pack your chromatography column with this slurry.
-
Flush the Column: Elute the packed column with 1-2 column volumes of the TEA-containing solvent. This will neutralize the acidic silanol groups.
-
Equilibrate the Column: Flush the column with 1-2 column volumes of your eluent without TEA to remove any excess triethylamine.
-
Load and Elute: Your column is now ready for you to load your sample and proceed with the purification.
-
Visualization of the Problem and Solution:
Caption: Workflow illustrating decomposition on acidic silica and prevention using neutralized silica.
Section 3: Long-Term Storage Instability
Problem: My purified compound shows signs of decomposition after being stored for a period of time.
-
Possible Causes:
-
Solutions:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere of nitrogen or argon to prevent oxidation and minimize contact with moisture.[5]
-
Low Temperature and Darkness: Store vials in a freezer (-20°C is a common standard) and protect them from light by using amber vials or by wrapping them in aluminum foil.[4][5]
-
Use of Stabilizers: For some commercial products, stabilizers are added. For example, tert-butylcatechol (TBC) is sometimes used as a stabilizer for reactive compounds.[11] However, the choice of a stabilizer is highly compound-specific and may not be suitable for all applications.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Slows down degradation reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and contact with moisture.[5] |
| Light | Dark (Amber vials/foil) | Prevents photodegradation.[4] |
| Moisture | Dry (Use of desiccants) | Prevents hydrolysis.[5] |
Section 4: Instability During Synthetic Reactions
Problem: I am observing low yields and the formation of byproducts that suggest decomposition of my trifluoromethylated starting material or product during a reaction.
-
Possible Cause: The reaction conditions (e.g., strong base, high temperature, presence of strong nucleophiles) are promoting decomposition. For example, some trifluoromethylated pyridines are known to undergo intramolecular nucleophilic aromatic substitution under certain conditions.[12]
-
Solutions:
-
Screen Reaction Conditions: Systematically vary the base, solvent, and temperature to find milder conditions that promote the desired reaction without causing decomposition.
-
Protecting Groups: If a particularly reactive functional group on the heterocycle is contributing to instability, consider using a protecting group strategy.
-
Choice of Reagents: Be mindful of the stability of your trifluoromethylating reagent itself, as some can be sensitive to moisture and light.[13]
-
-
Visualization of a Decomposition Pathway:
Caption: Common decomposition pathways for trifluoromethylated heterocycles.
By understanding the potential instabilities of trifluoromethylated heterocycles and implementing these preventative and troubleshooting strategies, you can significantly improve the success of your research and development efforts.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Bioactivity of 1,2,4- and 1,3,4-Oxadiazoles in Drug Discovery
For the modern medicinal chemist, the oxadiazole ring system represents a cornerstone of molecular design. These five-membered aromatic heterocycles, acting as bioisosteric replacements for amide and ester functionalities, are integral to a multitude of pharmacologically active agents. Among the stable isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most frequently employed scaffolds in drug discovery programs. While often considered interchangeable, a deeper analysis reveals significant disparities in their physicochemical properties, metabolic stability, and ultimately, their bioactivity. This guide provides a comparative exploration of these two critical isomers, offering field-proven insights and experimental data to inform rational drug design.
The Isomeric Dichotomy: More Than Just a Positional Difference
The seemingly subtle shift in the position of a nitrogen atom between the 1,2,4- and 1,3,4-oxadiazole rings imparts a profound influence on the molecule's overall properties. This difference can be largely attributed to their distinct electronic distributions and dipole moments, which in turn affect their interaction with biological targets and metabolic enzymes.[1][2]
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole-containing compounds has revealed that the 1,3,4-oxadiazole isomer generally exhibits significantly lower lipophilicity (log D)[1][2]. This increased polarity can have a cascade of favorable effects on a drug candidate's profile, including improved aqueous solubility and reduced inhibition of the hERG potassium channel, a common off-target interaction that can lead to cardiotoxicity[1]. Furthermore, studies have indicated that 1,3,4-oxadiazole derivatives often display greater metabolic stability compared to their 1,2,4-isomeric counterparts[1].
dot
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Validating the Antic-ancer Activity of Novel Oxadiazole Derivatives: A Comparative Guide
<_ _>
The relentless progression of cancer necessitates a continuous search for novel therapeutic agents that can overcome the limitations of existing treatments. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the oxadiazole scaffold has emerged as a particularly promising framework for the development of new anticancer drugs.[1][2][3][4] Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including the ability to inhibit tumor cell growth, block the cell cycle, and induce programmed cell death (apoptosis).[1][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating the anticancer activity of a novel oxadiazole derivative. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. To provide a clear benchmark, we will compare our hypothetical novel compound, OXD-2025 , against Doxorubicin , a widely used chemotherapeutic agent.[][6][7][8]
The Candidates: A Head-to-Head Comparison
| Feature | OXD-2025 (Hypothetical Novel Oxadiazole Derivative) | Doxorubicin (Established Standard) |
| Core Structure | 1,3,4-Oxadiazole Ring | Anthracycline |
| Proposed Mechanism | Selective inhibition of a key signaling pathway implicated in cell survival and proliferation (e.g., PI3K/Akt/mTOR). | Intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.[][8][9] |
| Anticipated Advantage | Higher selectivity for cancer cells, leading to a potentially wider therapeutic window and reduced side effects. | Broad-spectrum and potent cytotoxicity against a wide range of cancers.[][10] |
| Key Validation Goal | To demonstrate potent and selective anticancer activity and to elucidate its mechanism of action. | To serve as a positive control and a benchmark for cytotoxic potency. |
The Experimental Validation Workflow
A rigorous validation process is paramount to ascertain the true potential of any new anticancer agent.[11][12][13][14] The following workflow provides a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: A streamlined workflow for the validation of a novel anticancer compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the concentration at which the novel compound inhibits cancer cell growth by 50% (IC50). The MTT assay is a reliable and widely used colorimetric method for this purpose.[15][16][17]
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
OXD-2025 and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of OXD-2025 and Doxorubicin in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| OXD-2025 | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 1.8 | 2.5 | 2.1 |
Expert Interpretation: The hypothetical data shows that while Doxorubicin is more potent across all cell lines, OXD-2025 still exhibits significant cytotoxic activity in the low micromolar range, warranting further investigation into its mechanism of action. Numerous studies have reported oxadiazole derivatives with potent anticancer activity, some even surpassing Doxorubicin in certain cell lines.[3][6]
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to understand how the compound kills cancer cells. This involves investigating apoptosis, cell cycle arrest, and the modulation of specific signaling pathways.
Apoptosis Detection via Annexin V/PI Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry.[19][20] Propidium iodide (PI) is used concurrently to identify necrotic cells, as it can only enter cells with a compromised membrane.[20]
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with OXD-2025 (at its IC50 concentration) and Doxorubicin for 24 hours. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]
Data Presentation: Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| OXD-2025 (5.2 µM) | 45.3 | 35.8 | 18.9 |
| Doxorubicin (1.8 µM) | 30.7 | 42.1 | 27.2 |
Expert Interpretation: The results indicate that OXD-2025 induces a significant level of apoptosis, confirming that this is a primary mechanism of cell death. This finding is consistent with the known activities of many oxadiazole derivatives.[23][24]
Mechanistic Insights via Western Blotting
To validate our hypothesis that OXD-2025 targets the PI3K/Akt/mTOR pathway, we will use Western blotting to analyze the expression and phosphorylation status of key proteins in this pathway.[25][26] A decrease in the phosphorylation of Akt (a key node in the pathway) would provide strong evidence for the proposed mechanism.
Caption: Proposed mechanism of action for OXD-2025 targeting the PI3K/Akt pathway.
Detailed Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer.[27]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[28]
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use GAPDH as a loading control to ensure equal protein loading.
Expert Interpretation: A significant decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in OXD-2025-treated cells compared to the control would strongly support the hypothesized mechanism of action. This level of mechanistic detail is crucial for positioning the novel compound as a targeted agent rather than a non-specific cytotoxic drug.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation of a novel oxadiazole derivative's anticancer activity. By comparing OXD-2025 to the standard-of-care drug Doxorubicin , we can effectively benchmark its potency and begin to understand its unique mechanistic properties. The hypothetical data presented suggests that OXD-2025 is a promising candidate that warrants further preclinical development.
Future studies should include:
-
Screening against a wider panel of cancer cell lines and a non-cancerous cell line to establish a selectivity index.
-
In-depth cell cycle analysis to determine if the compound induces arrest at a specific phase.
-
In vivo studies using animal models (e.g., xenografts) to evaluate efficacy and toxicity in a whole-organism context.[14]
The versatility of the oxadiazole scaffold continues to make it a fertile ground for the discovery of new anticancer agents.[29] A rigorous and mechanistically informed validation process, as detailed in this guide, is essential to successfully translate these promising molecules from the bench to the clinic.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethyl Oxadiazoles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a molecule's physicochemical and biological properties. When coupled with a robust heterocyclic scaffold like oxadiazole, it gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of trifluoromethyl oxadiazoles, elucidating the nuanced structure-activity relationships that govern their efficacy across various biological targets. We will delve into the experimental data that underpins these relationships, offering a critical analysis for researchers, scientists, and drug development professionals.
The Synergistic Power of the Trifluoromethyl Group and the Oxadiazole Scaffold
The prevalence of the trifluoromethyl group in pharmaceuticals is no coincidence. Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The CF₃ group can enhance the acidity of neighboring protons, alter the conformation of the molecule, and participate in favorable orthogonal multipolar interactions with biological targets, often leading to increased potency and improved pharmacokinetic profiles.[3][4]
The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, serves as a versatile and metabolically stable scaffold.[5][6] Specifically, the 1,2,4- and 1,3,4-oxadiazole isomers are widely employed as bioisosteres for amide and ester functionalities, offering improved hydrolytic stability and favorable pharmacokinetic properties.[5][6] The combination of the trifluoromethyl group with the oxadiazole core creates a privileged structural motif, leading to compounds with a diverse range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[5][7][8][9][10]
Deciphering the Structure-Activity Relationship: A Comparative Analysis
The biological activity of trifluoromethyl oxadiazoles is intricately linked to the substitution pattern on both the oxadiazole ring and any appended aryl or alkyl groups. The following sections provide a comparative analysis of SAR across different therapeutic areas, supported by experimental data.
Antibacterial Agents
Trifluoromethyl oxadiazoles have emerged as a promising class of antibiotics, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[7][11] The general structure often consists of a 3,5-disubstituted 1,2,4-oxadiazole.
A key SAR study evaluated 120 derivatives, revealing critical insights.[7][11] The lead compound, 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, demonstrated significant efficacy in a mouse model of MRSA infection.[7][11]
Key SAR Observations for Antibacterial Activity:
-
Substitution at the 5-position of the 1,2,4-oxadiazole: An indole moiety at this position was found to be crucial for potent activity.
-
The Trifluoromethyl Group's Position: The trifluoromethyl group on the terminal phenoxy ring was essential for high potency. Moving it to other positions or replacing it with other substituents led to a significant decrease in activity.
-
The Diphenyl Ether Linkage: This linkage at the 3-position of the oxadiazole was found to be optimal for maintaining the necessary conformation for binding to the penicillin-binding protein target.
Table 1: Comparison of Antibacterial Activity of Trifluoromethyl Oxadiazole Analogs against S. aureus
| Compound ID | R¹ (at 5-position of oxadiazole) | R² (at 4-position of terminal phenyl) | MIC (μg/mL) against S. aureus |
| Lead Compound | 1H-Indol-5-yl | -CF₃ | ≤ 8 |
| Analog 1 | Phenyl | -CF₃ | > 32 |
| Analog 2 | 1H-Indol-5-yl | -H | 16 |
| Analog 3 | 1H-Indol-5-yl | -F | ≤ 8 |
Data synthesized from multiple sources for illustrative comparison.[11]
Histone Deacetylase (HDAC) Inhibitors
Trifluoromethyl-1,2,4-oxadiazoles have been identified as potent and selective inhibitors of class IIa histone deacetylases (HDACs), which are implicated in neurodegenerative diseases like Huntington's disease and in certain cancers.[9][10][12]
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been established as a key pharmacophore for HDAC inhibition.[9][12] Structure-activity relationship studies have focused on optimizing the substituents at the 3-position of the oxadiazole ring to enhance potency, selectivity, and pharmacokinetic properties.
Key SAR Observations for HDAC Inhibition:
-
The Trifluoromethyl Group is Critical: Replacement of the CF₃ group with a difluoromethyl (CHF₂), methyl (CH₃), or hydrogen (H) atom on the oxadiazole ring resulted in a dramatic loss of HDAC4 potency, highlighting the essential role of the trifluoromethyl group.[12]
-
Linker Modification: The nature of the linker between the oxadiazole and another cyclic moiety significantly influences activity. Introduction of an (R)-methyl substituent in an aliphatic linker improved both potency and selectivity for class IIa HDACs.[12]
-
Terminal Group: The incorporation of a terminal pyrrolidine group improved metabolic stability.[12]
Table 2: Comparative Activity of 5-(Trifluoromethyl)-1,2,4-oxadiazole Based HDAC Inhibitors
| Compound ID | R (at 3-position of oxadiazole) | HDAC4 IC₅₀ (μM) | Cellular Selectivity (Class IIa vs I/IIb) |
| Compound 2 (from study) | Benzamide derivative | 0.02 | 150-fold |
| Analog with -CHF₂ | Benzamide derivative | ~6 | N/A |
| Analog with -CH₃ | Benzamide derivative | >100 | N/A |
| Compound 8 (from study) | Linker with (R)-methyl and terminal pyrrolidine | ~0.007 | 143-fold |
Data extracted from Stott et al., 2021 for comparative analysis.[12]
Antifungal and Agrochemical Applications
Novel 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have also demonstrated significant potential as fungicides for controlling plant rust diseases.[8] These compounds act as histone deacetylase inhibitors in the fungal pathogens.
Key SAR Observations for Antifungal Activity:
-
Core Structure: A 3,5-disubstituted 1,2,4-oxadiazole with the trifluoromethyl group at the 5-position is the core active scaffold.
-
Substitution at the 3-position: A thiophene ring linked to a pyrimidin-4-ether moiety at the 3-position of the oxadiazole resulted in a highly active compound.
-
Pyrimidinyl Substituent: A difluoromethyl group on the pyrimidine ring was shown to be beneficial for activity.
Table 3: Comparison of Antifungal Activity of Trifluoromethyl Oxadiazole Derivatives against P. pachyrhizi
| Compound ID | R (at 3-position of oxadiazole) | 50% Control Concentration (mg/L) |
| XII6 (Lead Compound) | 5-(((6-(difluoromethyl)pyrimidin-4-yl)oxy)methyl)thiophen-2-yl | 0.780 |
| Azoxystrobin (Commercial Fungicide) | - | > 0.780 (0% control) |
Data from a study on novel fungicides.[8]
Experimental Workflows and Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. Below are representative protocols for the synthesis and biological evaluation of trifluoromethyl oxadiazoles.
General Synthetic Workflow
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, particularly those bearing a trifluoromethyl group at the 5-position, often proceeds through the cyclization of an O-acylamidoxime intermediate. A common and efficient route involves the reaction of an amidoxime with a trifluoroacetic anhydride or a related activated trifluoroacetic acid derivative.
Caption: General synthetic workflow for 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles [13][14]
-
Preparation of the Amidoxime: a. To a solution of the starting aryl or heteroaryl nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) dissolved in water, followed by an aqueous solution of sodium carbonate (1.5 eq). b. Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. c. After completion, remove the ethanol under reduced pressure. d. Dilute the residue with water and acidify to pH ~5-6 with 10% HCl. e. Collect the precipitated amidoxime by filtration, wash with water, and dry under vacuum.
-
Cyclization to the 1,2,4-Oxadiazole: a. Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.
Biological Evaluation Workflow
The biological evaluation of these compounds is target-dependent. For antibacterial screening, a common initial assay is the determination of the Minimum Inhibitory Concentration (MIC). For enzyme inhibitors like HDAC inhibitors, in vitro biochemical assays are employed.
Caption: A typical workflow for the biological evaluation of novel compounds.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity [7][11]
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37 °C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The trifluoromethyl oxadiazole scaffold represents a highly valuable platform in drug discovery, consistently yielding compounds with potent and diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of the trifluoromethyl group in enhancing potency and modulating pharmacokinetic properties. The strategic placement of substituents on the oxadiazole and associated aryl rings allows for the fine-tuning of activity and selectivity against various targets, from bacterial enzymes to human histone deacetylases.
Future research in this area will likely focus on exploring novel substitution patterns to further optimize the therapeutic index of these compounds. The development of more efficient and greener synthetic methodologies will also be crucial for the rapid generation of diverse compound libraries for high-throughput screening. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the rational design of next-generation trifluoromethyl oxadiazole-based therapeutics holds immense promise for addressing unmet medical needs.
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Transition-metal-free synthesis of oxadiazole-tethered 1,2,3-triazoles from α-trifluoromethyl ketones, hydrazides and azides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. ResearchGate. [Link]
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A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. OUCI. [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. [Link]
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5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. PubMed. [Link]
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A Senior Application Scientist's Guide to 1,2,4-Oxadiazole as a Bioisosteric Replacement for Carboxylate Esters
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is as critical as achieving high potency. Carboxylate esters, while prevalent functional groups in many bioactive molecules, often represent a metabolic weak point, succumbing to rapid hydrolysis by ubiquitous esterase enzymes. This guide provides an in-depth comparison of the carboxylate ester functional group with its highly effective bioisostere, the 1,2,4-oxadiazole ring. We will explore the underlying rationale for this replacement, present comparative experimental data, and provide detailed protocols for key validation assays, offering researchers a comprehensive framework for leveraging this strategy to enhance drug-like properties.
The Challenge: The Metabolic Liability of Esters
Carboxylate esters are common motifs in medicinal chemistry, often serving as prodrugs to enhance permeability or as key pharmacophoric elements that engage in hydrogen bonding with target proteins. However, their susceptibility to enzymatic cleavage presents a significant hurdle in drug development. This rapid hydrolysis in plasma, the liver, and other tissues can lead to:
-
Poor Metabolic Stability: Resulting in a short plasma half-life and reduced in vivo efficacy.
-
High Clearance: Leading to the need for more frequent or higher dosing, which can increase the risk of side effects.
-
Variable Exposure: Interspecies or inter-patient differences in esterase activity can cause unpredictable pharmacokinetic profiles.
The 1,2,4-oxadiazole ring has emerged as a premier bioisosteric replacement that directly addresses these liabilities.[1][2][3] It mimics the key physicochemical properties of the ester group while being significantly more resistant to metabolic degradation.[4][5][6]
Structural and Electronic Mimicry: Why the 1,2,4-Oxadiazole Works
Bioisosterism relies on functional groups that share similar spatial and electronic characteristics, allowing them to engage in comparable molecular interactions with a biological target. The 1,2,4-oxadiazole effectively mimics the ester linkage in several critical ways:
-
Size and Geometry: The five-membered heterocyclic ring is sterically similar to the ester group.
-
Hydrogen Bond Acceptance: The nitrogen atoms within the oxadiazole ring act as effective hydrogen bond acceptors, mimicking the carbonyl oxygen of the ester.[3][7]
-
Dipole Moment: The charge distribution across the oxadiazole ring can approximate that of an ester, preserving key electrostatic interactions.
Crucially, as a stable heteroaromatic ring, the 1,2,4-oxadiazole is not a substrate for hydrolytic enzymes, providing a robust solution to the metabolic instability of esters.[1][2][8]
Caption: Bioisosteric relationship between an ester and a 1,2,4-oxadiazole.
Synthesis: A Practical and Versatile Approach
The construction of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[9][10] This method is robust, high-yielding, and tolerant of a wide range of functional groups.
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Performance Data: A Comparative Case Study
To illustrate the profound impact of this bioisosteric switch, we examine data from a study on pyrazole-based modulators of Store-Operated Calcium Entry (SOCE), a critical cellular signaling pathway.[4][5][11] The original lead compound contained a metabolically labile ester moiety.
| Compound | Structure | SOCE Inhibition IC₅₀ (µM) | Metabolic Stability (% Remaining)¹ |
| Ester Analog (CIC-37) | R - C(=O)OEt | > 10 | 74%[5][11] |
| 1,2,4-Oxadiazole (22) | R - (1,2,4-oxadiazol-5-yl)-R' | 3.1 [4][11] | >90% [5][11] |
¹Percentage of compound remaining after 1-hour incubation with mouse liver S9 fraction.
Analysis of Results: The bioisosteric replacement of the ester with a 1,2,4-oxadiazole in this series resulted in a dramatic improvement across key parameters. The oxadiazole analog (22 ) not only showed a significant increase in potency but also demonstrated vastly superior metabolic stability.[4][5][11] This is a textbook example of how this strategy can transform a compound with a critical pharmacokinetic flaw into a viable lead candidate.
Essential Experimental Protocols
To empower researchers to apply and validate this strategy, we provide the following detailed, field-tested protocols.
Experimental Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a common one-pot synthesis from a carboxylic acid and an amidoxime using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[12]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), amidoxime (1.1 eq), HOBt (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add EDC·HCl (1.5 eq) and DIEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the O-acylamidoxime intermediate. Monitor by TLC or LC-MS.
-
Once the intermediate is formed, heat the reaction mixture to 80-100 °C.
-
Maintain heating for 4-16 hours, monitoring the cyclodehydration to the 1,2,4-oxadiazole by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Experimental Protocol 2: In Vitro Esterase Stability Assay
This assay directly compares the hydrolytic stability of an ester-containing compound and its oxadiazole analog in the presence of a purified esterase, such as Porcine Liver Esterase (PLE).
Materials:
-
Test compounds (Ester and Oxadiazole analogs), 10 mM stock in DMSO
-
Porcine Liver Esterase (PLE) solution (e.g., 10 units/mL in buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for LC-MS analysis)
-
96-well reaction plate and analytical plate
Procedure:
-
Prepare a 1 µM working solution of each test compound by diluting the 10 mM DMSO stock in the phosphate buffer.
-
In a 96-well plate, add 100 µL of the 1 µM test compound solution to designated wells.
-
Initiate the reaction by adding 10 µL of the PLE solution to the wells. For T₀ (time zero) control wells, add 10 µL of buffer instead.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold ACN containing an internal standard to the respective wells. For T₀ wells, add the PLE solution immediately before adding the quenching solution.
-
Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well analytical plate.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. Plot the natural log of the percent remaining versus time to determine the half-life (t₁/₂).
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay predicts passive membrane permeability, a key factor in oral absorption.[13][14][15]
Materials:
-
PAMPA sandwich system (e.g., 96-well donor and acceptor plates)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound solutions (e.g., 200 µM in PBS with 5% DMSO)
-
UV-Vis microplate reader
Procedure:
-
Carefully coat the membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Add 150 µL of the test compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the assembly at room temperature for 16-18 hours in a sealed, humidified chamber to prevent evaporation.[16]
-
After incubation, separate the plates.
-
Transfer aliquots from both the donor and acceptor wells to a UV-transparent 96-well plate. Also include an aliquot of the initial stock solution (reference).
-
Measure the absorbance of the samples at the compound's λₘₐₓ using the plate reader.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) where [drug]equilibrium is a calculated concentration based on initial amounts and volumes.
Conclusion and Expert Perspective
The replacement of a carboxylate ester with a 1,2,4-oxadiazole is a powerful and validated strategy in medicinal chemistry for overcoming metabolic instability.[6][17] As demonstrated by comparative data, this bioisosteric switch can dramatically enhance pharmacokinetic properties, often while maintaining or even improving biological activity. The synthetic accessibility of the 1,2,4-oxadiazole core further solidifies its position as an indispensable tool for drug designers. By understanding the principles of this bioisosteric relationship and employing the robust validation assays detailed in this guide, researchers can effectively de-risk their programs and accelerate the development of more durable and effective therapeutic agents.
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A Comparative Guide to Novel Oxadiazole Fungicides and the Commercial Agent Azoxystrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical comparison between the established strobilurin fungicide, azoxystrobin, and the emerging class of novel oxadiazole-based fungicides. We will delve into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their performance, offering insights for the development of next-generation crop protection agents.
Introduction: The Evolving Landscape of Fungal Pathogen Control
The continuous need for effective and sustainable agricultural practices drives the search for new fungicidal compounds. Phytopathogenic fungi pose a significant threat to global food security, causing substantial economic losses annually.[1] For decades, fungicides like azoxystrobin have been mainstays in crop protection.[2] However, the rise of resistant fungal strains necessitates the discovery of novel chemical entities with different modes of action.[3][4] The oxadiazole heterocycle has emerged as a promising scaffold in medicinal and pesticidal chemistry, with numerous derivatives demonstrating potent antifungal properties.[5][6][7] This guide aims to bridge the knowledge between the well-understood efficacy of azoxystrobin and the burgeoning potential of novel oxadiazole fungicides.
Chemical Scaffolds and Synthesis at a Glance
Azoxystrobin: A Strobilurin Archetype
Azoxystrobin is a synthetic analog of naturally occurring strobilurins, which are produced by the mushroom Strobilurus tenacellus.[3] It is a methoxyacrylate strobilurin fungicide characterized by an aryloxypyrimidine skeleton.[8] Its chemical structure was optimized for greater stability, particularly against degradation by UV light, compared to its natural counterparts.[3][9]
Oxadiazole Derivatives: A Versatile Heterocyclic Core
The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most common in fungicidal research.[7][10] These scaffolds serve as the core for a diverse range of derivatives.[11]
A common synthetic route for 2,5-disubstituted-1,3,4-oxadiazole derivatives involves the condensation of benzohydrazides with various aldehydes, followed by an oxidative cyclization step.[12] For instance, a benzohydrazide can be reacted with an aldehyde to form an N-acylaldehyde hydrazone intermediate, which is then cyclized to yield the final 1,3,4-oxadiazole derivative.[12][13] Microwave irradiation has been employed to improve reaction rates and yields in these syntheses.[5][11]
Mechanism of Action: A Tale of Two Cellular Targets
The fundamental difference between azoxystrobin and many novel oxadiazole fungicides lies in their molecular targets within the fungal cell. This distinction is critical for designing effective resistance management strategies.
Azoxystrobin: Inhibition of Mitochondrial Respiration at Complex III
Azoxystrobin is a potent inhibitor of mitochondrial respiration.[14][15] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[2][9][16] This binding action blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[8][14] Without sufficient ATP, essential fungal processes like spore germination and mycelial growth are disrupted, leading to cell death.[3][8][14] This specific mode of action places azoxystrobin in the Fungicide Resistance Action Committee (FRAC) Group 11.[9][14]
Novel Oxadiazole Fungicides: Targeting Succinate Dehydrogenase (Complex II)
While the mechanism of action can vary depending on the specific derivative, many recently developed antifungal oxadiazoles function as Succinate Dehydrogenase Inhibitors (SDHIs).[12][13][17] SDH, also known as Complex II, is another crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds also disrupt ATP production, but at a different site than azoxystrobin.[17] This alternative target is significant, as it means there is no cross-resistance between SDHIs (FRAC Group 7) and QoI fungicides like azoxystrobin.[4][17] Molecular docking studies have helped elucidate the binding of some 1,3,4-oxadiazole derivatives to the active site of SDH, showing interactions with key amino acid residues.[12][13] Other proposed mechanisms for different oxadiazole derivatives include targeting β-tubulin.[1]
Comparative Antifungal Activity
Azoxystrobin: A Broad-Spectrum Commercial Standard
Azoxystrobin is renowned for its exceptionally broad spectrum of activity.[2][8][16] It is effective against fungi across all four major classes: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[14][16] This makes it a versatile tool for controlling a wide range of diseases on various crops, including cereals, fruits, and vegetables.[15][18] Diseases managed by azoxystrobin include powdery mildews, downy mildews, rusts, leaf spots, and blights.[14][18] Furthermore, its systemic and translaminar properties ensure it moves within the plant, protecting both treated and new growth.[2][14]
Novel Oxadiazole Fungicides: Promising and Targeted Efficacy
Numerous studies have demonstrated the potent fungicidal activity of novel oxadiazole derivatives against a variety of significant plant pathogens.[5][12][19] While some derivatives show broad-spectrum activity, others may exhibit more targeted efficacy.[20] The structure-activity relationship (SAR) is a key area of research, with different substitutions on the oxadiazole ring leading to varied activity levels against different fungi.[13][21] For example, some studies have found that the introduction of aromatic five-membered heterocycles like furan or thiophene rings can enhance antifungal activity.[13]
The following table summarizes the effective concentration (EC₅₀) values for select novel oxadiazole compounds against various fungal pathogens, as reported in recent literature. Where available, values for commercial fungicides from the same studies are included for comparison.
| Fungal Pathogen | Novel Oxadiazole Compound | EC₅₀ (μg/mL or mg/L) | Commercial Agent | EC₅₀ (μg/mL or mg/L) | Reference |
| Rhizoctonia solani | Compound 4f (1,2,4-oxadiazole) | 12.68 | - | - | [17] |
| Exserohilum turcicum | Compound 4f (1,2,4-oxadiazole) | 29.14 | Carbendazim | >50 | [17][22] |
| Exserohilum turcicum | Compound 5k (1,3,4-oxadiazole) | 32.25 | Carbendazim | 102.83 | [12][13] |
| Colletotrichum capsica | Compound 4f (1,2,4-oxadiazole) | 8.81 | - | - | [17] |
| Rice Sheath Blight | Compound 20 (1,3,4-oxadiazole) | 0.85 | Tebuconazole | 1.02 | [23] |
| Sorghum Anthracnose | Compound 3 (1,3,4-oxadiazole) | 1.03 | Pyraclostrobin | 1.06 | [23] |
Note: Direct comparisons should be made cautiously as experimental conditions may vary between studies.
Fungicide Resistance: A Critical Consideration
Azoxystrobin and QoI Fungicides
The site-specific mode of action of strobilurins makes them prone to the development of fungicide resistance.[3][4] In many fungal pathogens, resistance to azoxystrobin is conferred by a single point mutation in the mitochondrial cytochrome b (CYTB) gene.[24] The most common mutation is a substitution of glycine with alanine at position 143 (G143A), which prevents the fungicide from binding effectively to its target site.[24][25] This type of resistance is often qualitative, meaning that once a fungal strain acquires the mutation, even high application rates of the fungicide may become ineffective.[3]
Oxadiazole Fungicides and Resistance Management
Because many novel oxadiazole fungicides target a different enzyme (SDH), they are effective against fungal strains that have developed resistance to QoI fungicides like azoxystrobin.[17] This makes them excellent candidates for use in integrated pest management (IPM) programs. The key to delaying resistance development is to rotate or use mixtures of fungicides with different FRAC group classifications.[3] By alternating between a QoI inhibitor (Group 11) and an SDHI (Group 7), the selection pressure on the fungal population is diversified, making it less likely for resistance to either chemical class to become dominant.
Experimental Protocols for Fungicide Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating and comparing the efficacy of fungicides.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Rate Method)
This protocol is a foundational in vitro assay to determine the direct inhibitory effect of a compound on fungal growth.[12][21] It is used to calculate the percentage of inhibition and the half-maximal effective concentration (EC₅₀).
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Stock Solution: Dissolve the test compounds (novel oxadiazoles, azoxystrobin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Plate Preparation:
-
Allow the sterile PDA to cool to approximately 45-50°C.
-
Add the required volume of the compound stock solution to the molten agar to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection:
-
After the mycelium in the control plate has grown to a significant diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and use probit analysis or non-linear regression to calculate the EC₅₀ value.
Protocol 2: In Vivo Fungicide Efficacy Assay (Detached Leaf/Fruit or Whole Plant)
This assay evaluates the performance of a fungicide under conditions that more closely mimic a real-world agricultural setting, assessing its protective (preventive) and curative properties.[17][26][27]
Methodology:
-
Plant Cultivation: Grow healthy, susceptible host plants to a suitable growth stage under controlled greenhouse conditions.
-
Fungicide Application:
-
Preventive (Protective) Assay: Spray plants or detached leaves/fruits with the test compound at various concentrations. Allow the surfaces to dry completely (e.g., 24 hours).
-
Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period (e.g., 24-72 hours), apply the fungicide treatment.[9]
-
-
Pathogen Inoculation: Prepare a spore suspension or mycelial slurry of the target pathogen. Spray or spot-inoculate the plant tissues. A control group should be treated with a blank solution (no fungicide) but still be inoculated.
-
Incubation: Place the treated and inoculated plants in a growth chamber or greenhouse with conditions of high humidity and optimal temperature to promote disease development.
-
Disease Assessment: After a sufficient incubation period (e.g., 5-14 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a visual rating scale to determine the percentage of infected tissue area.
-
Data Analysis: Calculate the control efficacy of the fungicide treatment compared to the untreated, inoculated control.
Conclusion and Future Perspectives
The comparison between novel oxadiazole fungicides and azoxystrobin highlights a critical evolution in crop protection strategies.
-
Azoxystrobin remains a powerful, broad-spectrum fungicide, but its utility is tempered by the high risk of resistance due to its single-site mode of action.[3][14]
-
Novel Oxadiazole Fungicides represent a chemically diverse and promising class of antifungals.[6][28] Many of these compounds, acting as SDHIs, provide a critically needed alternative mode of action.[12][17] This makes them invaluable tools for resistance management programs, allowing for rotation or co-formulation with QoI fungicides to extend the lifespan of both chemical classes.
The future of fungicide development will likely focus on discovering more compounds with novel modes of action and favorable environmental profiles. Quantitative structure-activity relationship (QSAR) studies will continue to play a vital role in rationally designing more potent oxadiazole derivatives.[29][30] The integration of these new chemical entities into robust IPM strategies will be paramount to ensuring sustainable and effective disease control in agriculture.
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A Comparative Guide to the In Vivo Efficacy of Oxadiazole-Based Antimalarial Compounds
In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium parasites necessitates a continuous pipeline of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the oxadiazole nucleus has garnered significant attention for its diverse biological activities, including potent antimalarial properties. This guide provides a comparative analysis of the in vivo efficacy of various oxadiazole-based compounds, offering researchers, scientists, and drug development professionals a synthesized overview of the current landscape, supported by experimental data and mechanistic insights.
The Rationale for Targeting Malaria with Oxadiazole Scaffolds
The stability of the oxadiazole ring in aqueous media makes it an attractive scaffold in drug design. This five-membered heterocyclic ring, existing in various isomeric forms (1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles), serves as a versatile framework for developing compounds with novel mechanisms of action that can potentially circumvent existing resistance pathways. The exploration of these compounds in preclinical in vivo models is a critical step in validating their therapeutic potential.
Standardized Evaluation of In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test
A cornerstone of preclinical antimalarial drug testing is the 4-day suppressive test, often referred to as Peter's test. This murine model provides a robust and reproducible method for assessing the in vivo activity of test compounds against the blood stages of rodent malaria parasites, typically Plasmodium berghei.
Experimental Protocol: 4-Day Suppressive Test
-
Animal Model: Swiss albino or BALB/c mice are the commonly used strains.[1]
-
Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.
-
Compound Administration: The test compounds are administered orally or via other relevant routes once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of a non-treated control group, and the percentage of suppression is calculated.
-
Monitoring: The survival time of the mice in each group is monitored to assess the curative effect of the compound.
This standardized protocol allows for the determination of key efficacy parameters such as the effective dose required to suppress parasitemia by 50% (ED50) and 90% (ED90).
Comparative In Vivo Efficacy of Oxadiazole-Based Antimalarials
The following table summarizes the in vivo efficacy data for representative oxadiazole-based compounds from different isomeric classes, compared against the standard antimalarial drug, chloroquine.
| Compound ID/Class | Oxadiazole Isomer | Animal Model | Parasite Strain | Dose & Route | Key Efficacy Results | Reference |
| Compound 23 (Astemizole Analogue) | 1,2,4-Oxadiazole | Mouse | P. berghei | 50 mg/kg (oral, 4 days) | 99.5% reduction in parasitemia | [2] |
| Compound 22 (N-acylhydrazone derivative) | 1,2,4-Oxadiazole | Mouse | P. berghei | Not specified | Diminished parasitemia, but no improvement in survival time compared to chloroquine. | [3] |
| CSIRO-96A Series | 1,3,4-Oxadiazole | Mouse | P. berghei | Not specified | Poor oral in vivo efficacy despite good in vitro activity. | [4] |
| Chloroquine (Standard) | - | Mouse | P. berghei | 5 mg/kg | Standard positive control with high efficacy. | [5] |
Mechanistic Insights: How Oxadiazoles Combat Malaria
The diverse structures of oxadiazole-based compounds translate into a variety of potential mechanisms of action against the malaria parasite. Understanding these mechanisms is crucial for rational drug design and for predicting and overcoming potential resistance.
Potential Molecular Targets of Oxadiazole-Based Antimalarials
-
Digestive Vacuole Processes: Some 1,2,4-oxadiazole analogues of astemizole are believed to interfere with multiple processes within the parasite's digestive vacuole, an organelle crucial for hemoglobin degradation and detoxification of heme into hemozoin.[2][6]
-
Palmitoyltransferase (PfDHHC7): The CSIRO-96A series of 1,3,4-oxadiazoles has been linked to a novel mechanism of action involving a putative palmitoyltransferase, PfDHHC7. Mutations in the gene encoding this enzyme were found in parasites resistant to this compound series.[7]
-
Dihydroorotate Dehydrogenase (DHODH): The de novo pyrimidine biosynthesis pathway is essential for the malaria parasite's survival. Oxadiazole-containing compounds have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in this pathway.[8][9][10]
-
Falcipains: These are cysteine proteases in the parasite's food vacuole that are critical for hemoglobin digestion. Inhibition of falcipains, such as falcipain-2, is a validated antimalarial strategy, and some oxadiazole derivatives have been explored for this purpose.[11][12][13][14]
Visualizing the Antimalarial Drug Discovery Workflow and Potential Mechanisms
To better illustrate the process and the scientific rationale, the following diagrams outline the experimental workflow for in vivo screening and a conceptual representation of the potential signaling pathways targeted by oxadiazole-based compounds.
Caption: Conceptual diagram of potential molecular targets for oxadiazole-based antimalarial compounds.
Discussion and Future Perspectives
The in vivo studies of oxadiazole-based compounds reveal a promising, yet complex, picture. The significant efficacy of the 1,2,4-oxadiazole analogue of astemizole highlights the potential of this scaffold. However, the poor in vivo performance of some 1,3,4-oxadiazole derivatives, despite their potent in vitro activity, underscores the critical importance of optimizing pharmacokinetic properties, such as oral bioavailability and metabolic stability, in the early stages of drug discovery.
The emergence of novel mechanisms of action, such as the potential targeting of PfDHHC7, is particularly exciting as it offers new avenues to combat drug-resistant malaria. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the oxadiazole core and its substituents to enhance in vivo efficacy and improve drug-like properties.
-
Mechanism of Action Deconvolution: Further studies are needed to definitively identify the molecular targets of the most promising oxadiazole compounds and to understand the pathways they modulate.
-
Comparative In Vivo Studies: Head-to-head comparisons of lead candidates from different oxadiazole isomer classes under standardized conditions will be invaluable for selecting the most promising compounds for further development.
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A Researcher's Guide to Evaluating Cross-Resistance of Novel Oxadiazole Analogs in Pathogenic Microbes
The relentless evolution of antimicrobial resistance necessitates a continuous pipeline of novel therapeutic agents. Among these, oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of activity against various pathogens.[1][2][3][4] However, the introduction of any new antimicrobial agent requires a rigorous evaluation of its potential for cross-resistance with existing drugs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-resistance profiles of new oxadiazole analogs, ensuring a more strategic and informed development process.
Introduction: The Significance of Cross-Resistance in Drug Development
Cross-resistance occurs when a pathogen develops resistance to one antimicrobial agent that also confers resistance to other, often structurally related, compounds.[5][6] Understanding the potential for cross-resistance is critical during the development of new drugs like oxadiazole analogs for several key reasons:
-
Predicting Clinical Efficacy: A new analog that displays significant cross-resistance with commonly used drugs may have limited clinical utility, especially in environments with a high prevalence of multi-drug resistant (MDR) strains.
-
Informing Treatment Strategies: Knowledge of cross-resistance patterns can guide clinicians in selecting the most effective therapeutic options and avoiding combinations that are likely to fail.
-
Elucidating Mechanisms of Action: Cross-resistance profiles can provide valuable insights into the mechanism of action of a new compound.[7] If an analog shows cross-resistance with a drug of a known class, it may suggest a similar target or mechanism of resistance.
This guide will walk you through the essential experimental workflows and data interpretation necessary to build a robust cross-resistance profile for your novel oxadiazole analogs.
Understanding the Antimicrobial Landscape of Oxadiazoles
1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[1][8][9][10] Their mechanisms of action can be diverse and include:
-
Inhibition of Cell Wall Synthesis: Some oxadiazoles target penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis.[11][12]
-
Enzyme Inhibition: Various oxadiazole analogs have been shown to inhibit key microbial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), bacterial topoisomerases (DNA gyrase and topoisomerase IV), and fungal lanosterol-14α-demethylase, which is involved in ergosterol synthesis.[1]
-
Disruption of Other Cellular Processes: Research has also pointed to the inhibition of lipoteichoic acid synthesis and potential interference with the trans-translation rescue system in bacteria.[1][13]
Given this mechanistic diversity, evaluating cross-resistance requires a thoughtfully selected panel of pathogens and comparator antimicrobial agents.
Experimental Workflow for Cross-Resistance Profiling
A systematic approach is essential for generating reliable and comparable cross-resistance data. The following workflow outlines the key steps, from pathogen selection to data analysis.
Caption: Experimental workflow for evaluating cross-resistance of new oxadiazole analogs.
Detailed Experimental Protocols
Objective: To assemble a diverse panel of clinically relevant pathogens, including well-characterized resistant strains, to robustly assess cross-resistance.
Materials:
-
Wild-type (susceptible) reference strains (e.g., from ATCC)
-
Clinically isolated resistant strains with known resistance mechanisms (e.g., MRSA, VRE, ESBL-producing E. coli, azole-resistant Candida albicans)
-
Appropriate culture media (e.g., Mueller-Hinton Broth/Agar, RPMI-1640)
-
Spectrophotometer
-
Reagents for molecular characterization (e.g., PCR primers for resistance genes, DNA sequencing kits)
Procedure:
-
Strain Selection: Select a panel of pathogens representing both Gram-positive and Gram-negative bacteria, as well as relevant fungal species. Include strains with defined resistance mechanisms to common drug classes (e.g., β-lactams, fluoroquinolones, macrolides, azoles).
-
Phenotypic Characterization: Confirm the resistance profile of each strain using standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution or disk diffusion, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
-
Genotypic Characterization: For resistant strains, perform molecular analysis (e.g., PCR, sequencing) to identify the specific resistance genes (e.g., mecA, vanA, bla genes, erm genes, mutations in erg11).[17] This provides a mechanistic basis for observed resistance.
-
Inoculum Preparation: For each experiment, prepare a standardized inoculum of each pathogen (e.g., to 0.5 McFarland standard) to ensure reproducibility of susceptibility testing results.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Standardized pathogen inoculum
-
New oxadiazole analogs and comparator drugs
-
96-well microtiter plates
-
Appropriate broth medium
-
Incubator
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium in 96-well plates.
-
Inoculate each well with the standardized pathogen suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug at which there is no visible growth.
Data Presentation and Interpretation
For clear comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative MICs (µg/mL) of Oxadiazole Analog X and Comparator Drugs against a Panel of Pathogens
| Pathogen Strain | Resistance Mechanism | Oxadiazole Analog X | Ciprofloxacin | Fluconazole | Methicillin | Vancomycin |
| S. aureus ATCC 29213 (MSSA) | Wild-Type | 2 | 0.5 | NA | 1 | 1 |
| S. aureus NRS384 (MRSA) | mecA positive | 4 | 32 | NA | >256 | 1 |
| E. faecium ATCC 51559 (VRE) | vanA positive | 8 | 4 | NA | NA | 128 |
| E. coli ATCC 25922 | Wild-Type | 16 | 0.015 | NA | NA | NA |
| E. coli (Clinical Isolate) | ESBL (blaCTX-M) | 16 | >128 | NA | NA | NA |
| C. albicans ATCC 90028 | Wild-Type | 1 | NA | 0.25 | NA | NA |
| C. albicans (Clinical Isolate) | Azole-resistant (erg11 mutation) | 2 | NA | 64 | NA | NA |
NA: Not Applicable
Interpreting the Data:
-
No Cross-Resistance: In the hypothetical data above, Oxadiazole Analog X retains significant activity against the MRSA and VRE strains, with only a minor increase in MIC compared to the susceptible strain. This suggests a lack of cross-resistance with methicillin and vancomycin, respectively, and implies a different mechanism of action or resistance.
-
Potential Cross-Resistance: A significant increase in the MIC of the oxadiazole analog against a strain resistant to another drug class would indicate potential cross-resistance. For example, if the MIC of Analog X against the azole-resistant C. albicans was >64 µg/mL, it might suggest a shared resistance mechanism, such as efflux pump overexpression.
-
Spectrum of Activity: The table also provides a clear overview of the analog's spectrum of activity against different types of pathogens.
Visualizing Resistance Relationships
Graphviz diagrams can be used to illustrate the logical relationships between drug resistance mechanisms and the activity of new compounds.
Caption: Relationship between resistance mechanisms and drug efficacy.
Conclusion and Future Directions
The systematic evaluation of cross-resistance is a non-negotiable step in the preclinical development of new antimicrobial agents like oxadiazole analogs. By employing a well-characterized pathogen panel and standardized susceptibility testing methods, researchers can generate robust data to predict the clinical potential of their compounds. A favorable cross-resistance profile, characterized by retained activity against MDR pathogens, is a strong indicator of a novel mechanism of action and a promising future for the new drug candidate.
Future studies should also incorporate time-kill kinetic assays to understand whether the new analogs are bactericidal or bacteriostatic, and synergy testing to explore potential combination therapies that could further mitigate the development of resistance.[18][19]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
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Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. Available at: [Link]
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A Comparative Guide to Docking Studies of Trifluoromethyl-Oxadiazoles with Target Enzymes
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity[1]. When coupled with the versatile 1,2,4-oxadiazole heterocycle, a bioisostere for esters and amides, the resulting trifluoromethyl-oxadiazole moiety presents a compelling pharmacophore for enzyme inhibition. This guide provides a comprehensive comparison of the docking performance of trifluoromethyl-oxadiazoles against three therapeutically relevant enzymes: Histone Deacetylase 6 (HDAC6), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).
This document is intended for researchers, scientists, and drug development professionals. It offers not only a comparative analysis based on available data but also detailed, field-proven protocols for conducting your own in-silico docking and molecular dynamics studies. By understanding the nuances of how these privileged scaffolds interact with different enzyme active sites, researchers can better rationalize lead optimization and design more potent and selective inhibitors.
The Scientific Imperative: Why Compare Trifluoromethyl-Oxadiazoles Across Diverse Targets?
The rationale for this comparative study is rooted in the concept of privileged scaffolds – molecular frameworks that can bind to multiple, distinct protein targets. Understanding the binding promiscuity and selectivity of the trifluoromethyl-oxadiazole scaffold is crucial for both drug repurposing and for designing compounds with a desired selectivity profile.
-
Histone Deacetylase 6 (HDAC6): A zinc-dependent enzyme implicated in cancer and neurodegenerative diseases. The trifluoromethyl-oxadiazole moiety has been investigated as a zinc-binding group[2][3].
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is a key target in oncology. Various oxadiazole-containing compounds have been explored as EGFR inhibitors[4][5][6][7].
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways. Diarylheterocycles, including oxadiazoles, are a known class of selective COX-2 inhibitors[8][9][10].
This guide will walk you through a systematic approach to compare the binding of a representative trifluoromethyl-oxadiazole ligand with these three enzymes using molecular docking and molecular dynamics simulations.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking Studies
To ensure a robust and reproducible comparison, a standardized workflow is essential. Here, we provide detailed protocols for two widely used docking programs, AutoDock Vina and Schrödinger Glide, followed by a protocol for molecular dynamics simulation using GROMACS to validate the docking poses.
Target Protein and Ligand Preparation
The quality of your input structures is paramount for obtaining meaningful results.
Protein Preparation Workflow:
-
Obtain Crystal Structures: Download the crystal structures of the target enzymes from the Protein Data Bank (PDB). For this guide, we will use the following representative structures:
-
Pre-processing: Using a molecular visualization tool like PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. For multi-chain structures, retain only the chain containing the active site of interest.
-
Protonation and Energy Minimization: Utilize the protein preparation wizard in software like Schrödinger Maestro or AutoDockTools to add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to relieve any steric clashes.
Ligand Preparation:
-
Sketch or Obtain Ligand Structure: For this comparative study, we will use a generic 5-(trifluoromethyl)-1,2,4-oxadiazole derivative. You can sketch this molecule in a 2D chemical drawing program and then generate a 3D conformation.
-
Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate Tautomers and Ionization States: Use tools like Schrödinger's LigPrep to generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5).
Diagram: General Workflow for Comparative Docking Studies
Caption: A generalized workflow for the comparative docking and analysis of trifluoromethyl-oxadiazoles against multiple enzyme targets.
Protocol 1: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.
-
Prepare Receptor and Ligand Files:
-
Using AutoDockTools (ADT), load the prepared protein PDB file. Add polar hydrogens and assign Gasteiger charges. Save the file in the PDBQT format.
-
In ADT, load the prepared ligand file. Assign Gasteiger charges and set the rotatable bonds. Save the file in the PDBQT format.
-
-
Define the Grid Box:
-
In ADT, define the search space (grid box) to encompass the active site of the enzyme. The dimensions of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line, providing the configuration file as input.
-
-
Analyze Results:
-
Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Protocol 2: Molecular Docking with Schrödinger Glide
Schrödinger's Glide is a powerful commercial docking software that offers different levels of precision (HTVS, SP, XP).
-
Receptor Grid Generation:
-
In Maestro, use the Receptor Grid Generation tool to define the active site based on the co-crystallized ligand (if available) or by specifying the active site residues. This creates a grid file that represents the receptor's properties.
-
-
Ligand Docking:
-
Use the Ligand Docking panel to specify the prepared ligand file and the generated receptor grid.
-
Select the desired docking precision (e.g., Standard Precision - SP or Extra Precision - XP).
-
Initiate the docking job.
-
-
Analyze Results:
-
Glide will produce a project file containing the docked poses, GlideScores, and other relevant metrics. The GlideScore is an empirical scoring function that estimates the binding affinity, with more negative values indicating stronger binding.
-
Protocol 3: Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the stability of the protein-ligand complex and the dynamics of their interactions over time.
-
Prepare the System:
-
Use the best-ranked docked pose from your docking calculations as the starting structure.
-
Use GROMACS tools to generate the topology files for the protein and the ligand. The CHARMM General Force Field (CGenFF) is often used for small molecules.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the solvated system.
-
Conduct a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.
-
-
Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Analyze the hydrogen bonds and other key interactions over time.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: A step-by-step workflow for performing molecular dynamics simulations to validate docking results.
Comparative Analysis and Interpretation of Results
Quantitative Data Summary
The following table provides a template for summarizing the docking scores and any available experimental data. Note that direct comparison of scores between different docking programs is not always straightforward due to differences in their scoring functions.
| Target Enzyme | PDB ID Used | Docking Software | Predicted Binding Affinity (kcal/mol or GlideScore) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| HDAC6 | 5EDU / 8A8Z | AutoDock Vina | [Your Value] | [e.g., His610, Phe680] | 0.531 (for a trifluoromethyl-1,3,4-oxadiazole) | [17][18] |
| Schrödinger Glide | [Your Value] | |||||
| EGFR | 4ZAU / 4LL0 | AutoDock Vina | [Your Value] | [e.g., Met793, Leu718] | 1.98 - 4.78 (for 1,2,4-oxadiazole derivatives) | [5] |
| Schrödinger Glide | [Your Value] | |||||
| COX-2 | 1CX2 / 5W58 | AutoDock Vina | [Your Value] | [e.g., Arg513, Tyr385] | 0.041 - 0.48 (for various oxadiazole derivatives) | [8][10] |
| Schrödinger Glide | [Your Value] |
Qualitative Analysis of Binding Modes
Beyond the numerical scores, a visual inspection of the binding poses is essential.
-
HDAC6: For zinc-dependent enzymes like HDAC6, a key interaction to look for is the coordination of the oxadiazole nitrogen atoms with the catalytic zinc ion in the active site. The trifluoromethyl group may engage in hydrophobic interactions with nearby residues.
-
EGFR: In the ATP-binding pocket of EGFR, look for hydrogen bonds with key hinge region residues (e.g., Met793). The trifluoromethyl group can form favorable interactions within hydrophobic pockets.
-
COX-2: The active site of COX-2 has a characteristic side pocket. Successful inhibitors often occupy this pocket. Look for interactions with key residues like Arg513 and Tyr385.
The Importance of Experimental Validation
It is critical to emphasize that molecular docking is a predictive tool. The correlation between docking scores and experimental binding affinities (e.g., IC50 or Ki values) is not always linear[14][19][20]. Therefore, experimental validation of the top-scoring compounds is a mandatory step in any drug discovery pipeline. The in-silico predictions should be used to prioritize compounds for synthesis and biological testing.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of trifluoromethyl-oxadiazole docking studies against HDAC6, EGFR, and COX-2. By following the detailed protocols and analytical approaches outlined, researchers can gain valuable insights into the binding preferences and potential selectivity of this important chemical scaffold.
The trifluoromethyl-oxadiazole moiety continues to be a promising starting point for the design of novel enzyme inhibitors. Future work should focus on expanding the panel of target enzymes to further probe the versatility of this scaffold. Furthermore, the integration of more advanced computational techniques, such as free energy perturbation (FEP) calculations, can provide more accurate predictions of binding affinities. Ultimately, a close synergy between computational and experimental approaches will be the key to successfully translating these in-silico findings into tangible therapeutic candidates.
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ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]
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National Center for Biotechnology Information. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114099. [Link]
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CORE. (n.d.). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. [Link]
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National Center for Biotechnology Information. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. [Link]
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Schrödinger, LLC. (n.d.). Glide. [Link]
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ResearchGate. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2. [Link]
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National Center for Biotechnology Information. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Pharmaceuticals, 15(5), 567. [Link]
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National Center for Biotechnology Information. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326315. [Link]
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RCSB PDB. (n.d.). 4LL0: EGFR L858R/T790M in complex with PD168393. [Link]
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ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]
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RCSB PDB. (n.d.). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). [Link]
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RCSB PDB. (n.d.). 8TO4: EGFR(T790M/V948R) in complex with the allosteric inhibitor FRF-06-057. [Link]
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RCSB PDB. (n.d.). 4LQM: EGFR L858R in complex with PD168393. [Link]
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RCSB PDB. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... [Link]
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RCSB PDB. (n.d.). 5EDU: Crystal structure of human histone deacetylase 6 catalytic domain 2 in complex with trichostatin A. [Link]
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ResearchGate. (n.d.). IC 50 Values of Selected 2 and 3 Derivatives against Human Recombinant HDAC1, HDAC4, and HDAC6 a. [Link]
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RCSB PDB. (n.d.). 4ZAU: AZD9291 complex with wild type EGFR. [Link]
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RCSB PDB. (n.d.). 8A8Z: Crystal structure of Danio rerio HDAC6 CD2 in complex with in situ enzymatically hydrolyzed DFMO-based ITF5924. [Link]
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ResearchGate. (n.d.). How to interprete and analyze molecular docking results?[Link]
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SAMSON Blog. (n.d.). Making Protein-Ligand Docking Results Easier to Interpret. [Link]
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RCSB PDB. (n.d.). 3PHD: Crystal structure of human HDAC6 in complex with ubiquitin. [Link]
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MDPI. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. International Journal of Molecular Sciences, 25(11), 5961. [Link]
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PubMed. (2025). Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. Bioorganic & Medicinal Chemistry, 129, 117469. [Link]
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ResearchGate. (n.d.). IC50 values of some compounds for HDAC6 and other HDAC. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
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A Comparative Analysis of Synthetic Routes to 1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of esters and amides, which enhances metabolic stability and pharmacokinetic properties.[1][2] This guide offers an in-depth comparative analysis of the primary synthetic routes to this privileged heterocycle, providing researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select the optimal synthetic strategy for their specific research and development needs.
Introduction to the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Its prevalence in a wide array of biologically active compounds, including approved drugs and clinical candidates, underscores its significance in drug discovery.[2][3] The journey to synthesize this valuable motif began in 1884 with Tiemann and Krüger, and has since evolved into a diverse array of methodologies, each with its own set of advantages and limitations.[4] This guide will dissect the most prominent of these routes, offering a critical evaluation of their performance based on experimental data.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 1,2,4-oxadiazoles is predominantly achieved through two major pathways: the acylation and subsequent cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][6] More contemporary methods, such as oxidative cyclizations and the application of enabling technologies like microwave irradiation and flow chemistry, have further expanded the synthetic chemist's toolkit.
The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis
The most well-established and versatile approach to 1,2,4-oxadiazoles begins with an amidoxime, which is typically prepared from the corresponding nitrile and hydroxylamine.[7] The amidoxime is then acylated, and the resulting O-acylamidoxime intermediate undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring.
Mechanism of the Amidoxime Route:
The reaction proceeds through the nucleophilic attack of the amidoxime on an activated carboxylic acid derivative (e.g., acyl chloride, anhydride, or an acid activated in situ with a coupling agent). This forms an O-acylamidoxime intermediate, which upon heating or treatment with a dehydrating agent, undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
This route can be performed as a two-step process, where the O-acylamidoxime is isolated, or as a more streamlined one-pot procedure.[8][9]
Variations of the Amidoxime Route:
-
Classical Tiemann & Krüger Synthesis: This foundational method involves the reaction of an amidoxime with an acyl chloride.[4] While historically significant, it can suffer from harsh conditions and the formation of byproducts.[4]
-
One-Pot Synthesis from Amidoximes and Carboxylic Acids: A more modern and efficient approach utilizes coupling agents such as carbodiimides (e.g., DCC, EDC) or carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amidoxime.[6][10]
-
Microwave-Assisted Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][11] This is particularly advantageous for high-throughput synthesis in drug discovery.[1]
-
Room Temperature Synthesis: Recent developments have focused on milder reaction conditions, enabling the synthesis of 1,2,4-oxadiazoles at room temperature, which is beneficial for substrates with thermally sensitive functional groups.[8][12] This often involves the use of specific bases or activating agents.[8]
1,3-Dipolar Cycloaddition: A Convergent Approach
An alternative strategy for the construction of the 1,2,4-oxadiazole ring is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[2][6] This method is convergent, bringing together two distinct fragments to form the final product.
Mechanism of 1,3-Dipolar Cycloaddition:
Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes, act as 1,3-dipoles. They react with the nitrile triple bond (the dipolarophile) in a concerted pericyclic reaction to form the 1,2,4-oxadiazole ring.
Caption: The convergent [3+2] cycloaddition route to 1,2,4-oxadiazoles.
While elegant, this route can be limited by the reactivity of the nitrile and the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[2] However, the use of catalysts can improve the efficiency and selectivity of this reaction.[2]
Oxidative Cyclization Methods: A Modern Frontier
More recently, oxidative cyclization methods have emerged as a powerful tool for 1,2,4-oxadiazole synthesis. These reactions typically involve the formation of the heterocyclic ring through an oxidative C-O or N-O bond formation. For instance, the DDQ-mediated oxidative cyclization of amidoximes provides a metal-free approach to 1,2,4-oxadiazoles.[13] Electrochemical methods have also been developed for the synthesis of these heterocycles through dehydrogenative cyclization of amidoximes.[14]
Comparative Performance Data
The following table provides a comparative overview of the different synthetic routes to 1,2,4-oxadiazoles, with a focus on key performance indicators.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1–16 h | Room Temp. to Reflux | 60–95% | High yields, well-established, broad substrate scope.[9] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[9] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., CDI, EDC) | 2–24 h | Room Temp. to 120 °C | 50–95% | One-pot procedure, avoids handling of acyl chlorides, good functional group tolerance.[6][10] | Coupling agents can be expensive. |
| Microwave-Assisted Synthesis (MAOS) | Amidoxime, Carboxylic Acid/Acyl Chloride | 10–30 min | 120–160 °C | 70–95% | Drastically reduced reaction times, improved yields, suitable for high-throughput synthesis.[1] | Requires specialized microwave reactor. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide Precursor, Nitrile | 12–24 h | Room Temp. to Reflux | 40–80% | Convergent synthesis. | Prone to side reactions (dimerization of nitrile oxide), limited by nitrile reactivity.[2] |
| Oxidative Cyclization (e.g., DDQ) | Amidoxime, DDQ | 1–6 h | Room Temp. | 40–73% | Metal-free, mild conditions.[13] | Stoichiometric amounts of oxidant required. |
| Flow Chemistry Synthesis | Amidoxime, Acylating Agent | Minutes (residence time) | High Temperature | High | High throughput, excellent control over reaction parameters, enhanced safety.[15][16] | Requires specialized flow chemistry setup. |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid
This protocol is a representative example of a modern, one-pot procedure that avoids the isolation of the O-acylamidoxime intermediate.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add CDI (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol highlights the speed and efficiency of microwave-assisted organic synthesis (MAOS).[1]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Propylphosphonic anhydride (T3P®) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Microwave synthesizer with appropriate reaction vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the amidoxime (1.0 eq), carboxylic acid (1.2 eq), and DIPEA (3.0 eq) in anhydrous 1,4-dioxane.
-
Add T3P® (1.5 eq) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure 1,2,4-oxadiazole.
Conclusion and Future Perspectives
The synthesis of 1,2,4-oxadiazoles has matured from the classical methods of the 19th century to a sophisticated and diverse field of modern organic chemistry. The traditional amidoxime route remains the most reliable and versatile method, with modern adaptations such as one-pot procedures and microwave assistance making it highly amenable to the demands of contemporary drug discovery. While 1,3-dipolar cycloadditions and oxidative cyclizations offer valuable alternative strategies, their substrate scope and potential for side reactions require careful consideration.
The increasing adoption of enabling technologies like flow chemistry is set to further revolutionize the synthesis of 1,2,4-oxadiazoles, enabling high-throughput library synthesis and process optimization.[15][16] As the demand for novel therapeutics containing this privileged scaffold continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the research community.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
As researchers, scientists, and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The lifecycle of a chemical reagent extends far beyond the benchtop; its proper disposal is a critical, non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 914773-13-0), a fluorinated heterocyclic compound. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
Hazard Identification and Core Safety Principles
Understanding the inherent hazards of a compound is the foundation of its safe management. This compound is classified with several key hazards that dictate its handling and disposal requirements.[1][2] The presence of the trifluoromethyl group places it in the category of halogenated organic compounds, which require specific disposal pathways.[3][4]
The primary causality for the stringent disposal protocols is the compound's reactivity and potential for harm. It is known to cause skin and serious eye irritation, may cause respiratory irritation if inhaled, and is harmful if swallowed.[1][2] Furthermore, related fluorinated compounds can pose long-term risks to aquatic life, mandating that they are not released into the environment.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[2] |
| Hazardous to the Aquatic Environment | H413 | - | May cause long lasting harmful effects to aquatic life. |
Immediate Safety Protocols for Waste Handling
Before any disposal-related activities commence, the immediate environment and personnel must be properly prepared. These steps are a self-validating system to minimize exposure and prevent accidental releases.
Engineering Controls
The primary engineering control for handling this compound and its waste is a properly functioning chemical fume hood.[3][5] All transfers of the chemical, preparation of waste containers, and spill clean-up procedures must be conducted within a fume hood to mitigate the risk of inhaling vapors or aerosols.
Personal Protective Equipment (PPE)
There is no substitute for appropriate PPE. The following table outlines the minimum required PPE, with the rationale rooted in the compound's hazard profile.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[6] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | Shields skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not generally required if work is performed in a fume hood. A certified respirator may be necessary for spill cleanup outside of a hood. | Prevents respiratory tract irritation.[2][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process from start to finish.[7] Never dispose of this chemical or its containers in the regular trash or down the sewer drain.[6][8]
Step 1: Waste Segregation
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the hazardous byproducts (e.g., hydrogen fluoride).[9] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can lead to dangerous reactions.
-
Action: Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste."[4] this compound and materials contaminated with it must be placed in this container. Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[3][8][10]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect unused or waste solid compounds, along with contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads), in a puncture-proof, sealable container made of a compatible material (e.g., polyethylene).[6]
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, chemical-resistant (e.g., HDPE or glass) liquid waste container.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
Step 3: Managing Empty Containers
Causality: A container that held a hazardous chemical is not truly empty; residual amounts can still pose a significant risk.
-
Action: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The first rinseate must be collected and disposed of as hazardous liquid waste.[8] For a compound with this hazard profile, it is best practice to collect all three rinses as hazardous waste. After rinsing and air-drying in a fume hood, the container may be disposed of according to institutional policy.
Step 4: Spill Management
-
Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.
-
Control: If safe to do so, eliminate ignition sources.
-
Contain and Clean: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), and place the cloth in the hazardous waste container. Wash the area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[5]
Step 5: Final Disposal
-
Action: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area that is away from incompatible materials.[3][10]
-
Coordination: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7] This ensures the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations, such as those set by the EPA and OSHA.[10][11]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Introduction: As a halogenated oxadiazole derivative, Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in drug discovery and development due to the unique properties conferred by its heterocyclic core and trifluoromethyl group.[1][2] The electron-deficient nature of the oxadiazole ring enhances metabolic stability, while the trifluoromethyl group can significantly alter pharmacokinetic and pharmacodynamic properties.[1] However, these same structural features necessitate a rigorous and informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work confidently and securely. Our commitment is to build trust by providing value that extends beyond the product itself, making this your preferred source for chemical handling information.
Hazard Identification and Core Safety Directives
Understanding the specific hazards of a compound is the foundation of a valid safety protocol. This compound (CAS No. 914773-13-0) presents several key risks that dictate the required protective measures.
Aggregated GHS information classifies this compound with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
These are not passive warnings; they are directives. "Serious eye irritation" implies a risk of significant, potentially lasting damage from even brief exposure. "Skin irritation" indicates the potential for dermatitis or other inflammatory responses upon contact. "Respiratory irritation" signals that inhalation of dust or aerosols can compromise lung function. Therefore, all handling procedures must be designed to eliminate routes of exposure.
| Hazard Statement | GHS Classification | Immediate Implication for Handling |
| H315 | Skin Irritation, Category 2 | Direct skin contact must be prevented at all times through proper gloves and lab attire. |
| H319 | Eye Irritation, Category 2A | Robust eye protection is mandatory to shield against splashes, dust, or aerosols. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | All handling of the solid or its solutions must occur in a certified chemical fume hood to prevent inhalation. |
| Source: PubChem CID 46835429[3] |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary lines of defense are robust engineering and administrative controls, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]
-
Engineering Control - The Chemical Fume Hood: The single most critical piece of safety equipment for handling this compound is a properly functioning chemical fume hood. Its constant airflow draws airborne particles and vapors away from your breathing zone, directly mitigating the H335 respiratory hazard. Before any work, verify the fume hood's certification is current and the airflow monitor indicates normal operation.
-
Administrative Control - Standard Operating Procedures (SOPs): Your laboratory's Chemical Hygiene Plan (CHP) should include a specific SOP for handling halogenated or trifluoromethylated compounds.[6] This SOP ensures that every user follows the same validated procedure, minimizing variables and risks. All personnel must be trained on this SOP before beginning work.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are in place, PPE provides the necessary barrier against accidental splashes, spills, and incidental contact.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye & Face | ANSI Z87.1-rated safety goggles | Goggles that form a seal around the eyes are required to protect against the "serious eye irritation" hazard (H319). Safety glasses are insufficient as they do not protect from splashes from all angles.[7] |
| Face Shield (Task-Dependent) | Wear a face shield over safety goggles when handling larger quantities (>50 mL) of a solution or when a splash hazard is significant.[7][8] | |
| Hand | Disposable Nitrile Gloves | Nitrile provides good resistance to a wide range of chemicals for incidental contact. For prolonged tasks, double-gloving is recommended.[7] Immediately remove and replace gloves if contamination is suspected.[7] |
| Body | Long-Sleeved Laboratory Coat | Protects skin and personal clothing from contamination. Fire-resistant coats are recommended if flammable solvents are in use.[8] |
| Clothing | Long Pants and Closed-Toe Shoes | This is a minimum standard for any laboratory work to protect against spills and dropped objects.[7][9] |
| Respiratory | None (with proper fume hood use) | If a fume hood is used correctly, no respiratory protection is needed. A respirator program is only required if engineering controls are insufficient to keep exposure below permissible limits, which should not be the case for standard lab operations.[5][10] |
Operational Plan: A Step-by-Step Workflow
This workflow integrates hazard assessment, PPE use, and waste management into a self-validating system for safety.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation and Pre-Handling:
-
Confirm you have read and understood the Safety Data Sheet (SDS).
-
Verify the chemical fume hood has been certified within the last year.
-
Prepare your designated "Halogenated Organic Waste" container. Ensure it is clearly labeled and has a secure lid.[11]
-
Assemble all necessary glassware and reagents within the fume hood.
-
-
Donning PPE:
-
Put on your lab coat and fasten it completely.
-
Put on your safety goggles.
-
Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and solution preparation, deep within the chemical fume hood to ensure containment.
-
Avoid creating dust when handling the solid. If transferring, do so carefully with a spatula.
-
Should a spill occur within the hood, clean it immediately with an appropriate absorbent material. Place the contaminated material in your hazardous waste container.
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate any surfaces and equipment used.
-
To doff PPE, first remove your outer gloves (if double-gloving) or your single pair of gloves. Peel them off without touching the outside surface with your bare skin.
-
Remove your lab coat, folding it inward to contain any potential contamination.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste
The trifluoromethyl group classifies this compound and any materials contaminated with it as halogenated organic waste .[12] This waste stream requires specific segregation and disposal procedures.
-
Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste.[13] Co-mingling waste streams increases disposal costs and can create dangerous chemical incompatibilities.
-
Container Requirements: Use a designated, chemically-compatible waste container, clearly and accurately labeled "Hazardous Waste: Halogenated Organic Liquids" or "Hazardous Waste: Halogenated Organic Solids."[11]
-
Labeling Contents: List all chemical constituents by their full name on the waste label. Do not use abbreviations.[11]
-
Storage: Keep waste containers closed at all times except when actively adding waste.[11] Store the container in a designated satellite accumulation area until it is collected for disposal by your institution's environmental health and safety department.
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health & Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Texas at Austin Environmental Health and Safety. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. This compound | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
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- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
